Lifeact peptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C85H142N20O28S |
|---|---|
Peso molecular |
1924.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C85H142N20O28S/c1-11-46(7)68(104-79(126)57(38-44(3)4)99-78(125)59(40-66(115)116)98-70(117)48(9)91-82(129)67(45(5)6)103-62(108)41-90-71(118)50(89)33-37-134-10)83(130)96-53(26-18-21-36-88)73(120)92-52(25-17-20-35-87)74(121)100-58(39-49-22-14-13-15-23-49)77(124)95-55(28-31-64(111)112)76(123)101-61(43-107)81(128)105-69(47(8)12-2)84(131)102-60(42-106)80(127)93-51(24-16-19-34-86)72(119)94-54(27-30-63(109)110)75(122)97-56(85(132)133)29-32-65(113)114/h13-15,22-23,44-48,50-61,67-69,106-107H,11-12,16-21,24-43,86-89H2,1-10H3,(H,90,118)(H,91,129)(H,92,120)(H,93,127)(H,94,119)(H,95,124)(H,96,130)(H,97,122)(H,98,117)(H,99,125)(H,100,121)(H,101,123)(H,102,131)(H,103,108)(H,104,126)(H,105,128)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,132,133)/t46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-/m0/s1 |
Clave InChI |
PKYAUAOLLYVPPD-CUNDODGSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Lifeact: A Technical Guide to the Yeast-Derived Actin-Binding Peptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the origins, properties, and applications of Lifeact, a versatile 17-amino acid peptide widely used for visualizing filamentous actin (F-actin) in living cells. Derived from a protein in Saccharomyces cerevisiae, Lifeact has become an invaluable tool in cell biology, enabling real-time imaging of cytoskeletal dynamics with minimal perturbation.
Peptide Sequence and Origin
Lifeact is a short peptide segment derived from the N-terminus of the actin-binding protein 140 (Abp140) in the budding yeast, Saccharomyces cerevisiae[1][2][3]. The first 17 amino acids of Abp140 were found to be sufficient for localizing to and labeling F-actin structures without the need for the full-length protein[1][4]. This discovery led to the development of Lifeact as a small, versatile marker for the actin cytoskeleton[5][6].
The amino acid sequence of the Lifeact peptide is:
MGVADLIKKFESISKEE
This sequence is highly conserved among close relatives of S. cerevisiae but is notably absent in higher eukaryotes, which minimizes the likelihood of competition with endogenous proteins and unforeseen off-target effects when used as a research tool in mammalian or other non-fungal cells[1].
graph TD {
graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5", width="7.6", dpi=100];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
}
References
- 1. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Cy3B]-LifeAct (Abp140 1-17) - SB PEPTIDE [sb-peptide.com]
- 5. Lifeact: a versatile marker to visualize F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lifeact: A Technical Guide to its Advantages and Disadvantages for Visualizing the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lifeact, a 17-amino-acid peptide derived from Saccharomyces cerevisiae, has become a ubiquitous tool for visualizing filamentous actin (F-actin) in living cells. Its small size and purported minimal interference with cellular processes have led to its widespread adoption in various fields of biomedical research. However, a growing body of evidence highlights significant, often concentration-dependent, artifacts that can confound experimental interpretation. This in-depth technical guide provides a balanced overview of the advantages and disadvantages of using Lifeact, supported by quantitative data, detailed experimental protocols, and workflow diagrams. The aim is to equip researchers with the critical knowledge required to use Lifeact effectively, recognize its limitations, and make informed decisions about its suitability for their specific research applications.
Introduction to Lifeact
Lifeact is a short peptide (MGVADLIKKFESISKEE) originating from the first 17 amino acids of the yeast actin-binding protein 140 (Abp140).[1][2] It was identified as the minimal sequence sufficient for F-actin localization.[1] Typically, Lifeact is fused to a fluorescent protein (e.g., GFP, mEGFP, mCherry) and expressed in cells to serve as a marker for F-actin structures.[1][3] This enables real-time imaging of the dynamic actin cytoskeleton, a crucial component in fundamental cellular processes such as cell division, migration, and intracellular transport.[1][4] Its versatility extends to its use as a chemically synthesized, fluorophore-conjugated peptide for staining fixed cells or for introduction into cells that are difficult to transfect.[1][5]
The Duality of Lifeact: Advantages and Disadvantages
The utility of Lifeact is a double-edged sword. While it offers unparalleled opportunities for live-cell imaging, its potential to disrupt the very processes it is meant to observe necessitates careful consideration and rigorous experimental controls.
Key Advantages
-
Enables Live-Cell Imaging of Actin Dynamics : Lifeact's most significant advantage is its use as a genetically encoded probe for real-time visualization of F-actin in living cells and organisms.[1][5] This is a major improvement over methods like phalloidin (B8060827) staining, which is toxic and primarily used for fixed cells.[6]
-
Small Size and Reduced Steric Hindrance : As a small peptide, Lifeact is less likely to cause steric interference compared to larger probes like actin-GFP or fusions with large actin-binding domains (e.g., utrophin).[1][2]
-
Versatility Across Species and Applications : Lifeact has been successfully used to label F-actin in a wide array of eukaryotic organisms, including yeast, plants, and various animal cells and tissues.[1][2][7]
-
Superiority in Super-Resolution Microscopy : In single-molecule-based super-resolution techniques, Lifeact can offer advantages over phalloidin, including more continuous labeling of thin filaments, lower costs, and the ability to image multiple regions of interest without signal degradation.[6][8]
-
Lack of Homology in Higher Eukaryotes : The Lifeact peptide sequence is absent in higher eukaryotes, which minimizes the risk of competition with endogenous proteins that might share homologous domains.[1]
Significant Disadvantages and Artifacts
-
Concentration-Dependent Perturbation : The most critical drawback of Lifeact is that its effects are highly dependent on its expression level.[9][10][11] Overexpression is known to cause severe artifacts, including F-actin disorganization, altered cell morphology, and impaired cellular functions.[4][10][12] It is imperative to titrate expression to the lowest detectable level.[11]
-
Competition with Endogenous Actin-Binding Proteins (ABPs) : Structural studies have revealed that Lifeact binds to a hydrophobic pocket on F-actin.[4][13] This site is also recognized by essential ABPs like cofilin (which promotes filament disassembly) and myosin (a molecular motor).[13] Consequently, Lifeact can compete with these proteins, disrupting actin turnover, contractility, and other vital processes.[4][13]
-
Incomplete Labeling of F-Actin Structures : Lifeact does not label all cellular F-actin structures uniformly. It has been reported to fail in staining certain F-actin populations, such as those in filopodia or those bound by cofilin.[7][8] This can provide a biased and incomplete picture of the total actin cytoskeleton.
-
Alteration of Actin Dynamics : In vitro and in vivo studies have shown that high concentrations of Lifeact can alter the kinetics of actin assembly, inhibit the severing activity of cofilin, and affect processes like endocytosis and cytokinesis.[4][9][10]
-
Potential Cytotoxicity : Strong Lifeact expression can be detrimental, leading to developmental defects, sterility in Drosophila, and cardiac dysfunction in zebrafish.[4][12]
Quantitative Data Summary
To aid in experimental design, the following tables summarize key quantitative parameters associated with Lifeact and its comparison to other actin probes.
Table 1: Binding Affinities and In Vitro Properties of Lifeact
| Parameter | Value | Organism/System | Notes |
| Kd for F-actin | ~2.2 µM | In vitro (fluorescein-Lifeact) | The relatively low affinity contributes to minimal perturbation at low concentrations.[9] |
| Kd for F-actin | 9.3 ± 1.0 µM | In vitro (mEGFP-Lifeact) | The fluorescent protein fusion can alter binding affinity.[9] |
| Kd for F-actin | ~20.0 µM | In vivo titration (fission yeast) | In vivo apparent affinity can differ from in vitro measurements.[14] |
| Kd for G-actin | ~70 nM | In vitro (fluorescein-Lifeact) | Some reports indicate a higher affinity for monomeric G-actin, which could sequester monomers and affect polymerization.[9][10] |
| Stoichiometry | 1:1 | mEGFP-Lifeact to F-actin | Binds with a one-to-one ratio to actin subunits in a filament.[9] |
Table 2: Comparative Performance in Super-Resolution Microscopy (Lifeact vs. Phalloidin)
| Parameter | Lifeact (Atto 655) | Phalloidin (AlexaFluor 647) | Cell Type | Notes |
| Image Resolution (FRC) | 52.7 - 60.5 nm | 52.4 - 58.7 nm | HeLa | Resolution is comparable between the two methods.[6][8] |
| Image Resolution (FRC) | 49.5 - 59.2 nm | 36.3 - 45.1 nm | RBL-2H3 | Phalloidin showed a slight resolution advantage in this cell type.[6][8] |
| Filament Continuity | 98.1% (median) | 91.4% (median) | HeLa | Lifeact provided a more continuous visualization of single filaments.[6][8] |
| Apparent Filament Thickness | ~30 nm | ~36 nm | HeLa | Filaments appeared slightly thinner with the Lifeact method.[6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Interference
Lifeact binds across two adjacent actin subunits within a filament, interacting with a hydrophobic pocket that is also a binding site for other crucial cellular proteins. This competition is a primary source of Lifeact-induced artifacts.
Caption: Lifeact binds to F-actin, enabling visualization but also competing with cofilin and myosin.
Standard Experimental Workflow
A typical live-cell imaging experiment using Lifeact involves several key stages, from transfection to quantitative analysis. Adherence to a structured workflow is crucial for obtaining reliable and reproducible data.
Caption: A generalized workflow for visualizing actin dynamics using Lifeact fluorescent protein fusions.
Experimental Protocols
Protocol for Transfection and Live-Cell Imaging of Lifeact-GFP
This protocol provides a general guideline for transiently transfecting mammalian cells with a Lifeact-GFP plasmid for subsequent live-cell imaging.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or coverslips
-
Lifeact-GFP plasmid DNA (commercially available or from repositories like Addgene)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM or other serum-free medium
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.
-
Transfection Complex Preparation:
-
For a single well of a 24-well plate, dilute 0.25-0.5 µg of Lifeact-GFP plasmid DNA into 25 µL of Opti-MEM. Note: Start with a low amount of DNA to minimize overexpression artifacts.[11]
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol (e.g., 1 µL of Lipofectamine 3000 in 25 µL of Opti-MEM).
-
Combine the diluted DNA and diluted lipid reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the DNA-lipid complexes dropwise to the cells. Gently rock the dish to ensure even distribution.
-
Expression: Incubate the cells for 18-24 hours at 37°C and 5% CO₂ to allow for expression of Lifeact-GFP.
-
Imaging Preparation: Gently replace the culture medium with pre-warmed live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES).
-
Live-Cell Imaging:
-
Transfer the dish to the pre-equilibrated microscope stage.
-
Identify cells with the lowest discernible fluorescence signal that still allows for visualization of actin structures. Avoid brightly fluorescent cells, as these are likely overexpressing Lifeact and may exhibit artifacts.[11]
-
Acquire time-lapse image series using the lowest possible laser power and shortest exposure times to minimize phototoxicity.[15]
-
Protocol for Quantitative Kymograph Analysis
Kymographs are used to visualize and quantify the movement of structures over time along a defined axis, such as measuring actin retrograde flow.[16]
Software:
-
ImageJ/Fiji with the KymographBuilder plugin or similar analysis software.
Methodology:
-
Open Image Series: Load your time-lapse image sequence into Fiji.
-
Draw ROI: Use the "Segmented Line" tool to draw a region of interest (ROI) along the path of actin flow (e.g., from the leading edge of a lamellipodium inwards).
-
Generate Kymograph:
-
Navigate to Analyze > Multi Kymograph > Kymograph.
-
A new window will appear showing the intensity profile along the selected line over time. The y-axis represents time, and the x-axis represents the position along the line.
-
-
Analyze Flow Rate:
-
Streaks or diagonal lines on the kymograph represent moving particles or structures.
-
The slope of these lines is inversely proportional to the velocity (velocity = Δx/Δt).
-
Use the "Angle" tool in Fiji to trace these lines. The software can calculate the angle, from which the velocity can be derived based on the image's spatial and temporal calibration.
-
Decision-Making: Is Lifeact the Right Tool?
Choosing the correct probe is critical. The following decision tree can guide researchers in selecting an appropriate tool for their specific needs.
Caption: A guide to help researchers choose between Phalloidin, Lifeact, and other actin probes.
Conclusion and Recommendations
Lifeact remains a powerful and valuable tool for visualizing F-actin, particularly for live-cell imaging of dynamic processes. Its advantages, including its small size and versatility, are significant. However, researchers must be acutely aware of its substantial limitations. The potential for concentration-dependent artifacts, competition with endogenous ABPs, and incomplete labeling of actin structures cannot be overstated.
To mitigate these drawbacks, the following best practices are strongly recommended:
-
Titrate Expression: Always use the lowest possible expression level of Lifeact that provides a usable signal. Perform titration experiments to determine this optimal concentration for your specific cell type and experimental setup.[11]
-
Use Appropriate Controls: Validate findings with alternative methods. For example, fix cells and co-stain with fluorescent phalloidin to confirm that Lifeact is labeling the structures of interest without causing gross morphological changes.
-
Perform Functional Assays: Whenever possible, conduct functional assays (e.g., cell migration, division time) to confirm that Lifeact expression is not altering the biological process under investigation.[1]
-
Be Cautious with Interpretation: Acknowledge the possibility that Lifeact may not label all F-actin pools and that it could subtly alter actin dynamics even at low expression levels.
-
Consider Alternatives: For studies where complete labeling is crucial or where interactions with cofilin/myosin are being investigated, alternative probes like actin-GFP, utrophin-GFP, or newer engineered probes should be considered and validated. A recently developed truncated version, Lifeact-14, has been reported to have less impact on actin assembly and may represent an improved alternative.[17]
References
- 1. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Lifeact Reveals F-Actin Dynamics in Arabidopsis thaliana and the Liverwort, Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 7. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Analyzing Actin Dynamics at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
Lifeact Peptide: A Technical Guide to its Differential Affinity for G-actin and F-actin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lifeact, a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140, has become a widely utilized tool for visualizing filamentous actin (F-actin) in living cells.[1][2][3][4][5] Its small size and purported minimal interference with cellular processes have contributed to its popularity.[1][2] However, a critical aspect of its biochemical behavior is its differential binding affinity for globular actin (G-actin) versus F-actin. This technical guide provides an in-depth analysis of Lifeact's binding characteristics, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application and in the interpretation of experimental results. Notably, multiple studies have demonstrated that Lifeact exhibits a significantly higher affinity for G-actin than for F-actin, a factor that can influence experimental outcomes and potentially lead to cellular artifacts.[6][7][8]
Introduction to Lifeact
Lifeact was identified as the N-terminal 17 amino acids of the Saccharomyces cerevisiae actin-binding protein 140 (Abp140) and was initially reported to be a non-intrusive probe for F-actin dynamics in eukaryotic cells.[1][9] When fused to a fluorescent protein, such as GFP, Lifeact allows for the visualization of various F-actin structures, including stress fibers, lamellipodia, and the cortical actin cytoskeleton.[1] Its key advantage was considered to be its low impact on actin polymerization and depolymerization dynamics in vitro.[1][9]
However, subsequent research has revealed that Lifeact is not a passive observer of the actin cytoskeleton. Its preferential binding to G-actin can perturb the cellular G-actin/F-actin equilibrium, potentially leading to artifacts, especially at high expression levels.[7][10] Understanding the quantitative aspects of its binding affinities is therefore crucial for the proper design and interpretation of experiments utilizing this peptide.
Quantitative Affinity Data: G-actin vs. F-actin
The binding affinity of Lifeact to both G-actin and F-actin has been determined using various biochemical and biophysical techniques. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a higher binding affinity. The following table summarizes the reported Kd values from key studies.
| Actin Form | Experimental Method | Reported Kd (μM) | Reference |
| F-actin | Co-sedimentation | 2.2 ± 0.3 | Riedl et al., 2008[1] |
| Co-sedimentation (with Phalloidin) | 2.0 ± 0.4 | Riedl et al., 2008[1] | |
| Fluorescence Anisotropy | 2.3 ± 0.9 | Riedl et al., 2008[1] | |
| Fluorescence Enhancement | 1.3 ± 0.5 | Riedl et al., 2008[1] | |
| Co-sedimentation (Lifeact-17) | 2.2 | Kumari et al., 2020[6] | |
| Co-sedimentation (Lifeact-14) | 1.2 | Kumari et al., 2020[6][7] | |
| Co-sedimentation (WT Lifeact-mCherry) | 14.9 ± 1.6 | Belyy et al., 2020[11] | |
| Co-sedimentation (E16R Lifeact-mCherry) | 6.0 ± 0.7 | Belyy et al., 2020[11] | |
| Co-sedimentation (E17K Lifeact-mCherry) | 8.1 ± 0.6 | Belyy et al., 2020[11] | |
| G-actin | Fluorescence Enhancement (Pyrene-labeled actin) | 0.070 ± 0.025 (70 ± 25 nM) | Riedl et al., 2008[1] |
| Fluorescence Anisotropy | 0.280 ± 0.100 (280 ± 100 nM) | Riedl et al., 2008[1] | |
| Fluorescence Enhancement (FITC-Lifeact) | 0.040 ± 0.010 (40 ± 10 nM) | Riedl et al., 2008[1] |
As the data clearly indicate, the affinity of Lifeact for G-actin is in the nanomolar range, while its affinity for F-actin is in the micromolar range, demonstrating a significantly stronger interaction with the monomeric form of actin.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of Lifeact to actin.
Co-sedimentation Assay for F-actin Binding
This assay is used to separate F-actin from G-actin and any associated binding proteins by ultracentrifugation.
Methodology:
-
Actin Polymerization: Purified G-actin is polymerized to F-actin by incubation in a polymerization buffer (e.g., F-buffer containing KCl and MgCl2) at room temperature for a specified time. To stabilize the filaments, a molar excess of phalloidin (B8060827) can be added.[12]
-
Incubation with Lifeact: Varying concentrations of Lifeact (or a Lifeact-fusion protein) are incubated with the pre-formed F-actin for a short period (e.g., 5-30 minutes) at room temperature.[11][12][13]
-
Ultracentrifugation: The mixture is then centrifuged at high speed (e.g., 120,000 - 150,000 x g) for 30 minutes at 4°C to pellet the F-actin and any bound proteins.[11][12][13]
-
Analysis: The supernatant (containing G-actin and unbound Lifeact) and the pellet (containing F-actin and bound Lifeact) are carefully separated. The protein content of both fractions is analyzed by SDS-PAGE.
-
Quantification: The amount of Lifeact in the pellet and supernatant is quantified by densitometry of the protein bands on the gel. The dissociation constant (Kd) can then be calculated by plotting the concentration of bound Lifeact against the concentration of free Lifeact and fitting the data to a binding isotherm.
References
- 1. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Lifeact Reveals F-Actin Dynamics in Arabidopsis thaliana and the Liverwort, Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lifeact: a versatile marker to visualize F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
Unraveling the Interaction: A Technical Guide to the Lifeact Binding Site on Actin Filaments
For Researchers, Scientists, and Drug Development Professionals
Lifeact, a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140, has become an indispensable tool for visualizing filamentous actin (F-actin) in living cells.[1][2][3] Its small size and relatively low interference with actin dynamics have made it a popular choice for live-cell imaging studies.[2][4] However, understanding the precise nature of its interaction with actin is crucial for interpreting experimental results and for the development of improved actin probes. This technical guide provides an in-depth analysis of the Lifeact binding site on F-actin, summarizing key quantitative data and detailing experimental methodologies for its characterization.
The Lifeact Binding Site: A Structural Overview
High-resolution structures of the Lifeact-F-actin complex, determined by cryo-electron microscopy (cryo-EM), have revealed the molecular basis of this interaction.[1][5][6][7][8] Lifeact binds to a hydrophobic pocket on the surface of F-actin, spanning two adjacent actin subunits along the filament.[1][6] This binding stabilizes the DNase I-binding loop (D-loop) of actin in a "closed" conformation.[1][5][6]
The interaction is primarily mediated by hydrophobic contacts.[6][9] The peptide folds into an α-helix and inserts a hydrophobic patch, comprising residues V3, L6, I7, F10, and I13, into a corresponding hydrophobic groove on F-actin formed by residues M44, M47, Y143, I345, and L349 of two adjacent actin monomers.[6] Notably, the N-terminal region of Lifeact is capped by actin's D25 residue.[5][6]
Quantitative Analysis of the Lifeact-Actin Interaction
The binding affinity of Lifeact for actin has been quantified using various biophysical techniques. These studies have provided valuable insights into the strength and dynamics of the interaction.
| Lifeact Variant | Actin Type | Method | Dissociation Constant (Kd) | Reference |
| Wild-type Lifeact-mCherry | F-actin | Co-sedimentation Assay | 14.9 ± 1.6 μM | [5] |
| E16R Lifeact-mCherry | F-actin | Co-sedimentation Assay | 6.0 ± 0.7 μM | [5] |
| Lifeact-17 | F-actin | Co-sedimentation Assay | 2.2 μM | [9] |
| Lifeact-14 | F-actin | Co-sedimentation Assay | 1.2 μM | [10] |
| FITC-Lifeact | G-actin | Fluorescence Spectroscopy | 40 ± 10 nM | [11] |
| FITC-Lifeact | F-actin | Co-sedimentation Assay | 1.3 ± 0.5 μM | [11] |
It has also been demonstrated that Lifeact preferentially binds to the closed D-loop conformation of F-actin, which is characteristic of the ADP-Pi and ADP states of the filament.[9][12] This preference is estimated to be three to four-fold higher compared to the open D-loop conformation.[9]
Experimental Protocols
Co-sedimentation Assay for Measuring Binding Affinity
This assay is a common method to determine the binding affinity of proteins to F-actin.
Methodology:
-
Actin Polymerization: Purified G-actin is polymerized into F-actin by incubation in a polymerization buffer (e.g., 10x KMEI buffer) for at least one hour at room temperature.[13]
-
Binding Reaction: A constant concentration of F-actin (e.g., 1 μM) is incubated with increasing concentrations of the Lifeact variant (e.g., Lifeact-mCherry) for 30 minutes at room temperature.[5][13]
-
Ultracentrifugation: The mixture is then centrifuged at high speed (e.g., 350,000 x g) for 30 minutes to pellet the F-actin and any bound Lifeact.[13]
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of Lifeact in each fraction is quantified by densitometry.[5][6]
-
Data Interpretation: The fraction of bound Lifeact is plotted against the total Lifeact concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[5]
Caption: Workflow for determining Lifeact-F-actin binding affinity using a co-sedimentation assay.
Cryo-Electron Microscopy for Structural Determination
Cryo-EM is a powerful technique for determining the high-resolution structure of protein complexes.
Methodology:
-
Sample Preparation: A solution of F-actin and Lifeact is applied to an EM grid, blotted to create a thin film, and rapidly frozen in liquid ethane.[1]
-
Data Acquisition: The frozen grids are imaged in a transmission electron microscope under cryogenic conditions. Thousands of images of individual F-actin filaments decorated with Lifeact are collected.[1]
-
Image Processing: The images are processed to correct for microscope aberrations and to align the individual particle images.
-
3D Reconstruction: The aligned images are used to reconstruct a three-dimensional map of the Lifeact-F-actin complex.[1]
-
Model Building: An atomic model of the complex is built into the cryo-EM density map.[1]
Signaling and Cellular Implications
The location of the Lifeact binding site has significant implications for cellular processes. The binding pocket for Lifeact on F-actin overlaps with the binding sites of other crucial actin-binding proteins, most notably cofilin and myosin.[1][5][6][7][8]
This overlap leads to direct competition for binding to F-actin.[1][5][6] Overexpression of Lifeact can therefore displace endogenous cofilin and myosin from actin filaments, potentially leading to artifacts such as altered cell morphology, changes in endocytosis and cytokinesis, and impaired muscle cell differentiation.[1][3][5][6]
Caption: Diagram illustrating the competitive binding of Lifeact, cofilin, and myosin to the same region on F-actin.
Conclusion
The detailed structural and quantitative understanding of the Lifeact-actin interaction is paramount for its effective use as a research tool. While Lifeact is invaluable for visualizing F-actin dynamics, researchers must be mindful of its potential to compete with endogenous actin-binding proteins, especially when expressed at high levels. The development of Lifeact variants with altered affinities, such as the E16R mutant with increased affinity and Lifeact-14 with potentially fewer off-target effects, offers promising avenues for creating improved probes for live-cell imaging.[5][10] This guide provides a foundational understanding for researchers utilizing Lifeact and for those aiming to engineer the next generation of actin markers.
References
- 1. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 2. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 4. Tissue inducible Lifeact expression allows visualization of actin dynamics in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
- 10. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Lifeact Peptide: An In-depth Technical Guide to Visualizing Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that is fundamental to a vast array of cellular processes, including cell motility, division, morphogenesis, and intracellular transport.[1] Visualizing the real-time dynamics of filamentous actin (F-actin) is crucial for understanding these processes in both normal physiology and disease states. Lifeact, a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140, has emerged as a versatile and widely used probe for labeling F-actin structures in eukaryotic cells and tissues.[1][2] This technical guide provides a comprehensive overview of the Lifeact peptide, its properties, and its application as a probe for studying actin cytoskeleton dynamics.
Mechanism of Action and Properties of Lifeact
Lifeact is a short peptide that specifically binds to F-actin with a relatively low affinity.[1][3] This low binding affinity is a key advantage, as it minimizes interference with the natural dynamics of actin polymerization and depolymerization.[1][4] Unlike other actin probes like phalloidin, which strongly stabilizes actin filaments and is thus unsuitable for live-cell imaging, Lifeact allows for the visualization of dynamic actin-based processes in living cells.[2][5]
The structure of the Lifeact–F-actin complex reveals that the peptide interacts with a hydrophobic binding pocket on F-actin, spanning two adjacent actin subunits.[5][6][7] This binding site is also utilized by other actin-binding proteins, such as cofilin and myosin, which can lead to competition and potential artifacts at high expression levels of Lifeact.[5][6][7]
Quantitative Data
The following tables summarize key quantitative data regarding the this compound's binding affinities and its effects on cellular processes.
Table 1: Binding Affinity of Lifeact to Actin
| Ligand | Method | Dissociation Constant (Kd) | Reference |
| F-actin | Co-sedimentation | 2.2 ± 0.3 μM | [3] |
| F-actin (in presence of phalloidin) | Co-sedimentation | 2.0 ± 0.4 μM | [3] |
| F-actin | Anisotropy | 2.3 ± 0.9 μM | [3] |
| F-actin | Fluorescence Enhancement | 1.3 ± 0.5 μM | [3] |
| G-actin | Fluorescence Enhancement of pyrene-labeled actin | 70 ± 25 nM | [3] |
| G-actin | Anisotropy | 280 ± 100 nM | [3] |
| G-actin | Fluorescence Enhancement | 40 ± 10 nM | [3] |
Table 2: Effects of Lifeact Expression on Cellular Processes
| Cellular Process | Cell Type | Observation | Reference |
| Neuronal Polarization | Primary rat hippocampal neurons | No significant effect | [1][3] |
| Lamellipodial Flow | Mouse embryonic fibroblasts | No significant effect | [3] |
| Leukocyte Chemotaxis | Primary mouse dendritic cells | No significant effect | [3] |
| Cytokinesis | Fission yeast | Altered actin assembly | [8] |
| Cell Morphology | Human Mesenchymal Stem Cells | Dose-dependent effects on F-actin assembly | [8] |
| Cardiac Function | Cardiomyocytes | Disrupted F-actin organization and impaired function at high expression | [8] |
Experimental Protocols
Protocol 1: Transfection of Lifeact-GFP into Mammalian Cells
This protocol describes the transient transfection of a plasmid encoding Lifeact fused to a fluorescent protein (e.g., GFP) into mammalian cells for live-cell imaging.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding Lifeact-GFP
-
Transfection reagent (e.g., FuGENE)
-
35 mm glass-bottom dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the mammalian cells onto 35 mm glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of transfection.[6]
-
On the day of transfection, prepare the transfection complex according to the manufacturer's instructions for the chosen transfection reagent. For example, using FuGENE, mix the Lifeact-GFP plasmid DNA with the reagent in serum-free medium and incubate at room temperature to allow complex formation.[6]
-
Add the transfection complex dropwise to the cells in the glass-bottom dish.
-
Gently swirl the dish to ensure even distribution of the complex.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for gene expression.[6]
-
The cells are now ready for live-cell imaging.
Protocol 2: Live-Cell Imaging of Actin Dynamics using Lifeact-GFP
This protocol outlines the general procedure for visualizing actin dynamics in transfected cells using fluorescence microscopy.
Materials:
-
Transfected cells expressing Lifeact-GFP
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
-
Appropriate laser lines and filters for the fluorescent protein (e.g., 488 nm excitation for GFP)
-
Immersion oil (if using an oil-immersion objective)
Procedure:
-
Place the 35 mm glass-bottom dish with the transfected cells onto the microscope stage within the live-cell imaging chamber.
-
Allow the cells to acclimatize to the chamber environment for at least 15-20 minutes.
-
Locate the cells expressing Lifeact-GFP using the appropriate fluorescence channel.
-
Acquire time-lapse images to visualize the dynamic changes in the actin cytoskeleton. The acquisition parameters (e.g., exposure time, frame rate) should be optimized to minimize phototoxicity while capturing the desired temporal resolution of the process being studied.[9]
-
Analyze the acquired images using appropriate software to quantify actin dynamics, such as filament polymerization rates, retrograde flow, or changes in cell morphology.
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating the Actin Cytoskeleton
The actin cytoskeleton is under the tight control of a complex network of signaling pathways that respond to both extracellular and intracellular cues.[10][11] Key regulators include the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are activated by various transmembrane receptors such as G protein-coupled receptors (GPCRs), integrins, and receptor tyrosine kinases (RTKs).[11][12] These GTPases, in turn, modulate the activity of downstream effector proteins that directly influence actin nucleation, polymerization, branching, and contractility.[12][13]
Caption: Signaling pathways regulating actin dynamics.
Experimental Workflow for Studying Actin Dynamics with Lifeact
The following diagram illustrates a typical experimental workflow for investigating the effects of a compound or genetic manipulation on actin cytoskeleton dynamics using the Lifeact probe.
Caption: A typical experimental workflow using Lifeact.
Limitations and Considerations
While Lifeact is a powerful tool, it is essential to be aware of its potential limitations to avoid misinterpretation of experimental results.
-
Overexpression Artifacts: High levels of Lifeact expression can lead to artifacts, such as the formation of actin bundles and alterations in cell morphology.[8][14] It is crucial to use the lowest possible expression level that still allows for adequate visualization.
-
Competition with Endogenous Proteins: As Lifeact binds to a site on F-actin that is also recognized by other actin-binding proteins, its overexpression can competitively inhibit the binding of these endogenous proteins, potentially affecting their function.[5][6][7]
-
Incomplete Labeling: In some cellular contexts or specific F-actin structures, Lifeact may not provide a complete and accurate representation of all actin filaments.[6]
Conclusion
The this compound has revolutionized the study of actin cytoskeleton dynamics by providing a minimally invasive probe for live-cell imaging. Its ability to label F-actin without significantly perturbing its natural dynamics has enabled researchers to gain unprecedented insights into a wide range of cellular processes. By understanding its mechanism of action, adhering to optimized experimental protocols, and being mindful of its potential limitations, researchers can effectively harness the power of Lifeact to advance our understanding of the intricate world of the actin cytoskeleton.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Lifeact: a versatile marker to visualize F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 8. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-Cell Super-resolution Reveals F-Actin and Plasma Membrane Dynamics at the T Cell Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
Lifeact Peptide's Interaction with the Closed D-loop of Actin: A Technical Guide
Introduction
Lifeact, a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140, has become a widely utilized tool for visualizing filamentous actin (F-actin) in living cells.[1][2][3][4][5] When fused to a fluorescent protein, Lifeact allows for real-time imaging of the dynamic actin cytoskeleton.[6] However, its use is not without complications, as it has been shown to alter cellular morphology and interfere with actin dynamics.[1][2][4][7] High-resolution structural studies have revealed the molecular basis for these artifacts, demonstrating that Lifeact preferentially interacts with and stabilizes the closed conformation of the DNase I-binding loop (D-loop) of actin.[1][2][3][4][6][7] This guide provides an in-depth technical overview of this critical interaction, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Structural Basis of the Lifeact-Actin Interaction
High-resolution structures of the Lifeact–F-actin complex, determined by electron cryo-microscopy (cryo-EM), have provided profound insights into their interaction.[1][2][3][4][7]
Key Structural Features:
-
Binding Site: Lifeact binds to a hydrophobic groove on the surface of F-actin.[1][2][8] This binding pocket is formed by residues from two adjacent actin subunits in the same strand of the filament.[1][2][7][8]
-
Hydrophobic Interactions: The interaction is predominantly hydrophobic. Lifeact contains a hydrophobic patch (V3, L6, I7, F10, I13) that docks into a complementary hydrophobic pocket on F-actin composed of residues M44, M47, Y143, I345, and L349.[1][8] The F10 residue of Lifeact is buried deep within this pocket.[1][8]
-
D-Loop Stabilization: A crucial aspect of this interaction is the stabilization of the actin D-loop in its "closed" conformation.[1][2][3][4][6][7] Direct interactions, such as between I13 of Lifeact and M47 of the actin D-loop, are only possible when the D-loop is in this closed state.[1][8] This suggests Lifeact has a higher affinity for actin states where the D-loop is already closed, such as in ADP-bound F-actin.[1][9]
-
Competition with Other Proteins: The hydrophobic binding site for Lifeact on actin overlaps with the binding sites of other critical actin-binding proteins, including cofilin and myosin.[1][2][4][7][8] This competition is a primary explanation for the cellular artifacts observed with Lifeact expression.[1][2][8]
References
- 1. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 3. rcsb.org [rcsb.org]
- 4. Structure of the Lifeact-F-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural insights into actin filament recognition by commonly used cellular actin markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Visualizing the Actin Cytoskeleton: An Application Note and Protocol for Lifeact-GFP Transfection in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifeact, a 17-amino-acid peptide derived from the yeast protein Abp140, has emerged as a powerful tool for visualizing filamentous actin (F-actin) dynamics in living cells.[1][2][3] When fused to a fluorescent protein such as Green Fluorescent Protein (GFP), Lifeact-GFP serves as a specific and minimally invasive probe that enables real-time imaging of the actin cytoskeleton.[2] This technology has been instrumental in studying a wide array of cellular processes, including cell motility, cytokinesis, and morphogenesis.[4] However, it is crucial to acknowledge that overexpression of Lifeact-GFP can lead to artifacts, including alterations in F-actin organization, cell morphology, and mechanical properties.[1][2][3][4][5][6] Therefore, careful optimization of expression levels is paramount to ensure the physiological relevance of the observed phenomena.[2][7]
This application note provides a detailed protocol for the transient transfection of mammalian cells with a Lifeact-GFP plasmid. It includes recommended starting conditions, optimization strategies, and troubleshooting guidance to help researchers achieve optimal visualization of the actin cytoskeleton while minimizing potential artifacts.
Mechanism of Action
Lifeact-GFP functions by directly binding to F-actin. The Lifeact peptide has a high affinity for filamentous actin, allowing the GFP tag to illuminate the intricate network of actin filaments within the cell. This interaction is non-covalent and reversible, which, under optimal expression levels, allows for the dynamic visualization of actin polymerization and depolymerization without significantly perturbing the natural processes.
Caption: Mechanism of Lifeact-GFP for F-actin visualization.
Experimental Protocols
This protocol provides a general guideline for transiently transfecting mammalian cells with a Lifeact-GFP plasmid using a lipid-based transfection reagent such as Lipofectamine. Optimization will be required for different cell lines and experimental conditions.
Materials:
-
Lifeact-GFP plasmid DNA (e.g., pEGFP-C1 Lifeact-EGFP, Addgene plasmid #58470)[8]
-
Mammalian cell line of choice (e.g., HEK293, HeLa, NIH-3T3)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine® 2000 or 3000)[10]
-
Multi-well culture plates (e.g., 6-well, 12-well, or 24-well)
-
Sterile microcentrifuge tubes
-
Fluorescence microscope
Procedure:
Day 1: Cell Seeding
-
The day before transfection, seed the mammalian cells in a multi-well plate.
-
The optimal cell density will vary depending on the cell line's growth rate but should be such that the cells are 70-90% confluent at the time of transfection.[11][12]
Day 2: Transfection
-
Preparation of DNA-Lipid Complexes:
-
For each well to be transfected, prepare two sterile microcentrifuge tubes.
-
In the first tube, dilute the Lifeact-GFP plasmid DNA in serum-free medium. The amount of DNA will depend on the well size (see Table 1 for recommendations).
-
In the second tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting up and down.
-
Incubate the mixture for 5-20 minutes at room temperature to allow the DNA-lipid complexes to form.[12]
-
-
Transfection of Cells:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the DNA-lipid complex mixture dropwise to the cells.
-
Add the appropriate volume of pre-warmed, complete culture medium to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Return the plate to the incubator and culture for 24-48 hours.[11]
-
Day 3-4: Analysis
-
After 24-48 hours, examine the cells under a fluorescence microscope to assess transfection efficiency and GFP expression.
-
Successful transfection will be indicated by green fluorescence localized to the actin filaments.
-
Proceed with downstream applications such as live-cell imaging or fixation and immunofluorescence.
Quantitative Data Summary
The following table provides recommended starting conditions for Lifeact-GFP transfection in various culture formats. These values should be optimized for each specific cell line and experimental setup.
| Culture Vessel | Seeding Density (cells/well) | Plasmid DNA (µg) | Transfection Reagent (µL) |
| 24-well Plate | 0.5 - 2.0 x 10^5 | 0.5 | 1.0 - 2.5 |
| 12-well Plate | 1 - 4 x 10^5 | 1.0 | 2.0 - 5.0 |
| 6-well Plate | 2 - 8 x 10^5 | 2.5 | 5.0 - 12.5 |
Note: The amount of transfection reagent is based on recommendations for reagents like Lipofectamine® 2000 and may need adjustment for other reagents. Always refer to the manufacturer's protocol.[10] For some sensitive cell lines or for super-resolution imaging, significantly lower amounts of DNA (e.g., 20 ng) may be optimal to avoid overexpression artifacts.[13]
Experimental Workflow
The following diagram illustrates the key steps in the Lifeact-GFP transfection and imaging workflow.
Caption: Lifeact-GFP transfection experimental workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell health or passage number | Use healthy, actively dividing cells at a low passage number.[14] |
| Incorrect cell density | Optimize cell seeding density to be 70-90% confluent at transfection.[11][12] | |
| Inefficient transfection reagent or protocol | Optimize the DNA:reagent ratio.[14] Consider trying a different transfection reagent or method (e.g., electroporation).[15][16] | |
| High Cell Toxicity/Death | Excessive amount of DNA or transfection reagent | Reduce the concentration of plasmid DNA and/or transfection reagent. Perform a titration to find the optimal balance between efficiency and viability. |
| Extended exposure to transfection complexes | For sensitive cells, consider replacing the medium containing the transfection complexes after 4-6 hours.[12] | |
| No or Weak GFP Signal | Inefficient transfection | See "Low Transfection Efficiency" above. |
| Weak promoter in the plasmid vector | Use a plasmid with a strong constitutive promoter (e.g., CMV).[17] | |
| Issues with the plasmid DNA | Verify the integrity and purity of the plasmid DNA. | |
| Aberrant Actin Structures or Altered Cell Morphology | Overexpression of Lifeact-GFP | Reduce the amount of plasmid DNA used for transfection.[1][2][4] Select cells with the lowest detectable fluorescence for imaging to minimize artifacts.[7] |
Conclusion
Lifeact-GFP is an invaluable tool for the real-time visualization of F-actin dynamics in mammalian cells. By following a carefully optimized transfection protocol, researchers can achieve robust and reliable labeling of the actin cytoskeleton. However, it is imperative to be mindful of the potential for artifacts arising from overexpression. By using the lowest effective concentration of Lifeact-GFP, researchers can confidently investigate the intricate and dynamic world of the actin cytoskeleton.
References
- 1. Lifeact-GFP alters F-actin organization, cellular morphology and biophysical behaviour [qmro.qmul.ac.uk]
- 2. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. addgene.org [addgene.org]
- 9. Transfection Reagents - DNA Transfection Reagents [dnatransfection.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. health.uconn.edu [health.uconn.edu]
- 13. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An electroporation cytometry system for long-term, live cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
Application Notes and Protocols for Live-Cell Imaging of the Cytoskeleton Using Lifeact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the intricate and dynamic nature of the actin cytoskeleton in living cells is paramount for understanding fundamental cellular processes and for the development of novel therapeutics. Lifeact, a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140, has emerged as a powerful tool for fluorescently labeling filamentous actin (F-actin) in a wide range of eukaryotic cells.[1][2] When fused to a fluorescent protein, such as GFP or mCherry, Lifeact allows for the real-time imaging of actin dynamics with minimal interference to cellular processes, a significant advantage over other methods like fluorescently labeled phalloidin (B8060827) or actin-GFP fusions.[3]
These application notes provide a comprehensive guide to using Lifeact for live-cell imaging, including its mechanism of action, key advantages and disadvantages, detailed experimental protocols, and a comparative analysis with other common actin markers.
Mechanism of Action
Lifeact binds to F-actin with a relatively low affinity.[3] This transient binding is crucial for its utility in live-cell imaging, as it allows the probe to dynamically associate with and dissociate from actin filaments without significantly altering their polymerization or depolymerization rates.[3] This is in contrast to phalloidin, which strongly stabilizes F-actin and is therefore generally unsuitable for live-cell studies.[4] The small size of the Lifeact peptide also minimizes potential steric hindrance with native actin-binding proteins.[5]
Advantages and Disadvantages of Using Lifeact
| Advantages | Disadvantages |
| Minimal perturbation of actin dynamics: Does not significantly interfere with actin polymerization, depolymerization, or the function of most actin-binding proteins at appropriate expression levels.[3] | Concentration-dependent artifacts: High expression levels can lead to alterations in cell morphology, actin organization, and cellular mechanical properties.[6][7] |
| High signal-to-noise ratio: Provides clear visualization of F-actin structures. | Competition with native actin-binding proteins: Can compete with proteins that share a similar binding site on F-actin, such as cofilin and myosin, potentially leading to artifacts.[8] |
| Versatility: Can be used in a wide variety of cell types and organisms, from yeast to mammals and plants.[1][6] | Incomplete labeling of all actin structures: May not efficiently label all F-actin populations, particularly highly dynamic or cofilin-decorated filaments.[4] |
| Small size: The 17-amino-acid peptide is less likely to cause steric hindrance compared to larger protein fusions.[5] | |
| Cost-effective: Plasmids for expressing Lifeact fusions are widely available and relatively inexpensive.[7] |
Quantitative Data Summary
The following tables summarize quantitative data comparing Lifeact with other common F-actin probes.
Table 1: Comparison of Filament Labeling Continuity
| Probe | Median Filament Continuity (%) | Mean Filament Continuity (%) | Reference |
| Lifeact | 98.1 | 93.4 | [4] |
| Phalloidin | 91.4 | 90.3 | [4] |
Table 2: Effect of F-actin Markers on Pollen Tube Length (as a measure of cytotoxicity/perturbation)
| Marker | Expression Level | Reduction in Pollen Tube Length (%) | Reference |
| Lifeact-YFP | II | 39.7 | [5][9] |
| Lifeact-YFP | III | 50.1 | [5][9] |
| Lifeact-YFP | IV | 55.5 | [5][9] |
| YFP-mTn | II | 45.2 | [5][9] |
| YFP-mTn | III | 58.3 | [5][9] |
| YFP-mTn | IV | 63.8 | [5][9] |
| YFP-FABD2 | II | 52.1 | [5][9] |
| YFP-FABD2 | III | 62.5 | [5][9] |
| YFP-FABD2 | IV | 68.9 | [5][9] |
Table 3: Super-Resolution Imaging Performance
| Probe | Average Resolution Range (nm) in HeLa Cells | Average Resolution Range (nm) in RBL-2H3 Cells | Reference |
| Lifeact | 52.7 - 60.5 | 49.5 - 59.2 | [4] |
| Phalloidin | 52.4 - 58.7 | 36.3 - 45.1 | [4] |
Signaling Pathway: Rho GTPase Regulation of the Actin Cytoskeleton
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[3][10][11] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with a variety of downstream effector proteins to control the organization of actin filaments into structures such as stress fibers, lamellipodia, and filopodia.[10][11] Live-cell imaging with Lifeact is an invaluable tool for dissecting the spatiotemporal dynamics of actin rearrangements downstream of Rho GTPase signaling.
Experimental Protocols
Protocol 1: Plasmid Transfection for Lifeact Expression
This protocol describes the transient transfection of mammalian cells with a Lifeact-fluorescent protein plasmid using a lipid-based transfection reagent.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Lifeact-fluorescent protein plasmid DNA (e.g., Lifeact-GFP, Lifeact-mCherry)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
6-well plates or glass-bottom dishes suitable for microscopy
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate or glass-bottom dish at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare DNA-Lipid Complexes:
-
For each well to be transfected, dilute 1-2.5 µg of Lifeact plasmid DNA into 125 µL of Opti-MEM™ in a sterile microfuge tube.
-
In a separate tube, dilute 3-5 µL of Lipofectamine™ 3000 reagent into 125 µL of Opti-MEM™.
-
Add the diluted DNA to the diluted Lipofectamine™ 3000 (not the other way around) and mix gently by pipetting.
-
Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Gently add the 250 µL of the DNA-lipid complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Return the cells to the incubator and culture for 18-48 hours. The optimal expression time should be determined empirically for each cell line and experimental setup.
-
Verification of Expression: After the incubation period, check for the expression of the Lifeact-fluorescent protein using a fluorescence microscope.
Protocol 2: Live-Cell Imaging of Lifeact-Expressing Cells
This protocol provides general guidelines for imaging actin dynamics in cells expressing a Lifeact-fluorescent protein.
Materials:
-
Transfected cells expressing Lifeact-fluorescent protein in a glass-bottom dish.
-
Live-cell imaging microscope (e.g., spinning disk confocal, TIRF) equipped with an environmental chamber (37°C, 5% CO2).
-
Appropriate laser lines and emission filters for the fluorescent protein being used (e.g., 488 nm excitation for GFP, 561 nm for mCherry).
-
Immersion oil (if using an oil immersion objective).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium supplemented with serum and HEPES).
Procedure:
-
Microscope Setup:
-
Turn on the microscope, laser sources, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO2 for at least 30-60 minutes.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion objective for high-resolution imaging).
-
-
Sample Preparation:
-
Gently replace the culture medium in the dish with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber.
-
-
Image Acquisition:
-
Locate the transfected cells using brightfield or DIC optics.
-
Switch to fluorescence imaging and adjust the focus.
-
Optimize imaging parameters to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio. This includes:
-
Laser Power: Use the lowest laser power necessary to obtain a clear signal.
-
Exposure Time: Keep exposure times as short as possible (e.g., 50-200 ms).
-
Time Interval: The interval between frames will depend on the dynamics of the process being studied. For rapid actin dynamics, intervals of 1-5 seconds may be necessary. For slower processes, longer intervals can be used.
-
-
Acquire a time-lapse series of images.
-
-
Data Analysis:
-
The acquired image series can be analyzed using image analysis software (e.g., ImageJ/Fiji, Imaris) to quantify various parameters of actin dynamics, such as filament polymerization rates, retrograde flow, and changes in cellular morphology.
-
Conclusion
Lifeact has become an indispensable tool for the investigation of actin dynamics in living cells. By understanding its mechanism of action and being mindful of its potential limitations, researchers can leverage this powerful probe to gain unprecedented insights into the role of the actin cytoskeleton in health and disease. The protocols provided here offer a starting point for the successful application of Lifeact in a variety of research and drug discovery contexts. Careful optimization of expression levels and imaging parameters will be critical for obtaining high-quality, artifact-free data.
References
- 1. Direct Comparison of the Performance of Commonly Employed In Vivo F-actin Markers (Lifeact-YFP, YFP-mTn and YFP-FABD2) in Tobacco Pollen Tubes [open.fau.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 5. Direct Comparison of the Performance of Commonly Employed In Vivo F-actin Markers (Lifeact-YFP, YFP-mTn and YFP-FABD2) in Tobacco Pollen Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Direct Comparison of the Performance of Commonly Employed In Vivo F-actin Markers (Lifeact-YFP, YFP-mTn and YFP-FABD2) in Tobacco Pollen Tubes [frontiersin.org]
- 10. The Cytoskeleton and Cell Migration - Rho-GTPases [cellix.imba.oeaw.ac.at]
- 11. Rho GTPases control specific cytoskeleton-dependent functions of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lifeact Staining of F-actin in Fixed Cells and Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140.[1][2] It has become a versatile tool for visualizing filamentous actin (F-actin) in a wide range of eukaryotic cells and tissues.[3] When fused to a fluorescent protein (e.g., GFP, RFP) or conjugated to a fluorescent dye, Lifeact provides a specific label for F-actin structures. While extensively used for live-cell imaging, Lifeact is also a reliable marker for staining F-actin in fixed samples, offering an alternative to traditional phalloidin-based methods.[4][5] Its advantages include potentially lower costs and utility in specific super-resolution microscopy applications.[1][4] This document provides detailed protocols for using fluorescently-conjugated Lifeact peptides to stain F-actin in fixed cultured cells and tissue sections.
Principle of Staining
Lifeact functions by binding to F-actin, but not to globular actin (G-actin).[6] This specific interaction allows for the precise visualization of the actin cytoskeleton, including structures like stress fibers, lamellipodia, and cortical actin networks.[7] The binding is non-covalent and, in the context of staining fixed samples, provides a stable label for subsequent imaging. Unlike phalloidin (B8060827), which stabilizes actin filaments, Lifeact is generally considered less disruptive, although high concentrations in live cells can have effects on actin dynamics.[1][8] For fixed-cell applications, a fluorescent dye-conjugated Lifeact peptide is applied to permeabilized cells, where it binds to the exposed F-actin network.
Caption: Principle of Lifeact binding to F-actin in a fixed cell.
Experimental Protocols
The following protocols provide a general framework for Lifeact staining. Optimal conditions, particularly reagent concentrations and incubation times, may need to be determined empirically for specific cell types, tissues, and experimental setups.
General Workflow
The overall process involves cell/tissue preparation and fixation, permeabilization to allow the probe to enter the cell, blocking to reduce non-specific binding, incubation with the Lifeact probe, and finally, mounting for microscopy.
Caption: General experimental workflow for Lifeact staining.
Protocol for Fixed Cultured Cells
This protocol is suitable for cells grown on coverslips.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation:
-
Gently wash cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[7][9][10]
-
Alternative: For preserving fine actin structures, a cytoskeleton-preserving buffer can be used. One such buffer contains 80 mM PIPES, 5 mM EGTA, and 2 mM MgCl2 (PEM buffer), with fixation using 0.6% PFA, 0.1% glutaraldehyde (B144438), and 0.25% Triton X-100 for 60 seconds, followed by a hard fixation with 4% PFA and 0.2% glutaraldehyde for an extended period.[4]
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization:
-
Incubate cells with 0.1% to 0.5% Triton X-100 in PBS for 5-15 minutes at room temperature.[7]
-
This step is crucial for allowing the this compound to access the intracellular actin filaments.
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate coverslips in a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30 minutes at room temperature.
-
-
Lifeact Staining:
-
Dilute the fluorescently-conjugated this compound in a suitable buffer (e.g., PBS with 1% BSA) to the desired working concentration.
-
Incubate the coverslips with the Lifeact solution for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes: Wash the coverslips three to four times with PBS to remove unbound this compound.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's protocol.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Protocol for Fixed Tissue Sections
This protocol is suitable for cryosections. Paraffin-embedded tissues may require additional antigen retrieval steps.
-
Tissue Preparation: Prepare frozen tissue sections (5-10 µm thick) using a cryostat and mount them on charged microscope slides.
-
Fixation:
-
Fix the tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.[11]
-
Alternatively, fix in ice-cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C. Note that alcohol-based fixatives can alter protein conformation.
-
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization:
-
Incubate sections with 0.2-0.5% Triton X-100 in PBS for 10-20 minutes. The required time and concentration may be higher for tissues than for cultured cells.
-
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature in a humidified chamber to prevent drying.
-
-
Lifeact Staining:
-
Dilute the fluorescently-conjugated this compound in blocking buffer to the final working concentration.
-
Apply the solution to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[12]
-
-
Final Washes: Wash the slides three to four times with PBS containing 0.1% Tween-20 to reduce background, followed by a final wash in PBS.
-
Counterstaining (Optional): Incubate with a nuclear stain (e.g., DAPI) as needed.
-
Mounting: Remove excess wash buffer and apply a drop of mounting medium. Place a coverslip over the tissue, avoiding air bubbles.
-
Imaging: Image using a fluorescence or confocal microscope.
Data Presentation: Recommended Reagent Concentrations
The optimal concentration of reagents can vary. The following table provides a starting point for optimization.
| Reagent | Application | Recommended Concentration Range | Incubation Time | Notes |
| Paraformaldehyde (PFA) | Cell & Tissue Fixation | 4% (w/v) in PBS | 10-20 min | Prepare fresh from powder or use high-quality commercial solutions. Methanol-free is preferred.[13] |
| Glutaraldehyde | Fixation (Super-Resolution) | 0.1-0.2% (with PFA) | 1-10 min | Improves structural preservation but can increase autofluorescence. A sodium borohydride (B1222165) quenching step may be needed.[4] |
| Triton X-100 | Permeabilization | 0.1-0.5% (v/v) in PBS | 5-20 min | Higher concentrations or longer times may be needed for tissues. |
| Bovine Serum Albumin (BSA) | Blocking | 1-5% (w/v) in PBS | 30-60 min | Helps to minimize non-specific binding of the Lifeact probe. |
| Fluorescent this compound | F-actin Staining | 5 nM - 1 µM | 30 min - Overnight | Optimal concentration is highly dependent on the specific probe and sample. Start with the manufacturer's recommendation. For super-resolution, concentrations can be much lower (e.g., ~0.7 nM).[4][11] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Ineffective Permeabilization: The probe cannot access the cytoskeleton. | Increase Triton X-100 concentration (e.g., from 0.1% to 0.25%) or incubation time. |
| Low Probe Concentration: Insufficient this compound used for staining. | Increase the concentration of the Lifeact probe. Perform a titration to find the optimal concentration. | |
| Actin Cytoskeleton Degradation: Poor fixation or handling. | Ensure fixative is fresh and properly prepared. Handle samples gently. Use a cytoskeleton-preserving buffer. | |
| Photobleaching: Fluorophore has been damaged by light exposure. | Minimize light exposure during staining and imaging. Use an anti-fade mounting medium.[14] | |
| High Background/Non-specific Staining | Insufficient Washing: Unbound probe remains on the sample. | Increase the number and/or duration of wash steps after staining. Add a mild detergent (e.g., 0.05% Tween-20) to wash buffers. |
| Inadequate Blocking: Probe is binding non-specifically to other cellular components. | Increase blocking time or BSA concentration. Consider adding normal serum from the host of any secondary antibodies used in co-staining.[13] | |
| Probe Concentration Too High: Excess probe is binding non-specifically. | Reduce the concentration of the Lifeact probe. | |
| Autofluorescence: Aldehyde fixation (especially with glutaraldehyde) can cause background fluorescence.[4] | Treat with a quenching agent like sodium borohydride (0.1% in PBS for 10 min) after fixation.[4] Use a lower-autofluorescence fixative if possible. | |
| Altered Actin Structure/Artifacts | Harsh Fixation/Permeabilization: Reagents have damaged the delicate actin filaments. | Reduce fixation time or PFA concentration. Use a milder detergent like saponin (B1150181) or a shorter Triton X-100 incubation.[15] |
| Cell Stress/Damage: Cells were unhealthy or stressed before fixation. | Ensure optimal cell culture conditions. Handle cells gently during the protocol. |
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dryad | Data: Comparing Lifeact and Phalloidin for super-resolution imaging of actin in fixed cells [datadryad.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Tissue inducible Lifeact expression allows visualization of actin dynamics in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 11. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Simple Whole-Mount Staining Protocol of F-Actin for Studies of the Female Gametophyte in Agavoideae and Other Crassinucellate Ovules [frontiersin.org]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. tandfonline.com [tandfonline.com]
Application of Lifeact in Super-Resolution Microscopy: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Lifeact, a 17-amino-acid peptide, for visualizing filamentous actin (F-actin) in super-resolution microscopy. It includes detailed application notes, experimental protocols, and a quantitative comparison with the traditional F-actin probe, phalloidin (B8060827).
Lifeact has emerged as a versatile tool for studying actin dynamics in both live and fixed cells, offering several advantages over conventional methods.[1][2] Its utility extends to various super-resolution techniques, including Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM) methods like (d)STORM and PAINT (Points Accumulation for Imaging in Nanoscale Topography).[3][4][5][6]
Application Notes
Lifeact is a small peptide derived from the yeast actin-binding protein Abp140, which can be fused to a fluorescent protein or used with a fluorescent dye to label F-actin.[3][6][7] This approach allows for the visualization of actin cytoskeletal structures with high specificity and minimal interference with cellular processes, a significant advantage for live-cell imaging.[1]
Advantages of Lifeact in Super-Resolution Microscopy:
-
Live-Cell Imaging Compatibility: Unlike phalloidin, which is toxic to living cells, Lifeact can be expressed as a fluorescent protein fusion (e.g., Lifeact-GFP, Lifeact-EGFP) to enable dynamic imaging of the actin cytoskeleton in real-time.[5][8]
-
Reversible Binding for SMLM: The transient binding and unbinding of fluorescently labeled Lifeact to F-actin is the principle behind its use in PAINT-based super-resolution techniques.[3][4][8] This stochastic binding allows for the temporal separation of individual fluorophore signals, leading to high-resolution image reconstruction.
-
Cost-Effectiveness and Stability: Synthesized Lifeact peptide is a cost-effective alternative to phalloidin and demonstrates greater stability, allowing for the imaging of multiple regions of interest on a single coverslip without significant degradation.[3][9]
-
Improved Filament Labeling: Studies have shown that Lifeact can provide a more continuous labeling of thin actin filaments compared to phalloidin in super-resolution reconstructions.[3][9]
-
Simplified Sequential Imaging: The ease of washing out unbound Lifeact simplifies sequential super-resolution imaging protocols, enabling the visualization of multiple structures within the same cell.[3][9]
Considerations and Limitations:
-
Potential for Artifacts: While generally considered non-perturbing, overexpression of Lifeact has been reported to potentially alter cellular morphology and actin dynamics.[7][8] It is crucial to optimize expression levels to minimize such artifacts.
-
Competition with Actin-Binding Proteins: The binding site of Lifeact on F-actin overlaps with that of other actin-binding proteins like cofilin and myosin, which could lead to competitive inhibition and altered cytoskeletal dynamics.[7]
-
Labeling Fragile Structures: Some studies suggest that Lifeact may not efficiently label more fragile cellular structures, such as filopodia, as effectively as phalloidin.[10]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies of Lifeact and phalloidin in super-resolution microscopy.
Table 1: Resolution Comparison of Lifeact and Phalloidin in SMLM
| Cell Type | Labeling Method | Super-Resolution Technique | Average Resolution (FRC) | Reference |
| HeLa | Lifeact-Atto655 | Reversible Binding SMLM | 52.7 nm - 60.5 nm | [3] |
| HeLa | Phalloidin-AF647 | dSTORM | 52.4 nm - 58.7 nm | [3] |
| RBL-2H3 | Lifeact-Atto655 | Reversible Binding SMLM | 49.5 nm - 59.2 nm | [3] |
| RBL-2H3 | Phalloidin-AF647 | dSTORM | 36.3 nm - 45.1 nm | [3] |
Table 2: Filament Thickness Measurement
| Labeling Method | Average Apparent Filament Thickness | Reference |
| Lifeact | 30 nm | [3] |
| Phalloidin | 36 nm | [3] |
Experimental Protocols
Detailed methodologies for key experiments using Lifeact in super-resolution microscopy are provided below.
Protocol 1: Lifeact-Based Reversible Binding SMLM (PAINT) of Fixed Cells
This protocol is adapted from studies comparing Lifeact and phalloidin for super-resolution imaging.[3][11]
1. Cell Culture and Fixation:
- Culture cells (e.g., HeLa, RBL-2H3) on high-precision glass coverslips.
- Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
- Wash the cells three times with PBS.
2. Permeabilization and Blocking:
- Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes.
- Wash three times with PBS.
- Block with a suitable blocking buffer (e.g., 2% Bovine Serum Albumin in PBS) for 30 minutes.
3. Lifeact Labeling and Imaging:
- Prepare an imaging buffer containing 10 mM HEPES, 150 mM NaCl, 10% glucose, and 0.1% BSA at pH 7.0.[11]
- Dilute fluorescently labeled Lifeact (e.g., Lifeact-Atto655) to a final concentration of 0.7 nM in the imaging buffer.[6]
- Mount the coverslip in an imaging chamber and add the Lifeact imaging solution.
- Acquire data using a total internal reflection fluorescence (TIRF) microscope equipped for single-molecule localization. Acquire a sufficient number of frames (e.g., 10,000-20,000) to reconstruct the super-resolution image.
4. Data Analysis:
- Localize single-molecule blinking events using appropriate software (e.g., ImageJ plugins like ThunderSTORM).
- Reconstruct the super-resolution image from the localized coordinates.
- Apply post-processing filters, such as removing localizations with few neighbors, to reduce background noise.[3][4]
Protocol 2: Live-Cell direct-LIVE-PAINT with LifeAct-EGFP
This protocol enables the visualization of actin dynamics in living cells.[8]
1. Plasmid Transfection:
- Culture cells (e.g., HEK293) on imaging dishes.
- Transfect cells with a plasmid encoding Lifeact fused to a fluorescent protein (e.g., Lifeact-14-EGFP) using a suitable transfection reagent (e.g., Lipofectamine 3000).[8] The expression level is critical and should be optimized to achieve sparse single-molecule signals.
2. Live-Cell Imaging:
- 24 hours post-transfection, replace the culture medium with a low-fluorescence imaging medium.
- Image the cells on a TIRF microscope equipped with a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).
- Acquire time-lapse image series with an exposure time suitable for capturing single-molecule binding events (e.g., 50 ms).[12]
3. Image Reconstruction and Analysis:
- Process the acquired image series to localize individual Lifeact-EGFP binding events.
- Reconstruct super-resolution images for each time point or over a defined time window to visualize actin dynamics.
- Temporal resolution can be adjusted by the number of frames used for each reconstruction, with a trade-off against spatial resolution.[8]
Protocol 3: STED Microscopy of Lifeact-Labeled Actin
This protocol outlines the general steps for STED imaging of F-actin.
1. Labeling:
- For fixed cells, follow the fixation and permeabilization steps as in Protocol 1, then incubate with a fluorescently labeled this compound compatible with the STED laser wavelength (e.g., Lifeact-Alexa Fluor 594).[13]
- For live cells, transfect with a plasmid encoding a Lifeact-fluorescent protein fusion suitable for STED imaging (e.g., Lifeact-EYFP).[14]
2. Mounting:
- Mount the sample in an appropriate mounting medium. For STED, the refractive index of the mounting medium is critical for optimal resolution.[15]
3. STED Imaging:
- Image the sample using a STED microscope.
- Optimize the excitation and depletion laser powers to achieve super-resolution while minimizing phototoxicity, especially in live-cell experiments.[15]
4. Image Deconvolution:
- Apply deconvolution algorithms to the raw STED images to enhance image quality and resolution.[16]
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Lifeact-based reversible binding SMLM of F-actin.
Caption: Workflow for live-cell direct-LIVE-PAINT imaging with Lifeact-EGFP.
References
- 1. Lifeact: a versatile marker to visualize F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 4. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 14. focusonmicroscopy.org [focusonmicroscopy.org]
- 15. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 16. Imaging Protocol for Super-Resolution Microscopy in Fixed T Cells | Springer Nature Experiments [experiments.springernature.com]
Visualizing Actin Dynamics in Plant Cells with Lifeact: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a highly dynamic network of filaments crucial for a multitude of cellular processes in plants, including cell division, cytoplasmic streaming, cell morphogenesis, and organelle motility.[1] Visualizing these dynamics in living cells is paramount to understanding plant growth, development, and responses to environmental stimuli. Lifeact, a 17-amino-acid peptide derived from yeast Abp140p, has emerged as a powerful and widely used probe for labeling filamentous actin (F-actin) in a variety of eukaryotic cells, including a broad range of plant species.[1][2][3][4] When fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or Venus, Lifeact allows for the real-time imaging of actin filament organization and reorganization with minimal interference to cellular processes, provided that its expression levels are carefully optimized.[5][6]
These application notes provide a comprehensive guide to utilizing Lifeact for visualizing actin dynamics in plant cells, including detailed protocols for plant transformation, sample preparation, and confocal microscopy.
Key Applications of Lifeact in Plant Cell Biology
-
Live-cell imaging of actin organization: Lifeact enables the visualization of the intricate network of actin filaments in various plant cell types, including root hairs, epidermal cells, pollen tubes, and moss protonemata.[1][7][8]
-
Studying actin dynamics during cell growth and morphogenesis: Researchers can track the rearrangement of the actin cytoskeleton during critical processes like tip growth in pollen tubes and root hairs.[7][8][9]
-
Investigating the effects of genetic mutations and drug treatments: Lifeact serves as an excellent tool to observe how mutations in actin-binding proteins or the application of cytoskeleton-disrupting drugs, such as Latrunculin B, affect actin dynamics.[7]
-
Understanding organelle motility: The movement of organelles, which is often dependent on the actin cytoskeleton, can be correlated with the dynamic changes in the actin network visualized by Lifeact.
Quantitative Analysis of Actin Dynamics
The use of Lifeact coupled with advanced microscopy techniques allows for the quantification of various parameters of actin dynamics. This quantitative data is essential for a rigorous comparison of actin organization under different experimental conditions.
| Parameter | Description | Typical Values in Plant Cells | References |
| Filament Density | The total length of actin filaments per unit area of the cytoplasm. | Varies significantly depending on the cell type and region. For example, the apical region of pollen tubes has a high density of dynamic, short filaments. | [2][10] |
| Bundling Index | A measure of the degree to which actin filaments are organized into parallel bundles. | Higher in the shank of pollen tubes compared to the apex, where a fine meshwork of filaments is observed. | [11] |
| Filament Turnover Rate | The combined rate of actin filament polymerization and depolymerization, often measured by techniques like Fluorescence Recovery After Photobleaching (FRAP). | Highly dynamic, with rapid turnover observed in the cortical array of epidermal cells. | [12] |
| Severing Frequency | The rate at which existing actin filaments are broken into smaller fragments. | A key process in the dynamic reorganization of the actin cytoskeleton. | [13] |
| Elongation Rate | The speed at which actin filaments grow due to the addition of actin monomers. | Can be measured by tracking the ends of individual filaments over time. | [13] |
Signaling Pathways Regulating Actin Dynamics in Plant Cells
The dynamic nature of the plant actin cytoskeleton is tightly regulated by a complex network of signaling pathways. Key players in this regulation include ROP (Rho-like from plants) GTPases, formins, and the Arp2/3 complex.
Caption: ROP GTPase signaling pathway regulating actin dynamics in plant cells.
Experimental Protocols
Protocol 1: Transient Expression of Lifeact-FP in Nicotiana benthamiana Leaves via Agroinfiltration
This protocol is suitable for rapid screening of constructs and observing actin dynamics in leaf epidermal cells.
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the Lifeact-FP construct.
-
Nicotiana benthamiana plants (4-6 weeks old).
-
YEB medium with appropriate antibiotics.
-
Infiltration medium (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone, pH 5.6).
-
1 mL needleless syringes.
Procedure:
-
Agrobacterium Culture:
-
Inoculate 5 mL of YEB medium containing the appropriate antibiotics with a single colony of Agrobacterium carrying the Lifeact-FP construct.
-
Incubate at 28°C with shaking (200 rpm) overnight.
-
The next day, pellet the bacteria by centrifugation (4000 x g, 10 min).
-
Resuspend the pellet in infiltration medium to an OD₆₀₀ of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-4 hours in the dark to induce virulence gene expression.
-
-
Agroinfiltration:
-
Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of a young, fully expanded N. benthamiana leaf.
-
Slowly infiltrate the bacterial suspension into the leaf apoplast until a water-soaked area is visible. Infiltrate several leaves per plant.
-
For co-expression with other proteins (e.g., a marker for another organelle), mix the respective Agrobacterium cultures in a 1:1 ratio before infiltration.
-
-
Incubation and Imaging:
-
Place the infiltrated plants back in the growth chamber under normal conditions.
-
Expression of the Lifeact-FP fusion protein can typically be observed 2-4 days post-infiltration.
-
Excise a small piece of the infiltrated leaf area for microscopy.
-
Caption: Workflow for transient Lifeact-FP expression in N. benthamiana.
Protocol 2: Stable Transformation of Arabidopsis thaliana with Lifeact-FP
This protocol is for generating stable transgenic lines with consistent Lifeact-FP expression for long-term and developmental studies.
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying the Lifeact-FP binary vector.
-
Arabidopsis thaliana plants (wild-type, e.g., Col-0).
-
Infiltration medium (5% sucrose, 0.05% Silwet L-77).
-
Selection medium (e.g., MS medium with the appropriate antibiotic).
Procedure:
-
Agrobacterium Culture: Prepare an overnight culture of Agrobacterium as described in Protocol 1. Pellet the bacteria and resuspend in infiltration medium to an OD₆₀₀ of ~0.8.
-
Floral Dip Transformation:
-
Grow Arabidopsis plants until they have developed young inflorescences.
-
Invert the plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
-
Place the treated plants in a humid environment (e.g., covered with a plastic dome) for 16-24 hours.
-
Return the plants to normal growth conditions and allow them to set seed.
-
-
Selection of Transgenic Plants:
-
Harvest the seeds (T₁ generation) from the dipped plants.
-
Surface sterilize the seeds and plate them on selection medium.
-
Germinate and grow the seeds under sterile conditions. Only transformed seedlings will survive and grow.
-
Transfer resistant seedlings to soil and grow to maturity.
-
Screen the T₂ generation for stable expression of Lifeact-FP using a fluorescence microscope.
-
Caption: Workflow for stable Arabidopsis transformation with Lifeact-FP.
Protocol 3: Sample Preparation and Confocal Microscopy
Sample Preparation:
-
Leaves: Mount a small section of the leaf in a drop of water on a microscope slide with a coverslip. For thicker leaves, an imaging chamber might be necessary.
-
Roots: Germinate and grow seedlings on agar (B569324) plates. A small block of agar with the seedling can be cut out and placed on a slide for imaging.[14][15] Alternatively, grow seedlings in a vertical orientation on agar plates and image the roots directly through the plastic. For root hairs, a "Biofoil sandwich" method can be used to immobilize the root for imaging.[9]
-
Pollen Tubes: Germinate pollen in liquid germination medium in a petri dish. Once tubes have grown, they can be transferred to a slide for imaging.
Confocal Microscopy Settings:
The optimal settings will vary depending on the specific microscope, fluorescent protein, and sample. However, here are some general guidelines for imaging Lifeact-GFP:
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 488 nm | For GFP or Venus fusion proteins. |
| Emission Detection | 500 - 550 nm | Adjust to match the specific emission spectrum of the fluorescent protein. |
| Objective | 40x or 63x water immersion | Water immersion objectives are often preferred for imaging live plant cells. |
| Pinhole Size | 1 Airy unit | Provides a good balance between confocality and signal intensity. |
| Laser Power | Keep as low as possible | Minimize phototoxicity and photobleaching, especially for time-lapse imaging. |
| Scan Speed | Adjust for a good signal-to-noise ratio | Faster scanning can reduce phototoxicity but may decrease signal. |
| Time-lapse Interval | 1-5 seconds | For capturing dynamic events like filament rearrangement. Shorter intervals may be needed for very rapid processes. |
Spinning Disk Confocal Microscopy: For imaging highly dynamic processes, a spinning disk confocal microscope is recommended as it allows for faster acquisition speeds with reduced phototoxicity compared to traditional laser scanning confocal microscopes.[12][16][17][18]
Troubleshooting and Considerations
-
Low or No Fluorescence:
-
Confirm successful transformation (e.g., by PCR).
-
Check the health of the plant tissue.
-
Optimize microscopy settings (laser power, detector gain).
-
-
High Background Fluorescence:
-
Autofluorescence from chloroplasts can be an issue. If possible, use tissues with fewer chloroplasts (e.g., roots, etiolated seedlings).
-
Adjust emission detection window to minimize chlorophyll (B73375) fluorescence.
-
-
Altered Actin Dynamics or Cell Morphology:
-
High expression levels of Lifeact can interfere with actin dynamics, leading to artifacts such as filament bundling.[5][19]
-
It is crucial to select transgenic lines with the lowest possible expression level of Lifeact-FP that still allows for clear visualization.
-
Compare the phenotype of Lifeact-expressing plants with wild-type plants to ensure no developmental defects are introduced.
-
-
Phototoxicity:
-
Reduce laser power and exposure time.
-
Increase the time interval between scans in time-lapse experiments.
-
Use a more sensitive detector.
-
By following these application notes and protocols, researchers can effectively utilize Lifeact to gain valuable insights into the dynamic world of the plant actin cytoskeleton.
References
- 1. Application of Lifeact Reveals F-Actin Dynamics in Arabidopsis thaliana and the Liverwort, Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of Lifeact reveals F-actin dynamics in Arabidopsis thaliana and the liverwort, Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Direct Comparison of the Performance of Commonly Employed In Vivo F-actin Markers (Lifeact-YFP, YFP-mTn and YFP-FABD2) in Tobacco Pollen Tubes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Lifeact-mEGFP Reveals a Dynamic Apical F-Actin Network in Tip Growing Plant Cells | PLOS One [journals.plos.org]
- 8. Item - Lifeact-mEGFP Reveals a Dynamic Apical F-Actin Network in Tip Growing Plant Cells - Public Library of Science - Figshare [plos.figshare.com]
- 9. Live Cell Imaging of Arabidopsis Root Hairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualization and Quantification of the Dynamics of Actin Filaments in Arabidopsis Pollen Tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Actin filament dynamics are dominated by rapid growth and severing activity in the Arabidopsis cortical array - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Organization and regulation of the actin cytoskeleton in the pollen tube [frontiersin.org]
- 14. Sample Preparation for Fluorescence Imaging of the Cytoskeleton in Fixed and Living Plant Roots | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Imaging intracellular protein dynamics by spinning disk confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Confocal microscopy Imaging of Gene Expression in Plants- Oxford Instruments [andor.oxinst.com]
- 19. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drosophila Oogenesis with Lifeact-GFP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drosophila melanogaster oogenesis serves as a premier model system for investigating fundamental aspects of developmental biology, including stem cell regulation, cell-cell communication, and cytoskeletal dynamics. The highly organized and sequential development of egg chambers within the ovariole provides a transparent window into these complex processes. The actin cytoskeleton, in particular, undergoes dramatic and precisely regulated remodeling to drive key morphogenetic events such as egg chamber elongation, nurse cell dumping, and oocyte growth.[1]
Visualizing these dynamic actin-based events in real-time is crucial for a complete understanding. Lifeact, a 17-amino-acid peptide derived from yeast Abp140, binds specifically to filamentous actin (F-actin) without significantly interfering with its dynamics when expressed at appropriate levels.[2][3] When fused to a fluorescent protein like GFP (Lifeact-GFP), it becomes a powerful tool for live-cell imaging of the actin cytoskeleton.[2][3]
These application notes provide a comprehensive guide to using Lifeact-GFP for visualizing actin dynamics during Drosophila oogenesis, covering genetic strategies, sample preparation, live imaging protocols, and crucial considerations for data interpretation.
Application Notes: Principles and Considerations
The Lifeact-GFP Probe
Lifeact-GFP is a widely used probe that allows for the visualization of F-actin structures in living cells and organisms.[2][3] Its small size and specific binding to F-actin make it an attractive alternative to expressing fluorescently tagged actin itself, which can have more significant impacts on cell mechanics.[4] In Drosophila, Lifeact-GFP is typically expressed using the bipartite UAS/GAL4 system, which allows for precise spatial and temporal control of its expression in specific cell types, such as the germline or somatic follicle cells.[5]
Critical Consideration: Expression Levels
A crucial factor when using Lifeact-GFP is its expression level. While it is an invaluable tool, several studies have reported that strong overexpression of Lifeact can lead to artifacts. These can include female sterility, breakdown of cortical actin, the formation of abnormal actin aggregates, and even multi-nucleate nurse cells.[2][3][4][5] Therefore, it is essential to carefully select GAL4 drivers and control expression levels to minimize these potential disruptions. Using weaker germline drivers or adjusting the temperature can help achieve a balance between a sufficient signal for imaging and avoiding cellular defects.[5]
Comparison of Common Actin-Binding Probes
Lifeact is one of several available probes for labeling F-actin in Drosophila. The choice of probe can significantly impact experimental outcomes. A comparative analysis of three common tools—Lifeact, Utrophin, and F-tractin—reveals distinct advantages and disadvantages.
| Feature | Lifeact-GFP | Utrophin-GFP | F-tractin-GFP |
| F-actin Labeling | Robustly labels F-actin structures.[5] | Robustly labels F-actin structures.[5] | Labels cytoplasmic F-actin well.[5] |
| Overexpression Artifacts | Can cause sterility, cortical actin breakdown, and disorganized actin bundles at high expression levels.[3][5] | Similar to Lifeact, strong expression can cause severe actin defects and sterility.[5] | Does not cause striking actin defects or sterility, even at higher expression levels.[5] |
| Nuclear Actin | Can induce F-actin formation in the germinal vesicle.[5] | Can cause F-actin formation in nurse cell nuclei and the germinal vesicle.[5] | Not reported to cause significant nuclear actin artifacts.[5] |
| General Recommendation | Excellent for live imaging but requires careful titration of expression to avoid artifacts.[2][5] | A viable alternative to Lifeact, also requiring careful expression control.[5] | A safer option when high expression is needed or when Lifeact/Utrophin prove to be too disruptive.[5] |
Experimental Protocols
Protocol 1: Genetic Crosses and Fly Stock Management
This protocol outlines the use of the UAS/GAL4 system to drive Lifeact-GFP expression in the Drosophila germline.
-
Fly Stocks:
-
UAS Line: P{UASp-Lifeact-GFP}. Several insertions on different chromosomes are available from the Bloomington Drosophila Stock Center (e.g., Stocks 58717, 58718, 58719).[6][7][8]
-
GAL4 Driver Lines (Germline-Specific):
-
P{matalpha4-GAL-VP16} (Maternal alpha-tubulin driver, strong expression).
-
P{nos-GAL4::VP16} (nanos driver, weaker expression suitable for minimizing artifacts).[5]
-
-
-
Setting up Crosses:
-
Collect virgin females from the GAL4 driver line and cross them with males from the UAS-Lifeact-GFP line.
-
For example: ♀ P{nos-GAL4::VP16} x ♂ P{UASp-Lifeact-GFP}.
-
-
Controlling Expression Levels:
-
Preparing Flies for Dissection:
References
- 1. tootlelab.com [tootlelab.com]
- 2. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 4. Differential effects of LifeAct-GFP and actin-GFP on cell mechanics assessed using micropipette aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bloomington Drosophila Stock Center: Indiana University Bloomington [bdsc.indiana.edu]
- 7. Bloomington Drosophila Stock Center: Indiana University Bloomington [bdsc.indiana.edu]
- 8. Bloomington Drosophila Stock Center: Indiana University Bloomington [flystocks.bio.indiana.edu]
- 9. Live imaging of the Drosophila ovarian germline stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Imaging of GFP-labeled Proteins in Drosophila Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Actin in Platelets with Lifeact Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Lifeact peptide to visualize filamentous actin (F-actin) in platelets. Platelets, being anucleate, present challenges for traditional transfection methods using Lifeact-fluorescent protein fusions.[1] This document focuses on the application of cell-permeable this compound conjugates for effective actin labeling in both fixed and live platelets.
Introduction to this compound
Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140.[2][3][4] It serves as a specific marker for F-actin structures in a wide range of eukaryotic cells and tissues.[3][4] A key advantage of Lifeact is its low interference with actin dynamics in vivo and in vitro, making it a valuable tool for studying the cytoskeleton.[3][4] However, the peptide itself is not cell-permeable, necessitating conjugation to cell-penetrating carriers for delivery into cells like platelets.[2][5]
Challenges in Platelet Imaging
Visualizing the actin cytoskeleton in platelets is crucial for understanding their role in thrombosis and hemostasis. Platelet activation involves rapid and dramatic reorganization of the actin cytoskeleton, leading to shape change, spreading, and aggregation.[5][6] Due to their small size and lack of a nucleus, platelets are not amenable to genetic modification, making the use of fluorescent protein fusions of actin markers like Lifeact-GFP problematic.[1] Therefore, synthetic, cell-permeable versions of the this compound are the preferred method for introducing this F-actin probe into platelets.
Cell-Permeable Lifeact Conjugates
To overcome the impermeability of the this compound, it can be conjugated to various cell-penetrating peptides (CPPs). Studies have shown that a myristoylated (myr) carrier and the pH low insertion peptide (pHLIP) are effective for delivering fluorescently labeled Lifeact into platelets.[2][5] In contrast, the TAT peptide carrier was found to be unsuitable for this cell type.[2][5] For successful actin staining and to avoid interference with platelet function, a cleavable linker, such as a disulfide bond, between the carrier and the this compound is essential.[2][5] This allows for the release of the Lifeact probe within the reducing environment of the platelet cytoplasm.
Data Presentation
Quantitative Analysis of Lifeact-Carrier Conjugates in Fixed Platelets
The following table summarizes the quantitative data on the fluorescence intensity of Lifeact(FAM) staining in fixed human platelets using two different cell-penetrating peptide delivery systems: myristoylated (Myr-S-S-Life) and pH low insertion peptide (pHLIP-S-S-Life). The data is based on the analysis of confocal microscopy images.[7][8]
| Concentration (µM) | Delivery System | Mean Emission Intensity of Lifeact(FAM) (Arbitrary Units ± SEM)[7][8] |
| 1 | Myr-S-S-Life | ~100 ± 10 |
| 2 | Myr-S-S-Life | ~120 ± 15 |
| 4 | Myr-S-S-Life | ~140 ± 20 |
| 10 | Myr-S-S-Life | ~150 ± 20 |
| 1 | pHLIP-S-S-Life | ~90 ± 10 |
| 2 | pHLIP-S-S-Life | ~110 ± 15 |
| 4 | pHLIP-S-S-Life | ~135 ± 18 |
| 10 | pHLIP-S-S-Life | ~145 ± 20 |
Mandatory Visualizations
Platelet Activation Signaling Pathway Leading to Actin Reorganization
Platelet activation is initiated by agonists like thrombin or collagen, which bind to specific receptors on the platelet surface, such as Protease-Activated Receptors (PARs) and Glycoprotein VI (GPVI), respectively.[1][2] This triggers a signaling cascade, often involving the activation of Phospholipase C beta (PLCβ), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[1][2] These signals converge on actin-binding proteins to modulate the dynamic reorganization of the actin cytoskeleton, resulting in platelet shape change, filopodia and lamellipodia formation, and aggregation.[1][5][9]
References
- 1. Frontiers | Filamin A in platelets: Bridging the (signaling) gap between the plasma membrane and the actin cytoskeleton [frontiersin.org]
- 2. Filamin A in platelets: Bridging the (signaling) gap between the plasma membrane and the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. immunostep.com [immunostep.com]
- 5. Actin Dynamics in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin polymerization and depolymerization in relation to platelet shape change, aggregation and disaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of receptors and actin polarity in platelet protrusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Visualizing Actin Dynamics in Neuronal Growth Cones with Lifeact
Introduction
The neuronal growth cone is a highly motile structure at the tip of a developing axon or dendrite that explores the extracellular environment to guide neuronal pathfinding. This motility is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton. Visualizing these rapid actin dynamics in real-time is crucial for understanding axon guidance, neuronal development, and regeneration. Lifeact, a 17-amino-acid peptide derived from yeast Abp140, has emerged as a powerful tool for labeling filamentous actin (F-actin) in live cells.[1][2] When fused to a fluorescent protein, Lifeact allows for the visualization of F-actin structures without significantly perturbing their dynamics, a major advantage over other methods like actin-GFP fusion proteins.[1][3] This document provides a detailed guide for researchers on the application of Lifeact for imaging actin in neuronal growth cones.
Principle and Advantages
Lifeact binds to F-actin with a relatively low affinity, which is key to its success as a live-cell probe.[1][3] This transient binding allows it to "paint" the F-actin network without stabilizing filaments or interfering with the binding of endogenous actin-binding proteins, which can disrupt sensitive processes like retrograde flow in the growth cone.[1][3]
Key Advantages:
-
Minimal Interference: Does not significantly alter actin dynamics, neuronal polarization, or growth cone motility when expressed at low levels.[1][3]
-
High Specificity: Specifically binds to F-actin, providing a high-contrast view of structures like filopodia and lamellipodia.[1]
-
Versatility: Can be expressed as a fluorescent fusion protein (e.g., Lifeact-GFP, Lifeact-RFP) in transfectable cells or used as a labeled peptide for non-transfectable cells.[1][2]
-
Superior to Actin-GFP: Unlike actin-GFP which incorporates into the filament and can affect its properties, Lifeact is an external label, leading to less functional impairment.[1]
Comparison of Actin Visualization Methods
| Probe | Principle | Advantages for Live Neurons | Disadvantages |
| Lifeact-FP | External binding of a 17-amino acid peptide to F-actin.[1] | Minimal perturbation of actin dynamics; high signal-to-noise ratio.[1][4] | Overexpression can cause artifacts (e.g., filament bundling).[5][6] May have a lower signal-to-noise ratio than Utr-CH.[1] |
| Actin-FP | Expression of actin itself fused to a fluorescent protein (FP). | Direct labeling of the actin pool. | Can interfere with actin polymerization and dynamics; leads to high diffuse background from the G-actin pool.[1][4] |
| Utrophin-CH | Uses the calponin-homology (CH) domain of utrophin to bind F-actin.[4] | Binds F-actin effectively. | Larger probe than Lifeact; overexpression can also lead to actin bundling artifacts.[4][6] |
| Phalloidin | Toxin that binds and stabilizes F-actin.[7] | Provides high-resolution staining of F-actin. | Cell-impermeable and toxic; limited to use in fixed cells.[7] |
Quantitative Data for Experimental Design
Successful imaging of growth cone actin dynamics using Lifeact requires careful optimization of probe expression and imaging parameters. The following tables provide experimentally derived values as a starting point.
Table 1: Recommended DNA Concentrations for Transfection of Primary Neurons
Note: The optimal amount of DNA must be titrated for each specific neuronal culture system and plasmid to achieve low expression levels that do not induce artifacts.[8]
| Transfection Method | Cell Type | Plasmid | Recommended DNA Amount | Reference |
| Lipofection | Primary Hippocampal Neurons | Lifeact/Utr-CH | 0.3 µg (for a 5 ml mixture) | [1] |
| Lipofection | Primary Cortical Neurons | pLEGFP-C1 | 6 µg (for a 6-well plate) | [9] |
| Lipofection | Primary Neurons (24-well) | Lifeact-GFP | 1 µg | [10] |
| Microinjection | C. elegans PVD neurons | Pser2prom3::LifeAct::NeonGreen | <25 ng/µl | [11] |
Table 2: Live-Cell Imaging Parameters for Neuronal Growth Cones
| Cell Type | Imaging System | Objective | Frame Rate / Interval | Duration | Reference |
| DRG Neurons | Spinning Disk Confocal | 100x (NA=1.4) | Every 5 seconds | 10 minutes | [12] |
| C. elegans PVD Neurons | Spinning Disk Confocal | - | - | 4-6 hours | [11] |
| Zebrafish Sensory Neurons | Laser Scanning Confocal | 60x (NA≥1.2) | - | - | [13] |
Experimental Protocols
Diagram: General Experimental Workflow
Caption: Workflow for Lifeact imaging in neuronal growth cones.
Protocol 1: Transfection of Primary Hippocampal Neurons with Lifeact-GFP (Lipofection)
This protocol is adapted from methods described for transfecting primary neurons.[1][9]
Materials:
-
Primary hippocampal neurons cultured on poly-L-lysine coated glass-bottom dishes.
-
Lifeact-GFP plasmid (transfection-grade).
-
Lipofectamine 2000 or similar transfection reagent.
-
Neurobasal medium and Opti-MEM.
-
B27 supplement.
Procedure:
-
Culture Neurons: Plate primary hippocampal neurons at a suitable density (e.g., 50-80% confluency) on glass-bottom dishes. Culture for 4-7 days in vitro (DIV) before transfection.[9]
-
Prepare DNA-Lipofectamine Complexes:
-
Important: Perform this in serum-free medium like Opti-MEM. Antibiotics can be omitted during transfection to improve neuron health.[14]
-
For each well of a 24-well plate, dilute 0.5 - 1.0 µg of Lifeact-GFP plasmid DNA into 50 µL of Opti-MEM.[10]
-
In a separate tube, dilute 1.0 - 1.5 µL of Lipofectamine 2000 into 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine solutions. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfect Neurons:
-
Post-Transfection:
-
Remove the transfection medium.
-
Return the saved conditioned medium to the culture dish, supplemented with fresh, pre-warmed Neurobasal/B27 medium.
-
Return the cells to the incubator for 16-24 hours to allow for Lifeact-GFP expression.[1]
-
Protocol 2: Live-Cell Imaging of Growth Cones
Procedure:
-
Select Cells for Imaging:
-
Crucial: Identify neurons with the lowest detectable level of Lifeact-GFP fluorescence. High expression leads to artifacts such as F-actin bundling and altered growth cone morphology.[1][5][8]
-
Look for healthy growth cone morphology: a clear central domain, a dynamic peripheral domain with distinct filopodia and lamellipodia, and active motility.[1]
-
Avoid cells with overly bright fluorescence, thick actin "cables" in the soma, or static, non-dynamic growth cones.[1][8]
-
-
Set Up Microscope:
-
Use an environmentally controlled chamber on the microscope stage to maintain 37°C and 5% CO₂.
-
Use a high-magnification objective (60x or 100x oil immersion) with a high numerical aperture (NA ≥ 1.2) for optimal resolution.[12][13]
-
Spinning disk confocal or Total Internal Reflection Fluorescence (TIRF) microscopy are recommended to minimize phototoxicity and capture rapid dynamics at the coverslip interface.
-
-
Image Acquisition:
-
Minimize laser power and exposure time to prevent phototoxicity and photobleaching.[13]
-
Acquire time-lapse images at a frame rate sufficient to capture the dynamics of interest. For retrograde flow and filopodial turnover, an interval of 2-5 seconds is often appropriate.[12]
-
Capture images for a duration of 5-10 minutes or as required by the experiment.[12]
-
Data Analysis and Interpretation
Diagram: Growth Cone Dynamics and Signaling
Caption: Signaling pathway influencing growth cone actin dynamics.
Analysis Techniques
-
Kymograph Analysis: To quantify retrograde actin flow, a line can be drawn from the leading edge of the lamellipodium towards the central domain in the time-lapse movie. A kymograph (space-time plot) generated from this line will show diagonal stripes, the slope of which represents the velocity of actin features moving rearward.[15]
-
Morphological Analysis: Software like ImageJ/Fiji can be used to measure changes in growth cone area, filopodial length, and turning angle over time.
-
Fluorescent Speckle Microscopy (FSM): For more advanced analysis, co-expression of a very low level of a fluorescently-tagged actin monomer with Lifeact can create "speckles" within the actin network, allowing for precise tracking of filament movement and turnover.[15]
Troubleshooting
| Issue | Potential Cause | Solution |
| No/Low Transfection Efficiency | Poor DNA quality; unhealthy neurons; suboptimal reagent ratio. | Use high-purity, endotoxin-free plasmid DNA. Ensure neurons are healthy before transfection. Optimize the DNA:Lipofectamine ratio (try ratios from 1:1 to 1:3). Try alternative methods like calcium phosphate (B84403) or nucleofection.[14][16] |
| High Cell Death | Transfection reagent toxicity. | Reduce the concentration of the transfection reagent and the incubation time. Ensure medium is replaced promptly after transfection. Avoid antibiotics in the transfection medium.[14] |
| Actin Artifacts (Bundling, Blebbing) | Overexpression of Lifeact.[5] | Drastically reduce the amount of plasmid DNA used for transfection.[1] Screen for and image only the cells with the dimmest visible fluorescence. If possible, use a weaker promoter or a plasmid with a destabilization domain. |
| Rapid Photobleaching/Phototoxicity | Excessive laser power or exposure. | Reduce laser power to the minimum required for a sufficient signal. Increase camera gain if necessary. Use a more sensitive camera (EMCCD/sCMOS). Reduce frame rate or total imaging duration.[13] |
References
- 1. Axonal actin in action: Imaging actin dynamics in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transfecting and Transducing Neurons with Synthetic Nucleic Acids and Biologically Active Macromolecules - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Axonal actin in action: Imaging actin dynamics in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transfection of Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Live-cell imaging of PVD dendritic growth cone in post-embryonic C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optogenetic control of receptor-mediated growth cone dynamics in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Imaging of Cell Motility and Actin Cytoskeleton of Individual Neurons and Neural Crest Cells in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Retrograde Actin Flow in Neuronal Growth Cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Generating Stable Cell Lines for Live-Cell Imaging of Actin Dynamics with Lifeact-mCherry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the intricate and dynamic nature of the actin cytoskeleton is crucial for understanding a multitude of cellular processes, including cell motility, division, and intracellular transport. The development of fluorescent probes that specifically label filamentous actin (F-actin) without significantly perturbing its dynamics has been a significant advancement in cell biology. Lifeact, a 17-amino-acid peptide, has emerged as a widely used tool for this purpose. When fused to a fluorescent protein such as mCherry, Lifeact-mCherry allows for the robust visualization of F-actin structures in living cells.[1][2]
Generating stable cell lines that constitutively express Lifeact-mCherry offers a powerful system for long-term studies of actin dynamics. Unlike transient transfection, which provides short-term expression, stable cell lines ensure consistent and homogenous expression of the probe across a cell population, enabling reproducible and longitudinal experiments.[3][4][5][6] This is particularly advantageous for applications in drug discovery and development, where consistent cellular models are essential for screening and compound profiling.
These application notes provide detailed protocols for the generation, validation, and maintenance of stable cell lines expressing Lifeact-mCherry. Methodologies for both plasmid transfection and lentiviral transduction are presented, along with protocols for antibiotic selection and quantitative assessment of transgene expression stability.
Data Presentation: Quantitative Parameters for Stable Cell Line Generation
Successful generation of stable cell lines relies on optimizing several key parameters. The following tables summarize critical quantitative data to guide experimental design.
Table 1: Comparison of Common Transfection and Transduction Methods
| Method | Typical Transfection/Transduction Efficiency (%) | Advantages | Disadvantages |
| Lipid-Mediated Transfection (e.g., Lipofectamine) | 30 - 80% (cell line dependent)[7][8] | Easy to perform, commercially available reagents | Can be toxic to some cell lines, variable efficiency |
| Electroporation | 20 - 60% | Effective for a wide range of cell types, including difficult-to-transfect cells | Can cause significant cell death, requires specialized equipment |
| Lentiviral Transduction | >90% | High efficiency for a broad range of dividing and non-dividing cells, stable integration | More complex protocol, requires BSL-2 containment |
Table 2: Recommended Antibiotic Concentrations for Selection of Stable Cell Lines
| Antibiotic | Common Cell Lines | Typical Concentration Range (µg/mL) | Reference |
| G418 (Geneticin) | HEK293 | 200 - 800[9][10][11][12] | [9][10][11][12] |
| CHO | 200 - 1000[3][5] | [3][5] | |
| HeLa | 400 - 800[3][10] | [3][10] | |
| Puromycin | HEK293 | 0.5 - 10[2][13] | [2][13] |
| CHO | 5 - 20[13][14] | [13][14] | |
| HeLa | 1 - 10[3][13] | [3][13] | |
| Hygromycin B | HEK293 | 100 - 500 | [6][15][16][17][18] |
| CHO | 200 - 500[3][16] | [3][16] | |
| HeLa | 200 - 500[3][15][17] | [3][15][17] |
Table 3: Quantitative Assessment of Expression Stability
| Method | Parameter Measured | Purpose |
| Flow Cytometry | Percentage of mCherry-positive cells | To determine the proportion of cells in the population expressing the transgene. |
| Mean Fluorescence Intensity (MFI) | To quantify the average expression level of Lifeact-mCherry per cell. | |
| Quantitative PCR (qPCR) | Transgene copy number | To determine the number of integrated copies of the Lifeact-mCherry gene.[19][20] |
| Fluorescence Microscopy | Visual inspection of fluorescence distribution | To qualitatively assess the uniformity and correct localization of Lifeact-mCherry to F-actin structures. |
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Prior to generating stable cell lines, it is crucial to determine the minimum antibiotic concentration required to kill non-transfected cells. This is achieved by generating a "kill curve".[10]
Materials:
-
Parental cell line (the cell line to be engineered)
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418, Puromycin, Hygromycin B)
-
24-well or 96-well plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Seed the parental cells in a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range should span the typical effective range for your cell type (see Table 2). Include a no-antibiotic control.
-
After allowing the cells to adhere overnight, replace the medium with the antibiotic-containing medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity and cell death.
-
Replace the antibiotic-containing medium every 2-3 days.
-
After 7-14 days, determine the percentage of viable cells in each well using a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
The optimal antibiotic concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-10 days for G418 and Hygromycin B, and 3-4 days for Puromycin.[13]
Protocol 2: Generation of Stable Cell Lines via Plasmid Transfection
This protocol describes the generation of stable cell lines using lipid-mediated transfection of a plasmid encoding Lifeact-mCherry and a selectable marker.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
Lifeact-mCherry expression plasmid containing a selectable marker (e.g., neomycin, puromycin, or hygromycin resistance gene)
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (for complex formation)
-
Optimal concentration of selection antibiotic (determined from Protocol 1)
-
Cloning cylinders or sterile pipette tips for colony picking
Procedure:
-
Transfection:
-
One day before transfection, seed the parental cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
After incubation, replace the transfection medium with fresh, complete culture medium.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) at a low density.
-
Begin the selection process by adding the predetermined optimal concentration of the appropriate antibiotic to the culture medium.
-
Replace the selective medium every 3-4 days.
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
Isolate individual colonies using cloning cylinders or by manually scraping and transferring them to separate wells of a 24-well plate.
-
-
Expansion and Validation:
-
Expand the isolated clones in selective medium.
-
Validate the expression and correct localization of Lifeact-mCherry in each clone using fluorescence microscopy.
-
Further validate the stability of expression using flow cytometry (Protocol 4).
-
Cryopreserve validated stable cell lines for long-term storage.
-
Protocol 3: Generation of Stable Cell Lines via Lentiviral Transduction
Lentiviral transduction is a highly efficient method for generating stable cell lines, especially for difficult-to-transfect cells.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
High-titer lentiviral particles encoding Lifeact-mCherry and a selectable marker
-
Polybrene (transduction-enhancing agent)
-
Optimal concentration of selection antibiotic (determined from Protocol 1)
Procedure:
-
Transduction:
-
One day before transduction, seed the parental cells in a 6-well plate.
-
On the day of transduction, thaw the lentiviral stock on ice.
-
Add the lentiviral particles to the cells at the desired multiplicity of infection (MOI). Add Polybrene to the medium at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the cells with the virus for 12-24 hours.
-
-
Selection:
-
After the incubation period, replace the virus-containing medium with fresh, complete culture medium.
-
48-72 hours post-transduction, begin the selection process by adding the optimal concentration of the appropriate antibiotic.
-
Replace the selective medium every 3-4 days.
-
-
Expansion and Validation:
-
After 1-2 weeks of selection, the population of transduced cells should be stable.
-
Expand the stable pool of cells.
-
Validate the expression of Lifeact-mCherry using fluorescence microscopy and flow cytometry (Protocol 4).
-
For clonal cell lines, perform single-cell sorting using fluorescence-activated cell sorting (FACS) into 96-well plates and expand the individual clones.
-
Cryopreserve the validated stable cell line(s).
-
Protocol 4: Quantitative Assessment of Lifeact-mCherry Expression Stability
Monitoring the stability of transgene expression over time is crucial for ensuring the reliability of the cell line for long-term experiments.
Materials:
-
Lifeact-mCherry stable cell line
-
Complete cell culture medium with the appropriate selection antibiotic
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Culture the Lifeact-mCherry stable cell line continuously for a desired number of passages (e.g., 10-20 passages) in the presence of the selection antibiotic.
-
At regular intervals (e.g., every 2-3 passages), collect a sample of the cells for flow cytometry analysis.
-
Prepare the cells for flow cytometry:
-
Wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in cold PBS or flow cytometry buffer.
-
-
Analyze the cells on a flow cytometer equipped with a laser suitable for exciting mCherry (e.g., 561 nm).
-
For each time point, quantify:
-
The percentage of mCherry-positive cells in the population.
-
The mean fluorescence intensity (MFI) of the mCherry-positive population.
-
-
Plot the percentage of positive cells and the MFI over the number of passages to assess the stability of Lifeact-mCherry expression. A stable cell line should maintain a high percentage of positive cells and a consistent MFI over time.
Mandatory Visualization
Experimental Workflow for Generating Stable Cell Lines
Caption: Workflow for creating Lifeact-mCherry stable cell lines.
Rho GTPase Signaling Pathway and Actin Cytoskeleton Regulation
References
- 1. A Comparative Efficiency Analysis of Commercial Transfection Reagents in HEK 293 Cells - Aragen Life Sciences [aragen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abo.com.pl [abo.com.pl]
- 5. researchgate.net [researchgate.net]
- 6. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 9. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tools.mirusbio.com [tools.mirusbio.com]
- 17. youtube.com [youtube.com]
- 18. Antibiotic Kill Curve [sigmaaldrich.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. Standardized flow-cytometry-based protocol to simultaneously measure transcription factor levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Lifeact with Confocal and TIRF Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lifeact: A Versatile F-Actin Probe
Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140, which has become a widely used tool for visualizing filamentous actin (F-actin) in live and fixed eukaryotic cells.[1][2][3] When fused to a fluorescent protein (FP) such as GFP or RFP, Lifeact-FP allows for the real-time imaging of dynamic actin-based processes, including cell migration, morphogenesis, and cytokinesis.[4][5][6]
Mechanism and Advantages: Lifeact binds to F-actin, providing a fluorescent signal that co-localizes with actin filaments.[2][7] Its key advantages include:
-
Small Size: As a short peptide, it is less likely to cause steric hindrance compared to larger protein-based probes.[2]
-
High Signal-to-Noise Ratio: It specifically labels F-actin, resulting in low cytoplasmic background fluorescence.[1]
-
Versatility: It has been successfully used across a wide range of organisms and cell types, from yeast to mammalian cells, and in in vivo models.[1][4][6]
Important Considerations and Potential Artifacts: While Lifeact is a powerful tool, its use requires careful consideration to avoid artifacts. Overexpression can disrupt the native actin cytoskeleton and its dynamics.[8][9] Studies have shown that high concentrations of Lifeact can:
-
Alter cell morphology and interfere with processes like endocytosis and cytokinesis.[7][8]
-
Compete with endogenous actin-binding proteins, such as cofilin and myosin, for binding to F-actin.[7][10]
-
Promote actin filament nucleation or inhibit elongation in a concentration-dependent manner.[11][12]
The cardinal rule for using Lifeact is to use the lowest possible expression level that allows for adequate visualization. This minimizes perturbation to the cellular processes under investigation.
Quantitative Data Summary
The following table summarizes key quantitative parameters of Lifeact, providing a basis for experimental design and data interpretation.
| Parameter | Value | Species/System | Notes | References |
| Binding Affinity (Kd) to F-Actin | ~2.2 µM | Rabbit Muscle Actin | Co-sedimentation assay. | [12][13] |
| ~10-15 µM | In vitro (purified Lifeact-FP) | Varies with the fused fluorescent protein. | [9][11][14] | |
| 3.4 - 3.9 µM | In vitro (mCherry-Lifeact) | Cosedimentation assay. | [10] | |
| Binding Affinity (Kd) to G-Actin | ~70 nM | Pyrene-labeled Actin | Indicates a higher affinity for monomeric actin, though it preferentially labels F-actin in cells due to the much higher local concentration on filaments. | [12][13] |
| Effect on Retrograde Flow | No significant effect at low expression | Fibroblasts | In contrast, actin-GFP expression reduced retrograde flow velocity by ~50%. | [2] |
| Effect on Actin Polymerization | No effect at concentrations up to 55 µM | Pyrene-labeled Actin | Bulk polymerization and depolymerization rates were unaffected in vitro. | [2][13] |
| Competition with Actin Binding Proteins | Yes | In vitro and in vivo | Competes with cofilin and myosin for a binding site on F-actin. | [7][10] |
Application Notes: Choosing Between Confocal and TIRF Microscopy
The choice between confocal and Total Internal Reflection Fluorescence (TIRF) microscopy depends on the specific cellular structures and processes being investigated.
Confocal Microscopy:
-
Principle: Uses a pinhole to reject out-of-focus light, allowing for optical sectioning of thick specimens.
-
Best For:
-
Visualizing the 3D organization of the actin cytoskeleton throughout the cell volume.
-
Imaging actin structures in tissues or whole organisms.[6]
-
Studying processes like cell division, where large-scale 3D rearrangements occur.
-
Investigating F-actin distribution in relation to internal organelles.[15]
-
-
Limitations: Lower signal-to-noise ratio for structures near the coverslip compared to TIRF; can cause more phototoxicity throughout the cell volume during long-term imaging.
Total Internal Reflection Fluorescence (TIRF) Microscopy:
-
Principle: An evanescent wave of laser light selectively excites fluorophores within a very thin region (~100 nm) of the specimen adjacent to the coverslip.[2][16]
-
Best For:
-
High-resolution imaging of cortical actin dynamics at the cell-substrate interface.[2][17]
-
Visualizing structures like lamellipodia, filopodia, stress fiber termini, and focal adhesions with exceptional clarity.[1][2]
-
Studying processes such as cell spreading, adhesion, and membrane trafficking with minimal background fluorescence.[16][18]
-
-
Limitations: Only visualizes structures and events occurring in the immediate vicinity of the coverslip.
Experimental Protocols
These protocols provide a general framework. Optimization for specific cell types and experimental goals is essential.
Protocol 1: Transient Transfection of Lifeact-FP Plasmids
This protocol is for introducing Lifeact-FP-encoding plasmids into mammalian cells for transient expression. The key is to titrate the amount of plasmid DNA to achieve low, yet detectable, expression.
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Lifeact-FP plasmid (e.g., pCMV-LifeAct-TagGFP2)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ or other serum-free medium
Methodology:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom dishes so they reach 70-80% confluency at the time of transfection.[16][19]
-
Transfection Complex Preparation (Example with Lipofectamine™ 3000): a. For each well of a 24-well plate, dilute 0.25-0.5 µg of Lifeact-FP plasmid DNA into 25 µL of Opti-MEM™. Add P3000™ Reagent and mix. Note: Start with a low amount of DNA and optimize as needed. b. In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ 3000) in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow complexes to form.[16][18]
-
Transfection: Add the DNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO₂. Expression is typically sufficient for imaging within this timeframe.
-
Imaging: Replace the medium with appropriate live-cell imaging buffer just before microscopy. Select cells with the dimmest detectable fluorescence for imaging to ensure minimal cytoskeletal perturbation.[20]
Protocol 2: Generation of Stable Lifeact-FP Cell Lines
Creating a stable cell line provides a homogenous population with consistent, low-level expression, ideal for reproducible, long-term experiments.
Materials:
-
Host cell line
-
Lifeact-FP plasmid containing a selection marker (e.g., neomycin or puromycin (B1679871) resistance)
-
Linearized plasmid DNA
-
Transfection reagent
-
Selection antibiotic (e.g., G418 or puromycin)
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) access
Methodology:
-
Transfection: Transfect the host cell line with the linearized Lifeact-FP plasmid as described in Protocol 1.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The concentration must be predetermined by generating a kill curve for the host cell line.
-
Clonal Expansion: Maintain the cells under selection, replacing the medium every 3-4 days. Non-transfected cells will die, while resistant colonies will begin to form.[21]
-
Isolation: Isolate individual, fluorescent colonies using cloning cylinders or by using FACS to sort for cells with low fluorescence intensity.
-
Screening and Validation: Expand the isolated clones and screen them by microscopy to identify those with uniform, low expression of Lifeact-FP and normal cell morphology. Validate that actin-dependent functions (e.g., migration, division) are not impaired compared to the parental cell line.
Protocol 3: Cell Preparation for High-Resolution Imaging (Confocal/TIRF)
Proper sample preparation is critical for obtaining high-quality images.
Materials:
-
High-quality glass-bottom dishes or coverslips (#1.5 thickness)
-
Extracellular matrix protein (e.g., fibronectin, laminin, Matrigel) if required for cell adhesion.[19][22]
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM) supplemented with serum and glutamine, pre-warmed to 37°C.[22]
Methodology:
-
Dish/Coverslip Coating: a. If required, coat the glass surface with an extracellular matrix protein. For example, incubate with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.[19] b. Aspirate the coating solution and wash gently with PBS before seeding cells.
-
Cell Seeding: Seed Lifeact-expressing cells onto the prepared dishes at a density that will result in sparsely distributed single cells or sub-confluent monolayers at the time of imaging. This prevents ambiguity from cell-cell contacts.
-
Medium Exchange: Immediately before placing the dish on the microscope stage, carefully aspirate the culture medium and replace it with pre-warmed live-cell imaging medium. This type of medium has reduced autofluorescence, improving signal-to-noise.
-
Equilibration: Allow the cells to equilibrate on the microscope stage within an environmental chamber (37°C, 5% CO₂) for at least 15-30 minutes before starting image acquisition.
Protocol 4: Image Acquisition Parameters
A. Confocal Microscopy:
-
Microscope Setup: Use an inverted confocal microscope equipped with an environmental chamber. Select a high numerical aperture (NA ≥ 1.2) water or oil immersion objective (e.g., 60x or 63x).
-
Laser and Filter Settings: For Lifeact-GFP, use a 488 nm laser line for excitation. Set the emission detection window to approximately 500-550 nm.
-
Acquisition Settings:
-
Laser Power: Use the lowest laser power that provides a sufficient signal to avoid phototoxicity and photobleaching.
-
Pinhole: Set the pinhole to 1 Airy Unit (AU) for optimal confocality.
-
Dwell Time/Scan Speed: Balance scan speed and signal averaging to achieve a good signal-to-noise ratio without compromising temporal resolution.
-
Time-Lapse Imaging: For dynamic processes, acquire images at the slowest frame rate that will still capture the event of interest (e.g., one frame every 5-30 seconds for cell migration).
-
B. TIRF Microscopy:
-
Microscope Setup: Use an inverted microscope equipped with a TIRF objective (NA ≥ 1.45) and an environmental chamber.
-
TIRF Alignment: Adjust the laser angle to achieve total internal reflection. This is confirmed by observing the disappearance of fluorescence from out-of-focus structures (like the nucleus) and the sharp, high-contrast appearance of features at the cell-glass interface.
-
Acquisition Settings:
-
Camera: Use a sensitive camera (EMCCD or sCMOS) to detect the low light signal.
-
Laser Power: Keep laser power low (e.g., 1-5 mW at the objective) to minimize phototoxicity in the small excitation volume.[16]
-
Exposure Time: Use short exposure times (e.g., 50-200 ms) to capture rapid actin dynamics.[16][18]
-
Time-Lapse Imaging: TIRF allows for very high temporal resolution. Frame rates of 1-10 frames per second are common for observing dynamics in lamellipodia or filopodia.
-
Visualizations: Workflows and Concepts
Caption: A flowchart of the experimental workflow for visualizing actin dynamics using Lifeact.
Caption: A diagram comparing the principles of Confocal and TIRF microscopy for Lifeact imaging.
Caption: A simplified signaling pathway leading to actin reorganization visualized by Lifeact.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lifeact: a versatile marker to visualize F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Live Cell Imaging of Actin Dynamics in the Filamentous Fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 8. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LILAC: Enhanced actin imaging with an optogenetic Lifeact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avoiding artefacts when counting polymerized actin in live cells with LifeAct fused to fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Confocal Microscopy Studies of F-Actin Cytoskeleton Distribution and Dynamics Using Fluorescent LifeAct Constructs in Bovine Adrenal Chromaffin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. wang.ucsd.edu [wang.ucsd.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
Application Notes and Protocols for F-actin Visualization in Arabidopsis thaliana using Lifeact-Venus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Lifeact-Venus fluorescent probe for the visualization and quantitative analysis of filamentous actin (F-actin) dynamics in the model plant Arabidopsis thaliana. Detailed protocols for vector construction, plant transformation, and confocal microscopy are provided, along with methods for quantifying F-actin dynamics.
Introduction
The actin cytoskeleton is a highly dynamic network of filaments crucial for a multitude of cellular processes in plants, including cell division, cytoplasmic streaming, cell morphogenesis, and organelle motility.[1][2] Visualizing F-actin in living cells is paramount to understanding these fundamental processes. Lifeact, a 17-amino acid peptide derived from yeast Abp140p, has emerged as a powerful tool for labeling F-actin in a wide range of organisms.[2][3] When fused to a fluorescent protein such as Venus, a bright and stable yellow fluorescent protein, Lifeact allows for high-resolution imaging of F-actin dynamics in vivo.[4]
The Lifeact-Venus probe offers several advantages, including its small size and its ability to label dynamic populations of fine F-actin that may be less visible with other markers like GFP-ABD2.[3] However, it is crucial to consider that high expression levels of Lifeact-Venus can potentially alter actin dynamics, reducing the reorganization rate of actin filaments.[3] Therefore, selecting transgenic lines with appropriate expression levels is critical for obtaining biologically relevant data.
Data Presentation
The following tables summarize key quantitative data on F-actin dynamics in Arabidopsis thaliana epidermal cells, providing a baseline for comparative studies.
Table 1: Quantitative Analysis of Actin Filament Dynamics in Arabidopsis Epidermal Cells
| Parameter | Wild-Type Value | Notes | Reference |
| Filament Elongation Rate | 1.7 µm/s | Measured in the cortical array of epidermal cells. | [5] |
| Apparent Severing Frequency | 0.012 breaks/µm/s | Calculated from multiple severing events along a filament over time. | [5] |
| Filament Lifetime | < 30 s | Dynamic behavior results in short-lived filaments. | [5] |
Table 2: Morphometric Parameters for Quantifying Actin Network Organization
| Parameter | Description | Application | Reference |
| Skewness | Measures the degree of biased distribution of actin bundles in a cell. Higher skewness indicates a higher level of actin bundling. | Quantifying changes in actin bundling in response to genetic mutations or treatments. | [6][7] |
| Occupancy | Represents the proportion of pixels constituting actin filaments relative to the total cell area. It is a measure of actin filament density. | Assessing changes in the overall density of the actin network. | [6] |
| Parallelness | Measures the variation in the orientation of actin filaments. | Characterizing the alignment of actin filaments. | [6] |
Experimental Protocols
Protocol 1: Lifeact-Venus Vector Construction
This protocol describes the generation of a chimeric gene encoding Lifeact-Venus for expression in Arabidopsis.
-
Primer Design: Design a forward primer containing the complete coding sequence for the Lifeact peptide and a linker sequence, followed by the start of the Venus fluorescent protein sequence. A reverse primer should be designed to anneal to the end of the Venus coding sequence.
-
PCR Amplification: Perform PCR using the designed primers and a template plasmid containing the Venus coding sequence. The forward primer will add the Lifeact sequence to the N-terminus of Venus.
-
Cloning into Entry Vector: Clone the PCR product into an entry vector such as pENTR using a suitable cloning method (e.g., TOPO cloning or restriction enzyme cloning).
-
Recombination into Binary Vector: Transfer the Lifeact-Venus cassette from the entry vector into a binary vector suitable for Agrobacterium-mediated plant transformation (e.g., pGWB2, which contains the CaMV 35S promoter for constitutive expression) via recombination (e.g., Gateway LR reaction).[2]
-
Transformation of Agrobacterium tumefaciens: Transform the resulting binary vector into a suitable Agrobacterium strain (e.g., GV3101) by electroporation.
Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)
This protocol outlines the steps for generating transgenic Arabidopsis plants expressing Lifeact-Venus.[2][8]
-
Plant Growth: Grow healthy Arabidopsis thaliana plants until they start flowering. Clipping the primary bolts can encourage the growth of multiple secondary inflorescences.
-
Agrobacterium Culture: Inoculate a liquid culture of Agrobacterium tumefaciens carrying the Lifeact-Venus binary vector and grow at 28°C to an OD600 of approximately 0.8.
-
Preparation of Infiltration Medium: Pellet the Agrobacterium cells by centrifugation and resuspend them in a 5% sucrose (B13894) solution. Just before dipping, add Silwet L-77 to a final concentration of 0.02-0.05%.[8][9]
-
Floral Dip: Dip the flowering bolts of the Arabidopsis plants into the Agrobacterium suspension for a few seconds.
-
Incubation: Place the treated plants in a humid environment for 16-24 hours.
-
Plant Recovery and Seed Collection: Return the plants to normal growth conditions and allow them to set seed.
-
Selection of Transgenic Plants: Harvest the T1 seeds and sterilize them. Plate the seeds on a selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance gene on the binary vector.
-
Identification of Homozygous Lines: Transplant the resistant T1 seedlings to soil and allow them to self-pollinate. Collect T2 seeds and select for homozygous lines by observing segregation ratios on selection media.
Protocol 3: Confocal Laser Scanning Microscopy of Lifeact-Venus in Arabidopsis Roots
This protocol details the procedure for imaging F-actin in the roots of transgenic Arabidopsis seedlings.
-
Seedling Preparation: Grow transgenic Arabidopsis seedlings expressing Lifeact-Venus on a suitable sterile medium (e.g., half-strength Murashige and Skoog medium).[10]
-
Mounting: Carefully remove a seedling from the growth medium and mount it in water on a microscope slide with a coverslip.[11] To visualize the cell walls and provide context, a counterstain such as Propidium Iodide (PI) can be used.[12]
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped with a laser for exciting Venus (e.g., an Argon laser with a 514 nm line).
-
Set the emission detection window to capture the Venus fluorescence (typically 525-565 nm).
-
If using PI, use an appropriate laser for excitation (e.g., 561 nm) and set the emission detection accordingly (e.g., 580-650 nm).
-
-
Image Acquisition:
-
Locate the root of the seedling and focus on the epidermal or cortical cells.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
For dynamic imaging, acquire time-lapse series (z-stacks can also be acquired at each time point). The imaging frequency will depend on the dynamics of the process being studied; for rapid F-actin rearrangements, intervals of a few seconds are often necessary.
-
Visualization of Workflows and Mechanisms
Caption: Mechanism of F-actin visualization using the Lifeact-Venus probe.
References
- 1. Application of Lifeact reveals F-actin dynamics in Arabidopsis thaliana and the liverwort, Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Lifeact Reveals F-Actin Dynamics in Arabidopsis thaliana and the Liverwort, Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Actin Reorganization Triggers Rapid Cell Elongation in Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
- 10. Live tracking of moving samples in confocal microscopy for vertically grown roots | eLife [elifesciences.org]
- 11. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 12. Confocal Imaging of Roots – Benfey Lab [sites.duke.edu]
Visualizing the Unseen: Delivering Lifeact Peptide into Non-Transfectable Cells for Actin Cytoskeleton Imaging
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visualizing the intricate and dynamic actin cytoskeleton in living cells is paramount to understanding a multitude of cellular processes, from motility and division to intracellular transport. Lifeact, a 17-amino-acid peptide, has emerged as a powerful tool for fluorescently labeling filamentous actin (F-actin) without significantly interfering with its dynamics.[1][2] While transfection of Lifeact-fusion proteins is a standard technique for many cell lines, numerous primary cells, terminally differentiated cells, and other specific cell types are refractory to transfection, posing a significant challenge for researchers.
These application notes provide detailed protocols for the delivery of fluorescently labeled Lifeact peptide into non-transfectable cells, enabling the visualization of the actin cytoskeleton in a broader range of biological systems. The methods described herein focus on direct peptide delivery and the use of cell-penetrating peptides (CPPs), offering robust alternatives to traditional transfection techniques.
Methods Overview
Two primary strategies for delivering fluorescently labeled this compound into non-transfectable cells are presented:
-
Direct Incubation with Fluorescently Labeled Lifeact: This method relies on the direct addition of a chemically synthesized, fluorescently tagged this compound to the cell culture medium. While seemingly simple, optimization of concentration and incubation time is crucial for successful and specific labeling of intracellular F-actin.
-
Cell-Penetrating Peptide (CPP)-Mediated Delivery: CPPs are short peptides that can traverse cellular membranes and deliver a variety of molecular cargo, including peptides like Lifeact, into the cytoplasm.[3][4] This approach enhances the efficiency of intracellular delivery and can be particularly effective for cells with low endocytic activity. This section details the use of a TAT-Lifeact conjugate.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described Lifeact delivery methods. These values are intended as a starting point, and optimal conditions may vary depending on the cell type and experimental setup.
| Delivery Method | Typical Lifeact Concentration | Incubation Time | Estimated Delivery Efficiency | Cell Viability | Key Considerations |
| Direct Incubation | 0.5 - 10 µM | 30 min - 4 hours | Variable, cell type dependent | >90% with optimization | Optimization of concentration is critical to minimize background and potential artifacts. |
| TAT-Lifeact Conjugate | 1 - 5 µM | 30 min - 2 hours | Up to 80-90% in some cell types | >90% | Requires synthesis or purchase of the conjugated peptide. Lower concentrations are often effective. |
Experimental Protocols
Protocol 1: Direct Delivery of Fluorescently Labeled this compound
This protocol describes the direct application of a fluorescently labeled this compound to non-transfectable cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Lifeact, Atto-655-Lifeact)
-
Target non-transfectable cells (e.g., primary neurons, platelets, megakaryocytes)
-
Appropriate cell culture medium
-
Glass-bottom dishes or chamber slides for imaging
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the target cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and recover according to your standard protocol.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentration (start with a range of 1-5 µM) in pre-warmed, serum-free cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). Replace the PBS with the medium containing the fluorescently labeled this compound.
-
Incubation: Incubate the cells with the peptide for 30 minutes to 2 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove unbound peptide and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed cell culture medium (with serum, if required for long-term imaging) to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Delivery of TAT-Lifeact Peptide Conjugate
This protocol outlines the use of a this compound conjugated to the cell-penetrating peptide TAT for enhanced intracellular delivery.
Materials:
-
TAT-Lifeact peptide conjugate (fluorescently labeled)
-
Target non-transfectable cells
-
Appropriate cell culture medium
-
Glass-bottom dishes or chamber slides for imaging
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1 for cell seeding.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled TAT-Lifeact conjugate. Dilute the stock solution to the desired final concentration (start with a range of 1-5 µM) in pre-warmed, serum-free cell culture medium.
-
Cell Treatment: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the medium containing the TAT-Lifeact conjugate to the cells.
-
Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C. CPP-mediated delivery is often more rapid than direct incubation.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove excess peptide.
-
Imaging: Add fresh, pre-warmed cell culture medium and image the cells as described in Protocol 1.
Protocol 3: Assessment of Cell Viability
It is crucial to assess the cytotoxicity of the delivered this compound. A standard MTT or CCK-8 assay can be used.
Materials:
-
Cells treated with this compound (from Protocol 1 or 2)
-
Untreated control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
96-well plate
-
Microplate reader
Procedure (using CCK-8):
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the delivery protocols. Include untreated wells as a control.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.[5]
Visualization of Workflows and Pathways
To aid in the conceptual understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for this compound delivery and analysis.
References
- 1. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
Application Notes & Protocols: Intravital Imaging of Actin Dynamics Using Lifeact Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction The actin cytoskeleton is a highly dynamic network essential for fundamental cellular processes, including migration, division, and morphology.[1] Visualizing these dynamics in the complex environment of a living organism is crucial for understanding physiology and disease. Intravital microscopy (IVM) offers a powerful tool to observe cellular processes in real time within their native context.[2][3] Lifeact, a 17-amino-acid peptide derived from yeast, binds specifically to filamentous actin (F-actin) without significantly interfering with its dynamics.[4] Transgenic mice expressing a fluorescently-tagged Lifeact (e.g., Lifeact-GFP) have become an invaluable resource for the in vivo study of the actin cytoskeleton in various cell types and tissues.[5][6] These models allow for the direct visualization of F-actin in cells that are difficult to transfect, within their natural physiological environment.[7]
This document provides detailed application notes and protocols for utilizing Lifeact mice in intravital imaging studies to investigate actin dynamics.
Lifeact Mouse Models
Several Lifeact transgenic mouse lines have been developed to facilitate the study of F-actin dynamics. These models can be broadly categorized as follows:
-
Constitutive Expression: These mice express Lifeact-EGFP or Lifeact-mRFPruby ubiquitously, driven by a strong promoter like the chicken β-actin promoter.[5][8] These animals are generally viable, fertile, and phenotypically normal, with bright fluorescence observed throughout embryogenesis and in multiple adult organs.[5]
-
Conditional Expression (Cre-inducible): To study actin dynamics in specific cell lineages, conditional models are available. These mice carry a "lox-STOP-lox" cassette upstream of the Lifeact-GFP cDNA.[7] When crossed with a mouse line expressing Cre recombinase under a cell-type-specific promoter, the STOP cassette is excised, leading to targeted Lifeact-GFP expression only in the cells of interest.[1][7] This approach is particularly useful for reducing background fluorescence from surrounding tissues.
Applications in Research and Drug Development
The ability to visualize real-time actin dynamics in vivo has broad applications across multiple fields:
-
Immunology: Tracking the migration and cell-cell interactions of immune cells, such as lymphocytes and eosinophils, in tissues like lymph nodes, skin, and liver during immune responses.[9][10][11] Intravital imaging in Lifeact mice can reveal the cytoskeletal rearrangements that drive immune cell motility, transendothelial migration, and the formation of immunological synapses.[9][12]
-
Cancer Biology: Observing the invasion and metastasis of cancer cells. By labeling tumor cells with one fluorescent protein and using Lifeact mice, researchers can study how the actin cytoskeleton of surrounding stromal or immune cells interacts with tumor cells and influences their migratory behavior.[13]
-
Developmental Biology: Visualizing cell movements and shape changes during embryogenesis and tissue morphogenesis.[8] For example, Lifeact mice have been used to study melanoblast migration in embryonic skin explants.[1]
-
Cell Biology: Studying fundamental processes like cell division, platelet formation and activation, and neuronal development in a native tissue environment.[1][5] Lifeact-GFP has been used to image dynamic actin-rich structures like podosomes in megakaryocytes and lamellipodia in spreading platelets.[1]
-
Drug Development: Assessing the in vivo effects of compounds that target the actin cytoskeleton or its regulatory pathways. By quantifying changes in cell motility, morphology, or intracellular actin organization, researchers can evaluate the efficacy and mechanism of action of novel therapeutics.
Signaling Pathways Regulating Actin Dynamics
Extracellular signals, transmitted through receptors like G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, converge on a complex network of intracellular signaling pathways that control actin dynamics.[14][15] A central hub in this network involves the Rho family of small GTPases, including Rac, Rho, and Cdc42.[15] These molecular switches, in their active GTP-bound state, trigger downstream effectors that orchestrate the assembly and organization of actin filaments. For instance, activated Cdc42 and Rac can stimulate the Wiskott-Aldrich syndrome protein (WASP) and WAVE protein families, respectively, which in turn activate the Arp2/3 complex to nucleate new, branched actin filaments, driving the formation of lamellipodia and filopodia.[16][17]
General Experimental Workflow
Intravital imaging using Lifeact mice follows a standardized workflow, from animal preparation to data analysis. The specific surgical approach and imaging parameters will vary depending on the tissue of interest.
Detailed Experimental Protocols
Protocol 1: Intravital Imaging of Lymphocytes in the Inguinal Lymph Node
This protocol is adapted from methods for imaging lymphocyte migration and F-actin dynamics in the inguinal lymph node of mice.[12]
Materials:
-
Lifeact-GFP mouse (for isolating fluorescent lymphocytes) or wild-type mouse (as recipient).
-
Anesthetic (e.g., Avertin or isoflurane).
-
Surgical tools (forceps, micro-scissors).
-
Custom-designed microscope stage with an insert for mounting the mouse.[12]
-
Heating pad and rectal probe to maintain body temperature at 36-37°C.
-
Confocal or two-photon microscope with a water-immersion objective (e.g., 25x).
Procedure:
-
Cell Preparation (Optional): If performing adoptive transfer, isolate lymphocytes from the spleen of a Lifeact-GFP donor mouse. Approximately 5-10 million cells can be resuspended in 150 µL of PBS for injection.[12]
-
Animal Anesthesia and Preparation:
-
Anesthetize the recipient mouse (e.g., C57BL/6J) via intraperitoneal injection of Avertin (300 mg/kg) or using an isoflurane (B1672236) vaporizer.[12]
-
Place the mouse on a heating pad to maintain stable body temperature.
-
-
Surgical Exposure of Lymph Node:
-
Make a small incision in the skin along the ventral midline of the abdominal cavity.
-
Gently retract the skin to expose the inguinal lymph node, keeping the tissue moist with saline throughout the procedure.[12]
-
Carefully remove the overlying connective tissue to get a clear view of the lymph node, avoiding damage to the vasculature.[12]
-
-
Adoptive Transfer (if applicable):
-
Surgically expose the femoral vein.
-
Inject the prepared Lifeact-GFP lymphocytes intravenously using an insulin (B600854) syringe.[12]
-
-
Mouse Stabilization for Imaging:
-
Position the mouse on the custom imaging stage.
-
Secure the exposed inguinal lymph node region over a coverslip on the stage insert, using surgical tape or clamps to immobilize the skin flap and minimize motion artifacts from breathing.[12]
-
-
Intravital Microscopy:
-
Position the mouse on the microscope stage.
-
Use a long-working-distance water-immersion objective to locate the lymph node.
-
Acquire 4D (3D time-lapse) images. A typical setting might involve capturing Z-stacks of 5-10 slices with a step size of 1-5 µm, every 15-30 seconds.[9]
-
Use appropriate laser lines and emission filters for Lifeact-GFP (e.g., 488 nm excitation) and any other fluorescent labels (e.g., for blood vessels).
-
Protocol 2: Intravital Imaging of Dermal Fibroblasts in Skin
This protocol is for imaging actin dynamics in dermal cells within the ear skin, adapted from established methods.[18][19]
Materials:
-
Lifeact-GFP mouse.
-
Anesthetic (isoflurane is recommended for long-term imaging).
-
Depilatory cream.
-
Custom 3D-printed stage insert for an inverted microscope, designed for ear imaging.[19]
-
Heating pad and temperature controller.
-
Confocal or two-photon microscope.
Procedure:
-
Animal Anesthesia and Preparation:
-
Anesthetize the Lifeact-GFP mouse in an induction chamber with isoflurane.
-
Carefully apply depilatory cream to the dorsal side of the ear to remove hair, then rinse thoroughly with water.
-
-
Mouse Stabilization for Imaging:
-
Transfer the anesthetized mouse to the pre-warmed (36°C) imaging insert on the microscope stage.[19]
-
Maintain anesthesia using a nose cone attached to the insert.
-
Position the mouse so the depilated ear is flat against the glass coverslip at the center of the insert.
-
Immobilize the ear using a metal clip or tape to ensure it remains stable throughout the imaging session.[19]
-
-
Intravital Microscopy:
-
Lower the objective (e.g., 40x silicone oil objective for an inverted microscope) and bring the ear skin into focus.[19]
-
Identify the dermal layer containing Lifeact-GFP-expressing fibroblasts.
-
Set up a time-lapse acquisition to capture 4D data. Frame rates will depend on the speed of the process being studied; for cell migration, an interval of 1-5 minutes may be appropriate.
-
Maintain the mouse's vital signs (temperature, breathing) throughout the experiment, which can last for several hours.[10]
-
Quantitative Data Presentation
Intravital imaging of Lifeact mice generates large 4D datasets from which numerous quantitative parameters can be extracted using image analysis software (e.g., Imaris, Fiji/ImageJ). This data allows for an objective assessment of actin-dependent cellular behaviors.
| Parameter | Typical Metrics / Analysis | Example Cell/Tissue Type | Reference |
| Cell Migration Speed | µm/min; calculated from 3D cell tracking. | Lymphocytes, Immune Cells | [9][10] |
| Directionality | Persistence ratio (Displacement / Track Length). | Migrating Cells | [9] |
| Actin Distribution | Ratio of Lifeact-GFP intensity (Leading Edge vs. Uropod). | Lymphocytes | [9] |
| Cell Shape & Polarity | Aspect ratio (Length / Width); Sphericity. | Migrating Lymphocytes | [9] |
| Actin Polymerization Hotspots | Peak fluorescence intensity and location over time. | Lymphocytes | [9] |
| Dwell Time / Interaction Time | Duration of contact between a Lifeact+ cell and another cell or structure. | Immune Cells, Tumor Cells | [13] |
Note: The values for these parameters are highly context-dependent and will vary based on the cell type, tissue environment, and experimental conditions.
Transgenic Lifeact mice are a powerful and versatile tool for the real-time visualization of F-actin dynamics in living animals.[8] When combined with high-resolution intravital microscopy, these models provide unprecedented insights into the cytoskeletal mechanisms that govern cell behavior in health and disease. The protocols and applications outlined here serve as a guide for researchers aiming to leverage this technology to advance our understanding of cell biology and to accelerate the development of novel therapeutics.
References
- 1. Tissue inducible Lifeact expression allows visualization of actin dynamics in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravital imaging of immune cells and their interactions with other cell types in the spinal cord: Experiments with multicolored moving cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifeact mice for studying F-actin dynamics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Lifeact mice for studying F-actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LifeAct-GFP Mouse | Mouse Models - Ximbio [ximbio.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Long Term Intravital Multiphoton Microscopy Imaging of Immune Cells in Healthy and Diseased Liver Using CXCR6.Gfp Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intravital imaging of the functions of immune cells in the tumor microenvironment during immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 16. rupress.org [rupress.org]
- 17. Dynamics of Actin Cytoskeleton and Their Signaling Pathways during Cellular Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for detecting 3D dermal fibroblast cellular dynamics in mice using an intravital imaging technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streamlined intravital imaging approach for long-term monitoring of epithelial tissue dynamics on an inverted confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Lifeact Expression Level Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts associated with Lifeact expression in live cells.
Frequently Asked Questions (FAQs)
Q1: What is Lifeact and why is it used in live-cell imaging?
Lifeact is a 17-amino-acid peptide derived from the yeast Abp140 protein.[1] It binds to filamentous actin (F-actin) and is commonly fused to a fluorescent protein (e.g., GFP, mCherry) to visualize actin dynamics in living cells. Its popularity stems from its small size and relatively low impact on actin dynamics when expressed at low levels, making it a valuable tool for studying processes like cell motility, cytokinesis, and intracellular transport.[2]
Q2: What are the common artifacts associated with Lifeact overexpression?
Overexpression of Lifeact can lead to several concentration-dependent artifacts that perturb the natural behavior of the actin cytoskeleton.[3][4][5] These include:
-
Alterations in Actin Dynamics: Inhibition of actin assembly during endocytosis and cytokinesis.[3][4][5] It can also affect actin filament nucleation, elongation, and severing by cofilin.[3][4]
-
Cytoskeletal Disorganization: High levels of Lifeact can cause F-actin bundling, excessive filopodia formation at the expense of lamellipodia, and increased bending of actin filaments.[6]
-
Cellular Dysfunction: In various model organisms, Lifeact overexpression has been linked to fertility defects, cardiac dysfunction, and altered cell morphology.[7][8][9]
Q3: How can I determine if I am observing Lifeact-induced artifacts?
Visually inspecting the cells is the first step. Signs of overexpression artifacts include:
-
Unusually thick and bright actin bundles.
-
An abundance of long, stable filopodia.
-
Changes in cell morphology, such as rounding or detachment.
-
Reduced cell motility or failed cytokinesis.[6]
It is also recommended to perform control experiments, such as comparing Lifeact-expressing cells to untransfected or mock-transfected cells, and to validate findings with alternative actin markers if possible.[6]
Q4: Are there alternatives to Lifeact for visualizing actin in live cells?
Yes, several other probes are available, each with its own set of advantages and disadvantages. These include:
-
Utrophin calponin homology (CH) domain (UtrCH): A larger probe that is also used to visualize F-actin.[10]
-
F-tractin: Another peptide-based probe that has been shown to have different binding characteristics compared to Lifeact.[10][11]
-
Actin-Chromobody: A small actin-specific nanobody that may have less influence on actin dynamics even at high expression levels.[10]
-
Silicon Rhodamine (SiR)-actin: A fluorescent probe that can be used for live-cell imaging.[12]
-
GFP-actin: While directly labeling actin can be useful, overexpression of GFP-actin can also lead to artifacts.[2][9]
Troubleshooting Guides
Problem 1: Observing abnormal actin structures and altered cell behavior.
This is a classic sign of Lifeact overexpression. The following troubleshooting workflow can help mitigate these artifacts.
Caption: Troubleshooting workflow for Lifeact overexpression.
Problem 2: High background fluorescence complicating image analysis.
High background fluorescence from unbound Lifeact-FP in the cytoplasm can obscure fine actin details.
-
Solution: Select cells with lower overall fluorescence intensity for imaging. While it may seem counterintuitive, these cells often have a better signal-to-noise ratio for F-actin structures. Additionally, image processing techniques like background subtraction can be employed, but optimizing expression levels is the preferred biological solution.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to guide experimental design.
Table 1: Lifeact-Actin Binding Affinity
| Probe | Binding Constant (Kd) | Organism/System |
| mEGFP-LifeAct | ~10 µM | Fission Yeast |
| LifeAct-mCherry | ~10 µM | Fission Yeast |
| LifeAct-mCherry | 13.2 ± 0.7 µM | In vitro |
| LifeAct-mCherry | 5.8 µM | In vitro |
Data compiled from multiple studies.[3][4]
Table 2: Recommended Transfection Concentrations for Minimizing Artifacts
| Cell Type | Plasmid | Recommended DNA Amount |
| HEK-293 | LifeAct-14-EGFP | 20 ng |
This is a starting point; optimal concentrations should be determined empirically for each cell line and experimental setup.[13][14]
Experimental Protocols
Protocol 1: Transient Transfection of Adherent Mammalian Cells with Lifeact-GFP
This protocol provides a general guideline for transfecting adherent mammalian cells with a plasmid encoding Lifeact-GFP. Optimization will be required for different cell lines.
Materials:
-
Adherent mammalian cells (e.g., HEK-293, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lifeact-GFP plasmid DNA
-
Serum-free medium (e.g., Opti-MEM)
-
Liposome-based transfection reagent (e.g., Lipofectamine)
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 70-90% confluency at the time of transfection.[15]
-
DNA-Liposome Complex Formation:
-
In a sterile microcentrifuge tube, dilute the Lifeact-GFP plasmid DNA in serum-free medium. Start with a low amount of DNA (e.g., 100-250 ng per well) and titrate down if artifacts are observed.
-
In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time specified by the manufacturer (typically 5-20 minutes) to allow for complex formation.[15]
-
-
Transfection:
-
Add the DNA-liposome complexes dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Expression:
-
Return the plate to the incubator and culture for 24-48 hours to allow for gene expression.
-
For sensitive cells, the medium containing the transfection complexes can be replaced with fresh complete medium after 4-6 hours.[16]
-
-
Imaging:
-
After the incubation period, examine the cells under a fluorescence microscope.
-
Identify cells with the lowest detectable level of Lifeact-GFP fluorescence for live-cell imaging experiments. These cells are less likely to exhibit overexpression artifacts.[6]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the concentration-dependent effects of Lifeact on actin dynamics.
Caption: Lifeact's concentration-dependent effects on actin.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding artefacts when counting polymerized actin in live cells with LifeAct fused to fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 9. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. lifesct.com [lifesct.com]
Technical Support Center: Optimizing Lifeact Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Lifeact concentration to accurately visualize F-actin dynamics while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Lifeact and why is it used in research?
A1: Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140.[1][2] It is widely used as a fluorescent probe to visualize filamentous actin (F-actin) structures in living eukaryotic cells.[1][3] When fused to a fluorescent protein like GFP or mCherry, Lifeact allows for real-time imaging of the actin cytoskeleton, which is crucial for studying fundamental biological processes such as cell motility, division, and intracellular transport.[4][5]
Q2: Can Lifeact expression be toxic to cells?
A2: Yes, high concentrations of Lifeact can be detrimental to cells.[3][6] Overexpression can lead to artifacts and cytotoxicity, including altered actin filament dynamics, disorganization of the actin cytoskeleton, and even cell death in some systems.[3][4][7]
Q3: What are the common artifacts observed with Lifeact overexpression?
A3: Overexpression of Lifeact can lead to several observable artifacts, including:
-
Actin filament bundling and the formation of thicker stress fibers.[2][8]
-
Excessive filopodia production at the expense of lamellipodia.[8]
-
Disorganization of muscle sarcomeres.[3]
-
Alterations in cell morphology and mechanical properties, such as decreased stiffness and increased viscosity.[6]
Q4: How does Lifeact cause these cytotoxic effects?
A4: The cytotoxic effects of Lifeact are thought to stem from its interaction with F-actin. Structural studies have shown that Lifeact binds to a hydrophobic pocket on F-actin, which is also a binding site for endogenous actin-binding proteins like cofilin and myosin.[1][9] By competing with these essential proteins, high concentrations of Lifeact can disrupt normal actin dynamics and cellular processes.[1][2]
Q5: Is there a "safe" concentration for Lifeact expression?
A5: There is no universal "safe" concentration, as the optimal level of Lifeact expression is cell-type and experiment-dependent. The goal is to use the lowest possible concentration that provides a sufficient signal-to-noise ratio for imaging without inducing artifacts.[8] It is crucial to empirically determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence and no clear F-actin structures. | 1. Low transfection efficiency.[10] 2. Promoter on the vector is not optimal for the cell type.[10] | 1. Optimize your transfection protocol. Use a positive control (e.g., GFP alone) to check efficiency. 2. Ensure the promoter driving Lifeact expression is active in your cells of interest. |
| Cells show abnormal morphology, such as excessive bundling of actin filaments or numerous filopodia. [8] | Lifeact is overexpressed.[7][8] | 1. Titrate the amount of Lifeact plasmid used for transfection. Start with a low concentration and gradually increase it to find the optimal level.[8] 2. If using a stable cell line, sort the cells based on fluorescence intensity and select a population with low to moderate Lifeact expression. |
| Observed cellular processes (e.g., cytokinesis, endocytosis) are slower or inhibited. | High Lifeact concentration is interfering with actin dynamics.[7][11] | 1. Reduce the expression level of Lifeact. 2. Consider using an alternative F-actin probe if the process under investigation is particularly sensitive to Lifeact expression. |
| Lifeact signal is not localizing to expected F-actin structures. | 1. Some F-actin structures may be inaccessible to Lifeact.[6] 2. The fluorescent tag may be interfering with localization. | 1. Confirm the presence of F-actin using another method, such as phalloidin (B8060827) staining in fixed cells. 2. Try a different fluorescent protein fusion (e.g., mEGFP-Lifeact vs. TagRFP-Lifeact) as some studies have shown differential localization.[12] |
| High cell death after transfection. | 1. Transfection reagent toxicity.[10] 2. High levels of Lifeact expression are cytotoxic.[4][9] | 1. Optimize the transfection protocol to use the minimum amount of reagent necessary. 2. Lower the concentration of the Lifeact plasmid used for transfection. |
Quantitative Data Summary
The following table summarizes key quantitative data related to Lifeact's interaction with actin and its effects at varying concentrations. These values can help researchers make informed decisions about the concentrations to test in their experiments.
| Parameter | Value | Organism/System | Significance |
| Dissociation Constant (Kd) of Lifeact for F-actin | ~2.0 µM (FITC-Lifeact)[5] | In vitro | Indicates the concentration at which half of the F-actin binding sites are occupied by Lifeact. Lower concentrations are desirable to minimize interference. |
| Dissociation Constant (Kd) of Lifeact for F-actin | 9.3 ± 1.0 µM (mEGFP-Lifeact)[11] | In vitro | The larger fluorescent protein tag can weaken the binding affinity. |
| Dissociation Constant (Kd) of Lifeact for F-actin | 13.2 ± 0.7 µM (Lifeact-mCherry)[11] | In vitro | Similar to mEGFP-Lifeact, the tag affects binding affinity. |
| Concentration causing inhibition of contractile ring constriction | > 6 µM (mEGFP-Lifeact)[11] | Fission Yeast | Demonstrates a concentration-dependent negative effect on a fundamental cellular process. |
| Concentration for no effect on contractile ring assembly time | 6 µM (mEGFP-Lifeact)[11] | Fission Yeast | A potential starting point for optimizing concentrations in yeast models. |
Experimental Protocols
Protocol for Determining Optimal Lifeact Concentration via Plasmid Titration
This protocol outlines a general workflow for identifying the optimal concentration of a Lifeact-expressing plasmid for transient transfection to minimize cytotoxicity and artifacts.
-
Cell Plating: Plate your cells of interest in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-90% confluency at the time of transfection.
-
Plasmid Dilution Series: Prepare a series of dilutions of your Lifeact-fluorescent protein plasmid. A typical range to test would be from 50 ng to 500 ng of plasmid per well. It is also recommended to have a control well with a plasmid expressing only the fluorescent protein and a mock-transfected control.
-
Transfection: Transfect the cells in each well with the corresponding amount of plasmid according to your optimized transfection protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Microscopy and Analysis:
-
Image the cells in each well using fluorescence microscopy.
-
Visually inspect the cells for the following:
-
Signal Intensity: Identify the lowest plasmid concentration that provides a detectable and usable fluorescent signal.
-
Actin Cytoskeleton Morphology: Compare the actin structures in Lifeact-expressing cells to non-transfected cells in the same well or to mock-transfected cells. Look for signs of artifacts such as thick actin bundles, an abnormal number of filopodia, or altered cell shape.
-
Cell Viability: Assess the overall health of the cells. Note any increase in detached or apoptotic cells at higher plasmid concentrations.
-
-
-
Selection of Optimal Concentration: Choose the plasmid concentration that provides the best balance between a clear fluorescent signal and the absence of morphological artifacts and cytotoxicity.
Visualizations
Caption: Workflow for Titrating Optimal Lifeact Concentration.
Caption: Interference of High Lifeact Concentration with Actin-Binding Proteins.
References
- 1. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thermofisher.com [thermofisher.com]
- 11. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lifeact Staining Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Lifeact staining. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common problems encountered during Lifeact staining experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is Lifeact and how does it work to visualize F-actin?
Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140.[1][2][3][4] It binds to filamentous actin (F-actin) with a relatively low affinity, making it a useful tool for visualizing actin dynamics in live and fixed cells without significantly interfering with cellular processes when used at appropriate concentrations.[3][4] Its small size and lack of homologous sequences in higher eukaryotes minimize competition with endogenous actin-binding proteins.[4]
Q2: What is the difference between using a Lifeact-GFP fusion protein and a fluorescently-labeled Lifeact peptide?
-
Lifeact-GFP (or other fluorescent protein fusions): This involves transfecting cells with a plasmid encoding Lifeact fused to a fluorescent protein like GFP. It is suitable for live-cell imaging and visualizing actin dynamics over time. However, overexpression can lead to artifacts, so it's crucial to use the lowest possible expression level that gives a detectable signal.[5]
-
Fluorescently-labeled this compound: This involves introducing a chemically synthesized this compound conjugated to a fluorophore into cells. This method can be used for staining F-actin in both fixed and living cells, including those that are difficult to transfect.[3][4]
Q3: Can I use methanol (B129727) fixation for Lifeact staining?
It is generally recommended to avoid methanol-containing fixatives for staining F-actin with probes like phalloidin (B8060827), as methanol can disrupt the native structure of actin filaments.[6][7][8][9] While some studies have used methanol fixation in conjunction with Lifeact, paraformaldehyde (PFA) is the preferred fixative for preserving actin cytoskeleton architecture for high-quality imaging.[10][11][12] Proper PFA-based fixation has been shown to be essential for the accurate localization of actin-binding proteins.[10][11][12]
Troubleshooting Common Problems
Here are some common issues encountered during Lifeact staining and how to resolve them.
Problem 1: High Background or Non-Specific Staining
High background can obscure the specific F-actin signal, making image analysis difficult.
Possible Causes and Solutions
| Cause | Solution |
| Excessive Lifeact concentration | Titrate the concentration of the Lifeact probe (plasmid or peptide) to the lowest effective concentration. For plasmids, this may involve using a weaker promoter or reducing the amount of DNA used for transfection.[5] |
| Inadequate washing | Increase the number and duration of washing steps after incubation with the Lifeact probe to remove unbound molecules. Use a buffer containing a mild detergent like Tween 20 in the wash steps.[13] |
| Autofluorescence | Use a mounting medium with an antifade reagent. If imaging fixed cells, consider treating with a quenching agent like sodium borohydride (B1222165) after fixation, especially if using glutaraldehyde.[14] |
| Contaminated reagents or equipment | Use fresh, high-quality reagents. Ensure all glassware and plasticware are clean.[13] |
Problem 2: Weak or No Signal
A faint or absent signal can be due to several factors, from probe concentration to imaging settings.
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Lifeact concentration | Increase the concentration of the Lifeact probe. For transient transfections, allow sufficient time for protein expression (typically 24-48 hours). |
| Poor transfection efficiency | Optimize your transfection protocol. Ensure the plasmid DNA is of high quality. Consider using a different transfection reagent or method. |
| F-actin depolymerization | Ensure proper fixation to preserve F-actin structures. Avoid harsh permeabilization conditions that could damage the cytoskeleton. |
| Incorrect imaging settings | Optimize microscope settings, including laser power, exposure time, and detector gain. Ensure you are using the correct filter set for your fluorophore. |
| Competition with other actin-binding proteins | Be aware that Lifeact can compete with other actin-binding proteins like cofilin.[1][2][15] This might lead to weaker staining in certain cellular compartments. |
Problem 3: Formation of Aggregates or Artifacts
Lifeact overexpression can lead to the formation of artificial actin structures and alter cell morphology.
Possible Causes and Solutions
| Cause | Solution |
| High expression levels of Lifeact | Use the lowest possible concentration of the Lifeact probe. For plasmids, consider using a weaker promoter or a stable cell line with low, controlled expression. High levels of Lifeact can lead to the formation of actin aggregates and alter cellular morphology.[16][17][18] |
| Cell stress or toxicity | Ensure cells are healthy and not overly confluent before staining. Minimize exposure to phototoxic light during imaging. |
| Fixation artifacts | Improper fixation can lead to changes in actin organization. Optimize the fixation protocol, paying attention to the type of fixative, concentration, temperature, and incubation time.[19] |
Experimental Protocols
Standard Protocol for Lifeact Staining in Fixed Cells
This protocol provides a general guideline for staining F-actin using a fluorescently labeled this compound in fixed adherent cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently labeled this compound
-
Mounting medium with antifade reagent
Procedure:
-
Fixation: Wash cells twice with pre-warmed PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature.[20]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membrane.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with blocking solution for 30 minutes at room temperature to reduce non-specific binding.[20]
-
Staining: Dilute the fluorescently labeled this compound in blocking solution to the desired concentration (typically in the nanomolar range, but should be optimized). Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
Logical Workflow for Troubleshooting Lifeact Staining
The following diagram illustrates a logical workflow for troubleshooting common issues with Lifeact staining.
Caption: A flowchart for diagnosing and solving common Lifeact staining problems.
Signaling Pathway Interaction with Actin Dynamics
This diagram shows a simplified representation of how external signals can influence actin dynamics, a process often studied using Lifeact.
Caption: Signal transduction leading to the regulation of actin dynamics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Before staining actin with phalloidin dye conjugates, how should I fixate my sample? | AAT Bioquest [aatbio.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 14. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 15. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lifeact-TagGFP2 alters F-actin organization, cellular morphology and biophysical behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 20. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
improving the signal-to-noise ratio of Lifeact imaging
Welcome to the technical support center for Lifeact imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low signal-to-noise ratio in Lifeact imaging?
A1: The most common causes of a low signal-to-noise ratio (SNR) in Lifeact imaging are high background fluorescence and/or low signal intensity from the Lifeact probe. High background can originate from several sources, including autofluorescence from cells and culture medium, as well as unbound or non-specifically bound Lifeact probes.[1][2] Low signal intensity can result from suboptimal expression levels of the Lifeact construct, photobleaching, or inefficient labeling.
Q2: How does the expression level of Lifeact affect the signal-to-noise ratio and cell health?
A2: The expression level of Lifeact is critical. While sufficient expression is necessary for a strong signal, overexpression can lead to artifacts such as filament bundling and altered actin dynamics, which can compromise the biological relevance of the data.[3][4] It is recommended to titrate the amount of plasmid used for transfection to find a concentration that provides a good signal with minimal cellular artifacts.[3] Using stable cell lines with controlled expression can also help maintain optimal and consistent Lifeact levels.[5][6]
Q3: What are the key differences between Lifeact and other actin probes like phalloidin (B8060827) or F-tractin?
A3: Lifeact, phalloidin, and F-tractin are all used to visualize the actin cytoskeleton, but they have key differences. Lifeact is a 17-amino-acid peptide that can be fused to a fluorescent protein for live-cell imaging and has been shown to have minimal interference with actin dynamics at low expression levels.[7][8] Phalloidin is a toxin that binds tightly to F-actin, making it an excellent probe for fixed cells, but it is toxic to live cells.[9] F-tractin is another popular probe for live-cell imaging that reportedly shows a localization pattern very similar to phalloidin.[10][11] However, some studies suggest Lifeact may be excluded from certain actin networks like lamellar networks and filopodia.[10][11]
Q4: Can phototoxicity from Lifeact imaging affect my experimental results?
A4: Yes, phototoxicity is a significant concern in live-cell imaging and can negatively impact your results. The excitation light used to visualize fluorescently-tagged Lifeact can generate reactive oxygen species (ROS), which can damage cellular components and lead to artifacts such as membrane blebbing, vacuole formation, and even cell death.[12][13][14] It is crucial to minimize light exposure by using the lowest possible laser power and the shortest possible exposure times.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can obscure the true Lifeact signal, making it difficult to analyze your images.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. Use specialized imaging media with reduced autofluorescence, such as Gibco FluoroBrite DMEM.[1][15] Consider using far-red fluorescent proteins, as autofluorescence is often lower in this spectral range.[15] |
| Excess Unbound Probe | After transfection and expression, wash cells 2-3 times with a buffered saline solution like PBS to remove unbound Lifeact probes.[1] |
| Non-specific Binding | For fixed-cell staining with fluorescently labeled Lifeact peptides, use a blocking solution (e.g., BSA or normal serum) to reduce non-specific binding.[2] |
| Contaminated Reagents | Ensure all buffers and media are fresh and free of microbial contamination, which can be a source of fluorescence. |
| Imaging Vessel | Plastic-bottom dishes can exhibit high fluorescence. Switch to glass-bottom dishes for imaging.[1] |
Problem 2: Low Signal Intensity
A weak Lifeact signal can be difficult to distinguish from background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Low Expression Levels | Optimize transfection efficiency or consider creating a stable cell line for consistent and higher expression.[5] For transient transfections, allow sufficient time for protein expression (typically 24-48 hours). |
| Photobleaching | Reduce the intensity and duration of light exposure. Use antifade reagents if compatible with your live-cell experiment.[13][16] Employ imaging techniques that minimize illumination, such as spinning disk confocal or light-sheet microscopy.[14] |
| Suboptimal Imaging Settings | Ensure the excitation and emission filters on the microscope are appropriate for the fluorescent protein fused to Lifeact. Optimize camera settings (e.g., exposure time, gain) to maximize signal detection without introducing excessive noise. |
| Incorrect Fixation (for fixed cells) | If using a fluorescently-labeled Lifeact peptide on fixed cells, ensure the fixation protocol preserves the actin cytoskeleton. Paraformaldehyde is a common choice. |
Quantitative Data Summary
The binding affinity of Lifeact for actin has been quantified in several studies. Understanding these values can help in interpreting experimental results.
| Probe | Binding Target | Dissociation Constant (Kd) | Reference |
| FITC-Lifeact | F-actin | 2.2 ± 0.3 µM | [8] |
| FITC-Lifeact | G-actin | 70 ± 25 nM | [8] |
| Lifeact-mCherry | F-actin | 13.2 ± 0.7 µM | [17] |
| mEGFP-Lifeact | F-actin | 9.3 ± 1.0 µM | [17] |
| Lifeact-mCherry (E17K variant) | F-actin | 8.1 ± 0.6 µM | [18] |
Experimental Protocols
Protocol 1: Transient Transfection of Lifeact-GFP for Live-Cell Imaging
-
Cell Seeding: Plate cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection Mixture Preparation: For a 35 mm dish, dilute 1-2 µg of Lifeact-GFP plasmid DNA into a serum-free medium. In a separate tube, dilute a suitable transfection reagent according to the manufacturer's instructions.
-
Complex Formation: Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the Lifeact-GFP fusion protein.
-
Imaging Preparation: Before imaging, replace the culture medium with an imaging medium with reduced autofluorescence (e.g., FluoroBrite DMEM).
-
Live-Cell Imaging: Image the cells on a microscope equipped for live-cell imaging, maintaining appropriate environmental conditions (37°C, 5% CO2). Use the lowest possible laser power and exposure time to minimize phototoxicity.
Protocol 2: Staining Fixed Cells with a Fluorescently Labeled this compound
-
Cell Seeding and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Staining: Dilute the fluorescently labeled this compound to the recommended concentration in the blocking buffer. Incubate the cells with the staining solution for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the unbound peptide.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Workflow for improving the signal-to-noise ratio in Lifeact imaging.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable cell lines - Premade In stock [gentarget.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 14. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 15. researchgate.net [researchgate.net]
- 16. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 17. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Lifeact-Induced Actin Bundling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Lifeact-induced actin bundling and other artifacts during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lifeact-induced actin bundling and why does it occur?
A1: Lifeact-induced actin bundling is an experimental artifact where the actin filaments within a cell aggregate into thick, non-physiological bundles upon the expression of the Lifeact probe. This occurs primarily due to the overexpression of Lifeact. The Lifeact peptide binds to a hydrophobic pocket on F-actin, and at high concentrations, it can stabilize actin filaments excessively and compete with endogenous actin-binding proteins like cofilin and myosin, which are crucial for normal actin dynamics. This interference disrupts the natural remodeling of the actin cytoskeleton, leading to the formation of aberrant bundles.[1][2]
Q2: How can I tell if the actin bundling in my cells is a Lifeact-induced artifact?
A2: Distinguishing between physiological actin bundles and Lifeact-induced artifacts can be challenging. However, some key indicators of artifacts include:
-
Dose-dependent effects: The severity of bundling correlates with the expression level of Lifeact-GFP. Cells with brighter fluorescence (higher Lifeact expression) will exhibit more pronounced bundling.
-
Abnormal cell morphology and dynamics: Look for altered cell shape, reduced cell migration, or defects in processes like cytokinesis, which are known to be affected by Lifeact overexpression.
-
Comparison with untransfected or fixed cells: Compare the actin organization in your Lifeact-expressing cells to that in untransfected cells from the same population or to cells fixed and stained with phalloidin (B8060827), which is considered a gold standard for F-actin labeling in fixed samples.
Q3: Are there alternatives to Lifeact for visualizing actin dynamics?
A3: Yes, several alternative probes are available, each with its own set of advantages and disadvantages. The choice of probe should be carefully considered based on the specific cell type and biological process being studied.[3][4][5][6] Some common alternatives include:
-
F-tractin: A peptide that has been reported to faithfully label actin filaments with potentially fewer artifacts than Lifeact in some systems.
-
UtrCH: The calponin-homology domain of utrophin is another popular probe. A shorter variant, Utr230, is known to bind more stably to actin filaments.
-
Actin-Chromobody: A small actin-binding nanobody fused to a fluorescent protein.
-
Lifeact-14: A truncated version of Lifeact that has been shown to have a reduced affinity for G-actin, potentially causing fewer disruptions to actin dynamics.[7][8][9]
Troubleshooting Guides
Issue 1: Significant Actin Bundling Observed in Transfected Cells
This is the most common issue encountered with Lifeact. The primary cause is excessive expression of the Lifeact probe.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Lifeact-induced actin bundling.
Solutions:
-
Optimize Lifeact Expression Level (Primary Solution):
-
Titrate Plasmid DNA: The most straightforward approach is to perform a titration of the Lifeact plasmid DNA during transfection. Reducing the amount of plasmid can significantly lower the expression level of Lifeact, thereby minimizing artifacts.
-
Use a Weaker Promoter: If you are using a strong constitutive promoter (e.g., CMV), consider switching to a vector with a weaker promoter to achieve lower, more stable expression.
-
Advanced Expression Control: For more precise control, consider using an inducible expression system (e.g., Tet-On/Tet-Off) or generating stable cell lines with low, consistent expression of Lifeact.[10][11][12][13][14][15][16]
-
-
Utilize a Modified or Alternative Probe:
-
Switch to Lifeact-14: Lifeact-14 is a truncated version of Lifeact that has been shown to cause fewer artifacts.[7][8][9]
-
Test Other Probes: If optimizing Lifeact expression is not successful, consider using alternative probes like F-tractin or UtrCH.[3][4][6] It is advisable to test multiple probes to determine the best option for your specific experimental setup.
-
Issue 2: Poor Signal-to-Noise Ratio with Low Lifeact Expression
When trying to avoid bundling by using very low Lifeact expression, you may encounter a poor signal-to-noise ratio, making it difficult to visualize actin structures clearly.
Solutions:
-
Optimize Imaging Conditions:
-
Use a sensitive detector: Employ a high-sensitivity camera (e.g., EMCCD or sCMOS) to detect faint signals.
-
Increase laser power and/or exposure time cautiously: While this can enhance the signal, be mindful of phototoxicity, which can also induce cellular artifacts.
-
-
Consider a Higher Affinity Probe:
-
The E16R mutant of Lifeact has a higher affinity for F-actin, which may allow for a better signal at lower expression levels.[17] However, this mutant should also be used with caution and titrated carefully.
-
-
Image Processing:
-
Post-acquisition image processing techniques, such as background subtraction and deconvolution, can help to improve the signal-to-noise ratio of your images.
-
Data Presentation
Table 1: Comparison of Common Live-Cell Actin Probes
| Probe | Reported Kd for F-actin (μM) | Advantages | Disadvantages | Citations |
| Lifeact | ~1.2 - 2.2 | Widely used, small peptide size. | Prone to causing actin bundling and other artifacts at high expression levels. Can interfere with cofilin and myosin binding. | [1][2][18] |
| Lifeact-14 | ~1.2 | Reduced affinity for G-actin, potentially less disruptive to actin dynamics. | Newer probe, less extensively characterized than the full-length Lifeact. | [7][8][9][18] |
| F-tractin | ~8.5 | Labels actin filaments well, may cause fewer artifacts than Lifeact in some systems. | Can induce changes in cell morphology at high expression levels. | [3][4][6] |
| UtrCH | Variable | Binds to a different site on F-actin than Lifeact. | Can have a preference for stable actin structures, may not label highly dynamic actin networks effectively. | [3][4][6] |
Experimental Protocols
Protocol 1: Titration of Lifeact Plasmid DNA for Transient Transfection
This protocol provides a general framework for optimizing the amount of Lifeact-encoding plasmid to minimize actin bundling artifacts. This protocol is based on a 24-well plate format and should be scaled accordingly for other plate sizes.
Materials:
-
Cells of interest plated in a 24-well plate at 70-90% confluency
-
Lifeact-GFP plasmid DNA (or other fluorescent protein fusion)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
Procedure:
-
Prepare a DNA Dilution Series: Prepare a series of dilutions of your Lifeact plasmid DNA in serum-free medium. A good starting range is to test 50 ng, 100 ng, 250 ng, and 500 ng of DNA per well.
-
Prepare Transfection Reagent: In a separate set of tubes, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Form DNA-Transfection Reagent Complexes: Add the diluted DNA to the diluted transfection reagent for each concentration point. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 5-20 minutes).
-
Transfect Cells: Add the DNA-transfection reagent complexes dropwise to the cells in each well.
-
Incubate: Incubate the cells for 24-48 hours to allow for protein expression.
-
Image and Analyze: Image the cells using fluorescence microscopy. For each DNA concentration, assess:
-
The percentage of transfected cells (transfection efficiency).
-
The fluorescence intensity of the Lifeact signal.
-
The degree of actin bundling.
-
-
Select Optimal Concentration: Choose the lowest DNA concentration that provides a sufficient signal for your imaging needs without inducing significant actin bundling.
Protocol 2: Using Lifeact-14 for Live-Cell Imaging
This protocol outlines the use of the truncated Lifeact-14 probe, which may reduce artifacts.
Procedure:
-
Obtain Lifeact-14 Plasmid: Acquire a plasmid encoding Lifeact-14 fused to a fluorescent protein (e.g., LifeAct-14-EGFP).[7][9]
-
Transfection: Transfect your cells of interest with the Lifeact-14 plasmid. It is still recommended to perform a DNA titration as described in Protocol 1 to determine the optimal expression level for your cell type. A starting point for transfection in HEK293 cells that has been shown to be effective for super-resolution imaging is around 20 ng of DNA.[7]
-
Cell Culture and Imaging: Culture the cells for 24-48 hours post-transfection to allow for probe expression.
-
Live-Cell Imaging: Perform live-cell imaging using appropriate microscopy techniques (e.g., confocal, TIRF).
-
Analysis: Analyze the actin dynamics in your cells, paying close attention to any signs of artifacts, although these are expected to be less prevalent than with full-length Lifeact.
Signaling Pathways and Experimental Workflows
Molecular Mechanism of Lifeact Interference
Caption: Lifeact's competition with endogenous actin-binding proteins.
References
- 1. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tissue inducible Lifeact expression allows visualization of actin dynamics in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue inducible Lifeact expression allows visualization of actin dynamics in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 14. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable Cell Line Generation by Lentivirus/Retrovirus - Syd Labs [sydlabs.com]
- 16. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 18. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
dealing with Lifeact's lower signal in certain cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low Lifeact signal in their experiments.
Troubleshooting Guide: Low Lifeact Signal
A diminished or absent Lifeact signal can be a significant hurdle in accurately visualizing actin dynamics. This guide provides a systematic approach to diagnose and resolve the common causes of a low signal.
Problem: Weak or No Fluorescent Signal from Lifeact
Use the following flowchart and the detailed explanations below to troubleshoot your experiment.
Caption: A troubleshooting workflow for addressing low Lifeact signal.
Frequently Asked Questions (FAQs)
Expression and Transfection
Q1: How can I confirm that my cells are expressing the Lifeact fusion protein?
A1: Even with a low fluorescent signal, it's crucial to determine if the Lifeact construct is being expressed.
-
Western Blotting: This is the most reliable method to confirm the presence and size of the Lifeact fusion protein. A band at the expected molecular weight (Lifeact-GFP is ~29 kDa) indicates successful expression.
-
RT-qPCR: To check for transcription of the Lifeact construct, you can perform reverse transcription quantitative PCR on RNA extracted from your cells.
Q2: My transfection efficiency is low. How can I improve it?
A2: Low transfection efficiency will naturally lead to a weak overall signal.
-
Optimize Transfection Reagent to DNA Ratio: Titrate the amount of transfection reagent and DNA to find the optimal ratio for your specific cell type.[1]
-
Cell Confluency: Ensure your cells are at the recommended confluency for transfection (typically 70-90%).[2]
-
Use a Strong Promoter: Employ a vector with a strong, constitutive promoter like CMV or CAG to drive high levels of Lifeact expression.[3]
-
Consider Lentiviral Transduction: For difficult-to-transfect cells, lentiviral transduction offers a more efficient and stable method of introducing the Lifeact construct.
Imaging and Signal Detection
Q3: My signal is initially visible but fades quickly during imaging. What's happening?
A3: This is likely due to photobleaching, a common issue in fluorescence microscopy.[4]
-
Reduce Excitation Light Intensity: Use the lowest laser power that still provides a detectable signal.
-
Decrease Exposure Time: Shorter exposure times reduce the total light dose delivered to the sample.[5]
-
Use an Antifade Mounting Medium: For fixed cells, an antifade reagent can significantly reduce photobleaching.[6]
-
Choose a More Photostable Fluorophore: If you have the option, select a fluorescent protein known for its high photostability.
Q4: I see a diffuse signal throughout the cytoplasm but no clear filamentous structures. Why?
A4: This can be due to several factors related to Lifeact's binding properties.
-
High G-actin Affinity: Lifeact has a higher affinity for globular actin (G-actin) than filamentous actin (F-actin), which can contribute to a high cytoplasmic background.[6][7]
-
Low F-actin Affinity: Lifeact's relatively low affinity for F-actin, while beneficial for minimizing cytoskeletal disruption, can result in a weaker signal on actin filaments.[8]
-
Overexpression Artifacts: Very high levels of Lifeact expression can lead to the formation of abnormal actin aggregates and a diffuse cytoplasmic signal.[9] It's crucial to titrate the expression level to find a balance between a good signal and minimal artifacts.[5]
Cell-Type Specific Issues and Biochemical Factors
Q5: Why does Lifeact work well in some of my cell lines but not others?
A5: The cellular environment plays a significant role in Lifeact's performance.
-
Competition with Endogenous Actin-Binding Proteins (ABPs): Lifeact competes with proteins like cofilin and myosin for a similar binding site on F-actin.[8][10] Cell types with high levels of these competing ABPs may exhibit a weaker Lifeact signal.
-
Actin Dynamics and Nucleotide State: Lifeact preferentially binds to F-actin in the ADP-bound state, which has a "closed" D-loop conformation.[11] In cellular regions with highly dynamic actin or a prevalence of ATP/ADP-Pi-bound actin, the signal may be reduced.
Q6: Could my fixation protocol be affecting the Lifeact signal?
A6: Yes, fixation can alter actin structures and impact probe binding.
-
Fixation-Induced Artifacts: Some fixation methods can disrupt fine actin structures.[12] It's advisable to compare your Lifeact staining in fixed cells to a reliable F-actin stain like phalloidin (B8060827).
-
Permeabilization: Ensure adequate permeabilization to allow the Lifeact probe (if externally applied) or antibodies (for immunofluorescence) to access the cytoskeleton.
Experimental Protocols
Protocol 1: Optimizing Lifeact Transfection in Mammalian Cells
This protocol provides a general guideline for optimizing plasmid-based transfection of Lifeact constructs.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[2]
-
Prepare DNA-Reagent Complexes:
-
In tube A, dilute 0.5 µg of your Lifeact plasmid DNA in 50 µL of serum-free medium.
-
In tube B, dilute your transfection reagent according to the manufacturer's instructions in 50 µL of serum-free medium.
-
Add the contents of tube B to tube A, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[1][13]
-
-
Transfection:
-
Remove the old medium from your cells and replace it with fresh, pre-warmed complete medium.
-
Add the 100 µL of DNA-reagent complex dropwise to each well.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-48 hours.
-
Observe the cells under a fluorescence microscope to assess transfection efficiency and signal strength.
-
Protocol 2: Western Blot Analysis of Lifeact Expression
This protocol allows for the quantification of Lifeact fusion protein expression.
-
Cell Lysis:
-
Wash your transfected and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the fluorescent protein tag (e.g., anti-GFP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Data Presentation
Table 1: Comparison of Actin-Binding Probes
| Probe | Advantages | Disadvantages |
| Lifeact | Small size, low perturbation of actin dynamics in many cases.[16] | Low affinity for F-actin, high affinity for G-actin can increase background, potential for cell-type specific artifacts.[7][8] |
| Phalloidin | High affinity and specificity for F-actin, bright signal.[16] | Toxic to live cells, stabilizes actin filaments.[16] |
| Utrophin ABD | Binds F-actin with good specificity. | Larger than Lifeact, may have its own artifacts.[17][18] |
| F-tractin | Reported to have less impact on actin dynamics in some systems.[17][18] | Can induce morphological changes in some cell types.[17][18] |
| Actin-Chromobody | Nanobody-based, may have minimal effects on actin dynamics. | Can have high background fluorescence. |
Visualizations
Signaling Pathway Influencing Actin Dynamics
The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. Their activity can influence the organization of actin filaments and therefore, potentially impact Lifeact binding and signal.
Caption: Rho GTPase signaling pathways controlling actin organization.
References
- 1. lifesct.com [lifesct.com]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 4. Dryad | Data: Comparing Lifeact and Phalloidin for super-resolution imaging of actin in fixed cells [datadryad.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 10. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 11. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.iib.uam.es [www2.iib.uam.es]
- 14. bio-rad.com [bio-rad.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effects of Lifeact on Actin Dynamics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Lifeact to visualize F-actin in live cells.
Frequently Asked Questions (FAQs)
Q1: What is Lifeact and how does it work?
Lifeact is a 17-amino-acid peptide derived from the yeast Abp140 protein.[1][2][3][4] When fused to a fluorescent protein (e.g., GFP, mCherry), it is widely used as a probe to visualize filamentous actin (F-actin) in living cells.[2][3][5][6][7] Lifeact binds to F-actin, allowing for real-time imaging of actin dynamics.[1][4][8]
Q2: What are the known side effects of using Lifeact?
While Lifeact is a popular tool, its expression can introduce several artifacts, particularly at high concentrations.[3][9] These effects are dose-dependent and can include:
-
Alterations in Actin Dynamics: Lifeact can promote actin filament nucleation and affect elongation rates.[2][6][10][11] It can also inhibit filament severing by cofilin.[2][6][10][11]
-
F-actin Disorganization: Overexpression of Lifeact has been shown to cause disorganization of the actin cytoskeleton.[3][9][12]
-
Cellular and Mechanical Property Changes: Studies have reported that Lifeact expression can alter cellular stiffness and viscosity.[9] It can also impact cell migration and morphology.[13][14][15]
-
Competition with Actin-Binding Proteins: The binding site of Lifeact on F-actin overlaps with that of other essential proteins like myosin and cofilin, leading to competition for binding.[5][16]
Q3: How does Lifeact compare to other F-actin probes like phalloidin (B8060827), F-tractin, and Utrophin-based probes?
Lifeact offers advantages for live-cell imaging over traditional methods like phalloidin staining, which is toxic and only suitable for fixed cells.[1] However, other live-cell probes have different characteristics. F-tractin provides a localization pattern similar to phalloidin but can induce morphological changes in some cell types.[17][18][19] Utrophin-based probes, like Utr261, are useful for visualizing stable actin structures but may not label dynamic regions like lamellipodia as effectively as Lifeact.[17][18][19]
Q4: Can Lifeact be used in fixed cells?
Yes, Lifeact can be a reliable and cost-effective alternative to phalloidin for visualizing F-actin in fixed cells, especially for super-resolution microscopy techniques.[1][20] It can provide more continuous labeling of actin filaments compared to phalloidin.[1][20]
Troubleshooting Guides
Issue 1: Observed Actin Bundling and Altered Cytoskeleton Architecture
Symptoms:
-
Thick, abnormal actin bundles appear in the cytoplasm.
-
Stress fibers appear more prominent or disorganized.[13][14]
-
General disorganization of the actin cytoskeleton.[3][9][12]
Possible Causes:
-
High Expression Levels of Lifeact: This is the most common cause of Lifeact-induced artifacts.[3][9]
Solutions:
-
Titrate Lifeact Expression: Determine the lowest possible expression level of the Lifeact-fusion protein that provides a sufficient signal-to-noise ratio for imaging. This can be achieved by:
-
Using an inducible promoter system to control the timing and level of expression.
-
Titrating the amount of plasmid DNA used for transfection.[21]
-
Selecting cells with low to moderate fluorescence intensity for analysis.
-
-
Use a Weaker Promoter: If using a constitutive promoter, switch to one with lower activity.
-
Validate with an Alternative Probe: In a parallel experiment, use an alternative F-actin probe such as F-tractin or a Utrophin-based probe to see if the observed phenotype persists.
-
Compare with Fixed Cell Staining: Fix a subset of your cells and stain with fluorescently-labeled phalloidin. Compare the actin organization to what is observed with Lifeact in live cells.
Issue 2: Altered Cell Motility, Morphology, or Behavior
Symptoms:
-
Changes in cell shape, such as increased filopodia formation at the expense of lamellipodia.[21]
-
Defects in cellular processes like cytokinesis or endocytosis.[2][6][22]
Possible Causes:
-
Interference with Actin Dynamics: Lifeact can stabilize actin filaments and interfere with the function of actin-binding proteins, leading to altered cellular behavior.[3][9][12]
-
Competition with Myosin and Cofilin: Lifeact can compete with endogenous proteins that are crucial for cell motility and cytoskeletal remodeling.[5][16]
Solutions:
-
Minimize Expression Levels: As with actin bundling, reducing the concentration of Lifeact is the primary solution.[2][6]
-
Perform Functional Assays: Quantify cell motility using a wound healing assay or single-cell tracking and compare Lifeact-expressing cells to untransfected control cells.
-
Consider an Alternative Probe: For motility studies, consider using a probe with different binding characteristics, such as Utr261, which has been shown to have slower fluorescence recovery after photobleaching (FRAP) rates, suggesting more stable binding that may be less disruptive to highly dynamic processes.[17][18][19]
-
Use an Optogenetic Variant: Consider using a light-inducible version of Lifeact, such as LILAC, which allows for temporal control of actin binding and can reduce concentration-dependent side effects.[23]
Quantitative Data Summary
Table 1: Comparison of Common F-actin Probes
| Probe | Type | Binding Affinity (Kd) | Key Advantages | Potential Artifacts |
| Lifeact | Peptide | ~10-15 µM for F-actin[2][6][11][16] | Small size, good for live-cell imaging, labels dynamic structures.[2][4] | Concentration-dependent: actin bundling, altered dynamics, competition with ABPs.[2][3][5][6][9][13][14][16] |
| Phalloidin | Toxin | High affinity | Gold standard for fixed cells, bright and stable signal.[1][20] | Toxic to live cells, stabilizes actin filaments.[1] |
| F-tractin | Peptide | ~8.5 µM for F-actin[10] | Localization similar to phalloidin.[17][18][19] | Can induce morphological changes in some cell types.[17][18][22] |
| Utr261 | Protein Domain | Slower FRAP recovery than Lifeact[17][18][19] | Good for visualizing stable actin structures.[17][18][19][22] | May not efficiently label highly dynamic actin networks like lamellipodia.[17][18][19] |
Table 2: Concentration-Dependent Effects of Lifeact on Actin Dynamics
| Lifeact Concentration | Observed Effects |
| Low | Minimal perturbation of actin dynamics, suitable for live-cell imaging.[2][3][6][10] |
| High | Inhibition of actin assembly and constriction of the cytokinetic ring.[2][6] |
| Promotion of actin filament nucleation.[2][6][10] | |
| Inhibition of actin filament severing by cofilin.[2][6][10][11] | |
| Disruption of F-actin organization and cell morphology.[3][5][9] | |
| Altered cellular mechanical properties (stiffness and viscosity).[9][15] |
Experimental Protocols
Protocol 1: Determining Optimal Lifeact Concentration
-
Plasmid Titration:
-
Plate cells at a consistent density in a multi-well plate suitable for imaging.
-
Prepare a series of transfections with decreasing amounts of the Lifeact-fluorescent protein plasmid (e.g., 500 ng, 250 ng, 125 ng, 62.5 ng, 31.25 ng per well). Keep the total amount of DNA constant by adding an empty vector.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Image Acquisition:
-
Using a fluorescence microscope, capture images of cells from each transfection condition. Use consistent imaging settings (laser power, exposure time) across all conditions.
-
-
Analysis:
-
Visually inspect the cells for any of the artifacts mentioned in the troubleshooting section (e.g., actin bundling, abnormal morphology).
-
Quantify the mean fluorescence intensity of the cytoplasm for a population of cells in each condition.
-
Select the lowest plasmid concentration that provides a clear and usable signal without inducing significant artifacts. This will be your optimal concentration for future experiments.
-
-
Validation:
-
Fix cells transfected with the determined optimal concentration of Lifeact plasmid and co-stain with fluorescently-labeled phalloidin.
-
Compare the localization of Lifeact with that of phalloidin to ensure that the major actin structures are being accurately reported.
-
Protocol 2: Validating Experimental Results and Controls
-
Untransfected Control: Always include an untransfected or mock-transfected control group in your experiments to establish baseline cell behavior and morphology.
-
Fluorescent Protein Control: Express the fluorescent protein alone (e.g., GFP) to control for any effects of overexpressing a foreign protein.
-
Alternative Probe Control: As a robust control, use a different class of actin probe (e.g., Utrophin-based) in a parallel experiment to confirm that the observed biological phenomenon is not an artifact of Lifeact expression.
-
Fixed Cell Analysis: For key experiments, fix and stain cells with phalloidin to confirm that the observed changes in the actin cytoskeleton are not due to Lifeact-induced rearrangements.
-
Rescue Experiments: If Lifeact expression is shown to cause a phenotype, a rescue experiment could involve co-expression of a protein that counteracts the effect, for example, by enhancing cofilin activity if Lifeact is suspected to inhibit it.
Visualizations
Caption: Workflow for selecting and validating an F-actin probe.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Lifeact in the C. elegans body wall muscle causes sarcomere disorganization and embryonic or larval lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding artefacts when counting polymerized actin in live cells with LifeAct fused to fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Lifeact-GFP alters F-actin organization, cellular morphology and biophysical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. journals.biologists.com [journals.biologists.com]
- 23. researchgate.net [researchgate.net]
identifying and excluding cells with Lifeact overexpression artifacts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Lifeact to visualize filamentous actin (F-actin). The information will help you identify and exclude cells exhibiting artifacts due to Lifeact overexpression, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Lifeact and why is it a popular tool?
Lifeact is a short 17-amino-acid peptide derived from the yeast protein Abp140.[1] When fused to a fluorescent protein (e.g., GFP, mCherry), it serves as a marker to visualize F-actin structures in living cells.[2][3] Its popularity stems from its small size and its ability to label F-actin without requiring the direct, and often disruptive, tagging of actin itself.[1][4]
Q2: What are the known artifacts associated with Lifeact overexpression?
High levels of Lifeact expression can significantly perturb the actin cytoskeleton and cellular functions. These concentration-dependent effects can lead to a range of artifacts, including:
-
Altered Actin Dynamics : Inhibition of actin assembly during endocytosis and cytokinesis.[3][5]
-
F-actin Disorganization : Severe disorganization of muscle sarcomeres and F-actin stabilization.[6][7]
-
Morphological Changes : Alterations in cell cytoskeleton and morphology in mammalian cells, including excessive filopodia production and actin filament bundling.[6][8][9]
-
Organism-level Defects : Overexpression has been shown to cause female sterility in Drosophila, cardiac dysfunction in zebrafish, and lethality in C. elegans.[6][7][8]
-
Competition with Actin-Binding Proteins : Lifeact competes with endogenous proteins like cofilin and myosin for binding to F-actin, which is a likely cause for many of the observed artifacts.[4][10]
Q3: How can I visually identify a cell with Lifeact overexpression artifacts?
Cells overexpressing Lifeact can often be identified by distinct morphological changes. Look for:
-
Excessive bundling of actin filaments.[9]
-
A dramatic increase in the number of filopodia, often at the expense of lamellipodia.[9]
-
Unusual bending or "kinking" of actin filaments.[9]
-
Changes in overall cell shape and mechanical properties, such as decreased stiffness and increased viscosity.[7][10]
Q4: Is it possible to use Lifeact without introducing artifacts?
Yes, when expression is managed at low levels, Lifeact remains a very useful probe for live imaging.[6] The key is to use the lowest possible concentration that provides a sufficient signal-to-noise ratio for your imaging needs.[5][6] Careful titration of the expression system is crucial to avoid misleading results.[9]
Q5: Are there alternatives to Lifeact for visualizing F-actin?
Yes, several other probes are available for labeling F-actin in live and fixed cells. These include:
-
Phalloidin (B8060827) : Considered the gold standard for staining F-actin in fixed cells, but it is toxic and not membrane-permeable, limiting its use in live-cell imaging.[2][11]
-
Utrophin and F-tractin : Actin-binding domains used to create fluorescent probes.[2][8]
-
Actin-Chromobody : A nanobody-based probe that is reported to have a minimal effect on actin dynamics.[4]
-
SiR-actin : A fluorescent probe that can be used for live-cell imaging.[11]
Troubleshooting Guide
Problem 1: My cells show abnormal actin structures (e.g., thick bundles, excessive spikes) after transfection with Lifeact-GFP.
-
Cause : This is a classic sign of Lifeact overexpression. High concentrations of Lifeact can alter actin filament dynamics and organization.[6][9]
-
Solution :
-
Titrate DNA Concentration : Reduce the amount of Lifeact plasmid used for transfection. It is recommended to perform a titration to find the lowest concentration that gives a usable signal.[9]
-
Use a Weaker Promoter : If possible, switch to a vector with a weaker or inducible promoter to have better control over expression levels. Using a low-expression ubiquitin promoter, for example, has been shown to help avoid overexpression artifacts.[12]
-
Select Cells with Low Expression : During analysis, choose cells with a fluorescence signal that is just bright enough for imaging and exclude those that are exceptionally bright or display abnormal morphology.[9]
-
Allow More Time Post-Transfection : In some systems, expression levels might become more stable and less extreme after longer incubation times (e.g., 24-48 hours).
-
Problem 2: The dynamics of actin-dependent processes (e.g., endocytosis, cell division) are slowed or inhibited in my Lifeact-expressing cells.
-
Cause : Lifeact can interfere with the function of endogenous actin-binding proteins that are essential for these processes.[3][4][5]
-
Solution :
-
Quantify Expression Levels : Correlate the Lifeact fluorescence intensity with the observed phenotype. You should observe a dose-dependent effect, where cells with higher expression show more severe defects.[5][10] Exclude cells above a determined intensity threshold from your analysis.
-
Perform Control Experiments : Compare the dynamics in Lifeact-expressing cells to untransfected control cells or cells expressing only the fluorescent protein (e.g., GFP). This will help you establish a baseline for normal dynamics.
-
Use an Alternative Probe : If the process you are studying is particularly sensitive to Lifeact, consider using an alternative actin marker like Utrophin or F-tractin.[2][8]
-
Problem 3: I am not getting a clear signal from Lifeact without seeing artifacts in some cells.
-
Cause : The dynamic range between a usable signal and an artifact-inducing signal can be narrow. This is also dependent on the cell type and the sensitivity of your imaging system.
-
Solution :
-
Optimize Imaging Settings : Use a sensitive camera and objective to maximize signal detection, allowing you to use lower Lifeact expression levels.
-
Image Deconvolution : Post-acquisition processing using deconvolution algorithms can help increase the sharpness and clarity of images from cells with low signal.[9]
-
Consider a Truncated Lifeact : A shorter, 14-amino-acid version of Lifeact (Lifeact-14) has been developed and may offer similar labeling with potentially different binding kinetics.[13][14]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to Lifeact's interaction with actin, which can inform experimental design.
| Parameter | Value | Organism/System | Significance | Reference(s) |
| Binding Affinity (Kd) | ~10 µM | Fission Yeast (in vitro) | Indicates a moderate affinity for F-actin. | [3][5] |
| 13.2 ± 0.7 µM | Purified proteins (in vitro) | Similar affinity observed with mCherry-tagged Lifeact. | [5] | |
| 2.2 µM | S. cerevisiae (in vitro) | Original study with fluorescein-tagged Lifeact. | [5] | |
| Concentration for Artifacts | > 6 µM | Fission Yeast | Concentrations above this level began to inhibit cytokinesis. | [5] |
| Dose-dependent | Mammalian Cells | Increasing expression correlates with altered cell mechanics and cytoskeletal architecture. | [7][10] | |
| Effect on Actin Severing | Submicromolar | Human cofilin 1 (in vitro) | Stimulated severing by cofilin at low concentrations. | [5] |
| High concentrations | Human cofilin 1 (in vitro) | Inhibited severing by cofilin at high concentrations. | [5] |
Key Experimental Protocols
Protocol 1: Titration of Lifeact Expression for Live-Cell Imaging
This protocol helps determine the optimal amount of plasmid DNA for transfection to minimize artifacts.
-
Cell Plating : Plate your cells on imaging-grade dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Prepare Transfection Mixes : Prepare a series of transfection mixtures with a fixed amount of transfection reagent and varying amounts of Lifeact-FP plasmid DNA (e.g., 0.1 µg, 0.25 µg, 0.5 µg, 1.0 µg). Keep the total amount of DNA constant in each mix by adding an empty vector if necessary.
-
Transfection : Transfect the cells according to the manufacturer's protocol for your chosen reagent.
-
Incubation : Incubate the cells for 18-24 hours to allow for protein expression.
-
Imaging and Evaluation :
-
Image the cells under each condition using consistent microscope settings.
-
Visually inspect the cells for overexpression artifacts (see FAQ Q3).
-
Quantify the cytoplasmic fluorescence intensity for a population of cells in each condition.
-
-
Selection : Choose the highest DNA concentration that provides a sufficient signal for your analysis without inducing significant artifacts in the majority of cells. Exclude the brightest cells from your analysis population.[9]
Protocol 2: Validation with Phalloidin Staining
This protocol is used to compare the F-actin structures labeled by Lifeact in live cells with the "gold standard" phalloidin staining in fixed cells.
-
Live-Cell Imaging : Image your Lifeact-expressing cells, capturing the F-actin organization. Note the positions of the imaged cells.
-
Fixation : Immediately fix the cells on the same dish using 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Permeabilization : Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Phalloidin Staining : Wash with PBS and incubate with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor 568 Phalloidin) at its recommended concentration for 20-30 minutes, protected from light.
-
Final Wash and Imaging : Wash the cells multiple times with PBS and re-image the same cells you captured in the live-cell step.
-
Comparison : Compare the Lifeact signal from the live image with the phalloidin signal from the fixed image. In healthy, low-expressing cells, the patterns should largely overlap.[15] Significant deviations may indicate Lifeact-induced alterations.
Visualizations
Caption: A decision-making workflow for researchers to identify and exclude cells exhibiting Lifeact overexpression artifacts.
Caption: Competitive binding of Lifeact to F-actin interferes with endogenous actin-binding proteins like cofilin and myosin.
Caption: A stepwise experimental workflow for optimizing Lifeact transfection to minimize concentration-dependent artifacts.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding artefacts when counting polymerized actin in live cells with LifeAct fused to fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
- 14. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Lifeact Technical Support Center: Troubleshooting Background Fluorescence
Welcome to the technical support center for Lifeact, a widely used probe for visualizing F-actin in living and fixed cells. This guide provides troubleshooting strategies and answers to frequently asked questions to help you minimize background fluorescence and avoid common artifacts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using Lifeact?
High background fluorescence in Lifeact imaging can stem from several sources:
-
Overexpression of Lifeact Fusion Proteins: When Lifeact is genetically fused to a fluorescent protein (e.g., Lifeact-GFP), high expression levels can lead to a significant cytoplasmic pool of unbound, fluorescent Lifeact, which increases background haze.[1][2] This overexpression can also lead to artifacts such as filament bundling and altered actin dynamics.[1][3][4]
-
Non-specific Binding: The Lifeact peptide, whether expressed as a fusion protein or used as a fluorescently-labeled peptide, can bind non-specifically to other cellular components, contributing to background signal.[5][6] The reversible binding nature of Lifeact can generate spurious localizations from transient, non-specific interactions.[5]
-
Autofluorescence: Cells and tissues have endogenous molecules (e.g., NADH, flavins) that fluoresce naturally.[7][8] Furthermore, aldehyde fixatives like formaldehyde (B43269) and especially glutaraldehyde (B144438) can induce autofluorescence.[7][9][10]
-
Insufficient Washing: Inadequate washing after staining with fluorescently-labeled Lifeact peptides can leave unbound probes in the sample, resulting in high background.[6]
-
Suboptimal Fixation and Permeabilization: Improper fixation can fail to preserve cellular structures adequately, while excessive permeabilization can lead to the loss of cellular components and increased background.[6][11]
Q2: I'm using Lifeact-GFP. How can I reduce the background caused by overexpression?
Reducing background from Lifeact-GFP requires careful optimization of its expression level. High concentrations are known to cause artifacts and increase background fluorescence.[2][12][13]
-
Titrate Plasmid Concentration: When transfecting cells, perform a titration with varying amounts of the Lifeact-GFP plasmid to find the lowest concentration that provides a clear signal with minimal background.[1]
-
Use Weaker Promoters: Drive Lifeact-GFP expression with a promoter of intermediate or low strength to avoid high expression levels.[14]
-
Select Cells with Low Expression: When analyzing a transiently transfected cell population, select cells with the lowest discernible fluorescent signal for imaging, as these are less likely to exhibit overexpression artifacts.[1]
-
Stable Cell Lines: Consider generating stable cell lines with low and controlled expression of Lifeact-GFP.
Q3: What is the best way to fix and permeabilize cells for Lifeact staining?
The optimal fixation and permeabilization protocol can vary by cell type but generally involves a gentle fixation followed by controlled permeabilization.
-
Fixation: Paraformaldehyde (PFA) is a commonly used fixative.[15] A mixture including PFA and a low concentration of glutaraldehyde can also be used to better preserve cytoskeleton structure, but this may increase autofluorescence.[5][9] If glutaraldehyde is used, a quenching step with sodium borohydride (B1222165) (NaBH₄) is recommended to reduce background fluorescence.[9][16]
-
Permeabilization: A mild detergent like Triton X-100 at a low concentration (e.g., 0.05% to 0.2%) is typically used to permeabilize the cell membrane, allowing the probe to access intracellular structures.[9][11] Be aware that excessive permeabilization can damage cell morphology.[11]
Q4: Are there alternatives to Lifeact for visualizing F-actin?
Yes, several other probes are available, each with its own advantages and disadvantages. The choice of probe may depend on the specific application and cell type.
-
Phalloidin (B8060827): Considered the gold standard for staining F-actin in fixed cells, phalloidin binds with high specificity.[5][17] However, it is toxic to live cells and is not membrane-permeable.[5]
-
Utrophin Homology Domain (UtrCH): This probe is often used for visualizing F-actin in both living and fixed cells.[17]
-
F-tractin: A larger peptide probe that may interfere with some actin-binding proteins but can provide good visualization.[17][18]
-
SiR-actin: A cell-permeable, fluorogenic probe suitable for live-cell imaging.[19]
-
Actin-Chromobody: This nanobody-based probe may produce high background similar to Lifeact but appears to have less impact on actin dynamics even at high expression levels.[17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving high background fluorescence issues.
Problem: High, diffuse background fluorescence across the entire cell.
| Possible Cause | Suggested Solution |
| Overexpression of Lifeact-FP | Titrate the amount of plasmid DNA used for transfection to achieve lower expression levels.[1] Use a weaker promoter or select cells with the lowest fluorescence intensity for analysis.[14] |
| High Concentration of Labeled Peptide | Perform a titration to determine the optimal, lowest effective concentration of the fluorescently-labeled this compound. For super-resolution, concentrations as low as 0.7 nM have been used.[9][16] |
| Autofluorescence | Image an unstained control sample to assess the level of natural autofluorescence. If using aldehyde fixatives, especially glutaraldehyde, treat cells with a quenching agent like 0.1% sodium borohydride in PBS.[9][10][16] Consider using fluorophores in the far-red spectrum to avoid the typical emission range of endogenous fluorophores.[7] |
| Insufficient Washing | Increase the number and duration of washing steps after probe incubation to thoroughly remove unbound this compound.[6] Include a mild detergent in the wash buffer.[20] |
Problem: Speckled or punctate background staining.
| Possible Cause | Suggested Solution |
| Probe Aggregation | Centrifuge the fluorescently-labeled this compound solution before use to pellet any aggregates.[20] |
| Non-specific Binding | Include a blocking step using an agent like Bovine Serum Albumin (BSA) before adding the Lifeact probe.[6] Ensure thorough washing. |
| Dead Cells | Dead cells can non-specifically bind fluorescent probes.[8] Use a viability dye to exclude dead cells from the analysis or ensure cell culture health is optimal before the experiment. |
Experimental Protocols
Protocol 1: Fixation and Permeabilization for Staining with Labeled this compound
This protocol is adapted for cultured cells grown on coverslips.
-
Wash: Gently wash cells twice with a pre-warmed cytoskeleton-preserving buffer (e.g., PEM buffer: 80 mM PIPES, 5 mM EGTA, 2 mM MgCl₂, pH 7.2).[5]
-
Fixation:
-
Option A (PFA only): Fix cells with 4% PFA in PBS for 10 minutes at room temperature.[21]
-
Option B (PFA/Glutaraldehyde): For enhanced structure preservation, fix with 0.6% PFA, 0.1% glutaraldehyde, and 0.25% Triton X-100 in PEM buffer for 60 seconds, followed by a hard fixation with 4% PFA and 0.2% glutaraldehyde in PEM for up to 2 hours.[5][9]
-
-
Quenching (if using glutaraldehyde): Wash cells twice with PBS. Incubate with 0.1% Sodium Borohydride (NaBH₄) in PBS for 10 minutes to reduce background fluorescence.[9][16] Wash twice more with PBS.
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[11][21]
-
Blocking: Wash cells with PBS and incubate with a blocking buffer (e.g., 5% BSA in PBS) for 15 minutes to reduce non-specific binding.[9][16]
-
Staining: Incubate with the fluorescently-labeled this compound at the desired concentration (e.g., 0.7 nM in an imaging buffer) for the recommended time.[16]
-
Final Washes: Wash cells multiple times with PBS to remove unbound peptide.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
Protocol 2: Optimizing Lifeact-GFP Transfection
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency on the day of transfection.
-
DNA Titration: Prepare a series of transfections with varying amounts of Lifeact-GFP plasmid DNA (e.g., 0.25 µg, 0.5 µg, 1.0 µg, 2.0 µg per well of a 6-well plate).[1] Keep the total amount of DNA constant in each transfection by adding an empty vector.
-
Transfection: Use a high-quality transfection reagent according to the manufacturer's protocol. Optimize the DNA-to-reagent ratio as recommended.[22]
-
Incubation: Incubate the cells with the transfection complex for a time optimized for your cell type (e.g., 6-24 hours) before replacing the medium.[22]
-
Expression: Allow cells to express the protein for 24-48 hours.
-
Analysis: Image the cells using fluorescence microscopy. Identify the lowest DNA concentration that yields sufficient signal for imaging without causing cellular artifacts (e.g., excessive bundling, altered morphology) or high cytoplasmic background.[1] Choose cells with the dimmest specific signal for quantitative analysis.
Data Summary
| Parameter | Recommended Range/Value | Application Notes |
| Labeled Lifeact-Atto655 Concentration | 0.7 nM | For super-resolution imaging in a specific imaging buffer.[16] |
| Paraformaldehyde (PFA) Fixation | 0.5% - 4% in PBS | Standard fixation. Higher concentrations provide stronger fixation but may mask epitopes.[15] |
| Glutaraldehyde Fixation | 0.1% - 0.2% (often with PFA) | Improves cytoskeleton preservation but increases autofluorescence.[5][9] |
| Sodium Borohydride Quenching | 0.1% in PBS for 10 min | Reduces autofluorescence caused by glutaraldehyde.[9][16] |
| Triton X-100 Permeabilization | 0.05% - 0.2% in PBS for 5-15 min | Creates pores in the cell membrane for probe entry.[9][11] |
Visual Guides
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Consequences of Lifeact overexpression.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 5. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. biorxiv.org [biorxiv.org]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Tissue inducible Lifeact expression allows visualization of actin dynamics in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Culture Academy [procellsystem.com]
Technical Support Center: Addressing Lifeact's Limitations in Labeling Actin Structures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Lifeact's ability to label specific actin structures in their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the use of Lifeact for F-actin visualization.
Issue 1: Lifeact fails to label specific actin-rich structures (e.g., lamellipodia, filopodia).
Question: Why is Lifeact not labeling the actin structures I am interested in, even though they are present in the cell?
Answer: The failure of Lifeact to label certain actin structures can be attributed to several factors:
-
Competition with Endogenous Actin-Binding Proteins (ABPs): Lifeact binds to a hydrophobic pocket on F-actin that is also utilized by other ABPs, most notably cofilin and myosin.[1][2][3][4][5] If the actin structure of interest is densely populated with these competing proteins, Lifeact binding can be significantly hindered. For instance, Lifeact does not effectively bind to cofilin-decorated actin filaments.[1][2][6]
-
Actin Filament Conformation and Nucleotide State: Lifeact preferentially binds to F-actin in the ADP state, which corresponds to a "closed" D-loop conformation.[4][5][7] Actin filaments in different nucleotide states (e.g., ATP or ADP-Pi) may have a lower affinity for Lifeact.
-
Exclusion from Specific Cellular Compartments: Studies have shown that Lifeact can be excluded from certain actin networks, such as lamellar networks and filopodia in some cell types.[8][9][10] The choice of the fluorescent protein fused to Lifeact can also influence its localization; for example, TagRFP-Lifeact has been observed to be excluded from lamellipodia, while mEGFP-Lifeact is not.[11][12][13]
Troubleshooting Steps:
-
Validate the Presence of Actin: Use a different F-actin probe, such as fluorescently labeled phalloidin (B8060827) in fixed cells, to confirm the presence and organization of the actin structures you are trying to visualize.
-
Consider Alternative Probes: If Lifeact labeling is consistently poor, consider using an alternative live-cell actin probe. See the "Alternatives to Lifeact" section for more details.
-
Optimize Lifeact Expression Levels: High levels of Lifeact expression can lead to artifacts and may not necessarily improve labeling of all structures.[14][15] Titrate the concentration of your Lifeact construct to find the lowest possible expression level that provides a detectable signal without causing cellular perturbations.
Issue 2: Lifeact expression is causing cellular artifacts.
Question: I observe abnormal cell morphology, increased stress fibers, or altered actin dynamics after expressing Lifeact. How can I mitigate these effects?
Answer: Lifeact, particularly when overexpressed, can induce a range of cellular artifacts.[1][15] These artifacts are often a result of Lifeact interfering with the normal function of endogenous ABPs and altering actin dynamics.[4][15]
Common Artifacts Associated with Lifeact Overexpression:
-
Actin filament bundling and formation of aggregates.[14][16]
-
Disruption of actin-dependent processes like cytokinesis and endocytosis.[1][2][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mitigating Lifeact-induced cellular artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for Lifeact's failure to label certain actin structures?
A1: The primary reasons are:
-
Competition: Lifeact competes with endogenous proteins like cofilin and myosin for the same binding site on F-actin.[1][2][3][4][5]
-
Conformational Preference: Lifeact shows a binding preference for F-actin in the ADP-bound state.[4][5][7]
-
Exclusion: In some cellular contexts, Lifeact is actively excluded from specific actin networks like the lamellum.[9][10]
Q2: Are there any alternatives to Lifeact for live-cell imaging of F-actin?
A2: Yes, several alternatives are available, each with its own advantages and disadvantages.
| Probe | Principle | Advantages | Disadvantages |
| F-tractin | A 43-amino acid peptide from rat inositol (B14025) 1,4,5-triphosphate 3-kinase A.[5][9] | Good colocalization with phalloidin in a wide range of cells.[9] | Can perturb cell morphology in some cell types.[5][9] |
| Utrophin ABD | The actin-binding domain (ABD) of utrophin.[9][17] | Utr261 binds well to lamellar networks; Utr230 binds to stable structures like stress fibers and the cell cortex.[9][10] | Can have biased labeling of specific actin populations; strong expression can cause defects.[9][10][16] |
| Actin-Chromobody | A nanobody that binds to actin.[1] | Minimal effect on actin dynamics and cell viability reported.[1] | Binding has not been characterized at the molecular level to the same extent as Lifeact.[1] |
| GFP-Actin | Actin itself fused to a fluorescent protein.[17] | Directly incorporates into actin filaments. | Often interferes with normal cytoskeleton function and can lead to artifacts.[1][17] |
Q3: Can I use Lifeact for fixed-cell imaging?
A3: Yes, fluorescently labeled Lifeact peptides can be used to stain F-actin in fixed cells, similar to phalloidin.[8][17] One advantage is that unbound Lifeact can be washed out more easily than phalloidin, which can be beneficial for certain types of super-resolution microscopy.[8][18]
Q4: How does the fluorescent tag affect Lifeact's performance?
A4: The choice of fluorescent protein can influence the localization and potential for artifacts. For example, TagRFP-Lifeact has been shown to be excluded from lamellipodia, whereas mEGFP-Lifeact is not.[11][12][13] It is advisable to test different fluorescent fusions if you suspect the tag is influencing the results.
Experimental Protocols
Protocol 1: Titration of Lifeact-FP Expression for Live-Cell Imaging
This protocol outlines a general procedure for optimizing the expression level of a fluorescent protein-tagged Lifeact (Lifeact-FP) to minimize artifacts.
-
Plasmid Transfection:
-
Plate cells on imaging-compatible dishes (e.g., glass-bottom dishes).
-
Prepare a dilution series of the Lifeact-FP plasmid DNA (e.g., 50 ng, 100 ng, 250 ng, 500 ng per dish).
-
Transfect the cells using your preferred method (e.g., lipofection, electroporation).
-
Include a control with a plasmid expressing only the fluorescent protein to assess transfection efficiency and background fluorescence.
-
-
Expression and Imaging:
-
Allow cells to express the construct for 16-24 hours.
-
Image the cells using fluorescence microscopy.
-
Identify the lowest plasmid concentration that provides a clear, but not overly bright, signal in the actin structures of interest.
-
Carefully examine cells for any morphological changes or signs of stress compared to untransfected control cells.
-
-
Selection of Optimal Concentration:
-
Choose the DNA concentration that results in good signal-to-noise with minimal observable artifacts for your subsequent experiments.
-
Protocol 2: Staining of Fixed Cells with Labeled Lifeact Peptide
This protocol provides a method for using a fluorescently labeled this compound to stain F-actin in fixed cells.
-
Cell Fixation and Permeabilization:
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
-
Lifeact Staining:
-
Dilute the fluorescently labeled this compound in blocking buffer to the desired concentration (e.g., 0.1 - 1 µM; the optimal concentration should be determined empirically).
-
Incubate the coverslips with the Lifeact solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure before imaging.
-
Signaling Pathways and Logical Relationships
Lifeact's Competitive Binding on F-Actin
The following diagram illustrates the competition for a binding site on F-actin between Lifeact and other key actin-binding proteins.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 4. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 5. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
- 8. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
Technical Support Center: The Impact of Fluorescent Protein Fusions on Lifeact Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Lifeact-based fluorescent probes for visualizing the actin cytoskeleton. It addresses common issues, offers troubleshooting strategies, and presents comparative data to help ensure the fidelity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Lifeact and why is it a popular choice for imaging F-actin?
Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein 140 (Abp140).[1][2] When fused to a fluorescent protein (FP), it serves as a marker for filamentous actin (F-actin) in living cells.[3] Its popularity stems from its small size and purported minimal disruption of actin dynamics compared to direct fusions of fluorescent proteins to actin (e.g., actin-GFP).[1][2][4]
Q2: Can the choice of fluorescent protein fused to Lifeact affect its performance?
Yes, the choice of fluorescent protein can influence the overall behavior of the Lifeact fusion protein. While the literature often focuses on the effects of Lifeact itself, the size and properties of the fused FP can contribute to steric hindrance and potential artifacts.[5] For instance, different fluorescent proteins have varying brightness, photostability, and tendencies to oligomerize, which can impact imaging quality and the potential for inducing artifacts. While specific comparative studies on the impact of different FPs on Lifeact performance are not extensively detailed in the provided results, general principles of FP selection suggest that monomeric and bright FPs like EGFP or mCherry are preferred choices.[6]
Q3: What are the most common artifacts associated with Lifeact-FP expression?
The most frequently reported artifacts are concentration-dependent.[7][8][9][10] High expression levels of Lifeact-FP can lead to:
-
Alterations in Actin Dynamics: This includes reduced reorganization rates of actin filaments and increased resistance to depolymerizing drugs.[7] It can also inhibit actin assembly during processes like endocytosis and cytokinesis.[8][9]
-
Changes in Cell Morphology and Mechanics: Overexpression can alter cell shape, impact stress fiber dynamics, and even affect the microtubule and intermediate filament networks.[11][12][13] Some studies report a decrease in cellular stiffness and an increase in viscosity at high Lifeact concentrations.[11]
-
Physiological Defects: In whole organisms, high Lifeact expression has been linked to more severe phenotypes, such as female sterility in Drosophila and cardiac dysfunction in zebrafish.[10][11][14]
-
Competition with Endogenous Actin-Binding Proteins: Structural studies reveal that Lifeact binds to a hydrophobic pocket on F-actin that is also utilized by other essential proteins like cofilin and myosin.[14][15][16][17] This competition can underlie many of the observed cellular artifacts.[12][16]
Q4: Does Lifeact-FP expression affect cell migration and other dynamic processes?
The impact on cell migration is dose-dependent. While initial reports suggested no effect on cell migration or polarization at low expression levels[1][3], subsequent studies have shown that higher concentrations can reduce cell migration.[12] Similarly, while one study found that Lifeact-GFP did not affect retrograde flow in lamellipodia, in contrast to actin-GFP which did[3], other research indicates that high expression can interfere with dynamic actin-dependent processes.[8][9]
Q5: How does Lifeact-FP compare to other F-actin markers like actin-GFP or Utrophin-GFP?
-
Actin-GFP: Direct fusion of GFP to actin has been shown to more significantly alter cellular mechanical properties, making cells stiffer.[1][18] It can also directly influence actin dynamics during cytokinesis and migration.[1] Lifeact-GFP is generally considered to be less disruptive to the biomechanical properties of the cell.[1][18]
-
Utrophin and F-tractin: These are other actin-binding domain-based probes. Some studies suggest that F-tractin, for example, does not alter actin rearrangement as significantly as Lifeact in certain contexts, though it can also cause perturbations at high expression levels.[14][19] The choice between these markers can be context-dependent, and it is crucial to evaluate their performance within the specific cell type and process being studied.[20]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Altered cell morphology (e.g., excessive filopodia, actin bundling, changes in cell shape) | Overexpression of Lifeact-FP: This is the most common cause of Lifeact-induced artifacts.[10][21] | Titrate Expression Levels: Use the lowest possible expression level that allows for adequate visualization. This can be achieved by titrating the amount of plasmid DNA used for transfection or using inducible expression systems.[21] Select cells with low to moderate fluorescence for analysis.[14][21] |
| Reduced cell motility or altered actin dynamics | High Lifeact-FP Concentration: Interference with endogenous actin-binding proteins due to high probe concentration.[12][16] | Validate with Multiple Markers: If possible, confirm key findings using an alternative actin marker (e.g., Utrophin-GFP, F-tractin-GFP) or phalloidin (B8060827) staining in fixed cells.[20] |
| Phototoxicity or cell death during live imaging | High laser power, prolonged exposure, or inappropriate imaging medium. | Optimize Imaging Parameters: Use the lowest laser power necessary for a good signal-to-noise ratio. Minimize exposure times and the frequency of image acquisition.[22][23] Ensure the imaging medium is properly buffered (e.g., with HEPES) and maintained at the correct temperature and CO2 levels.[22] |
| Poor signal-to-noise ratio | Low expression level of Lifeact-FP or use of a dim fluorescent protein. | Select a Bright Fluorescent Protein: Use a bright, monomeric fluorescent protein like EGFP or mScarlet.[5][6] If low expression is necessary to avoid artifacts, a brighter FP will be advantageous. |
| Inconsistent or patchy expression in a cell population | Variable transfection efficiency or promoter activity. | Use a Stable Cell Line: For long-term or highly quantitative studies, generating a stable cell line with low and homogenous expression of Lifeact-FP is recommended.[24] |
Quantitative Data Summary
Table 1: Comparison of Dissociation Constants (Kd) for Lifeact-FP Fusions
| Lifeact Fusion | Kd (µM) | Organism/System | Reference |
| Fluorescein-Lifeact | ~2.3 | In vitro | [3] |
| mEGFP-LifeAct | ~9.3 | In vitro | [25] |
| LifeAct-mCherry | ~13.2 | In vitro | [25] |
Note: A higher Kd indicates weaker binding affinity.
Table 2: Effects of Lifeact-FP and Actin-GFP on Cell Mechanics
| Parameter | Control (Non-transfected) | Lifeact-GFP | Actin-GFP | Reference |
| Equilibrium Modulus | No significant difference | No significant difference | Significantly higher (stiffer) | [1] |
| Membrane Blebbing | Baseline | Increased percentage of cells | Reduced percentage of cells | [1] |
Experimental Protocols
Protocol 1: Transient Transfection of Lifeact-FP for Live-Cell Imaging
-
Cell Plating: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy 18-24 hours before transfection to achieve 70-80% confluency at the time of transfection.
-
Transfection Reagent Preparation: Prepare the transfection complex according to the manufacturer's protocol (e.g., Lipofectamine-based reagents). Briefly, dilute the Lifeact-FP plasmid DNA and the transfection reagent in serum-free medium in separate tubes.
-
Complex Formation: Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time specified by the manufacturer to allow for complex formation.
-
Transfection: Add the DNA-transfection reagent complexes drop-wise to the cells in complete culture medium.
-
Incubation: Incubate the cells for 18-24 hours to allow for protein expression. To minimize artifacts, consider using a range of DNA concentrations to identify the lowest level that provides a usable signal.
-
Imaging: Replace the culture medium with pre-warmed imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with HEPES and serum) just before imaging. Mount the dish on the microscope stage equipped with an environmental chamber to maintain physiological temperature, humidity, and CO2 levels.
Protocol 2: Live-Cell Imaging and Data Acquisition
-
Microscope Setup: Use a confocal, spinning disk, or TIRF microscope equipped for live-cell imaging. Ensure the system is properly aligned and calibrated.
-
Cell Selection: Identify cells expressing low to moderate levels of the Lifeact-FP fusion. Avoid cells that appear overly bright or exhibit morphological abnormalities, as these are likely overexpressing the probe and may present artifacts.[21]
-
Image Acquisition Settings:
-
Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity.[22]
-
Exposure Time: Keep exposure times as short as possible.
-
Time-lapse Imaging: For dynamic studies, set the imaging interval to be as long as possible while still capturing the biological process of interest.
-
-
Z-stack Acquisition: If acquiring 3D data, use the minimum number of Z-slices required to cover the volume of interest.
-
Control Experiments: Image non-transfected cells under the same conditions to monitor for any effects of the imaging process itself on cell health and morphology.
Visualizations
Caption: Workflow for Lifeact-FP live-cell imaging experiments.
Caption: Mechanism of Lifeact-induced cellular artifacts.
Caption: Decision tree for selecting an F-actin marker.
References
- 1. Differential effects of LifeAct-GFP and actin-GFP on cell mechanics assessed using micropipette aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin fusion proteins alter the dynamics of mechanically induced cytoskeleton rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. 蛍光タンパク質を用いた細胞標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Avoiding artefacts when counting polymerized actin in live cells with LifeAct fused to fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lifeact-GFP alters F-actin organization, cellular morphology and biophysical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 18. Differential effects of LifeAct-GFP and actin-GFP on cell mechanics assessed using micropipette aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Tissue inducible Lifeact expression allows visualization of actin dynamics in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
managing Lifeact stability and aggregation in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Lifeact stability and aggregation in vitro.
Frequently Asked Questions (FAQs)
1. What is the optimal way to store lyophilized Lifeact peptide?
For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a sealed container with a desiccant to prevent degradation from moisture.[1][2][3] When stored under these conditions, the peptide can be stable for several years.[1] For short-term storage, keeping the lyophilized peptide at 4°C is also acceptable.[3] It is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce the peptide's stability.[1][4]
2. How should I reconstitute and store this compound solutions?
The solubility of this compound is dependent on its polarity. It is recommended to use sterile buffers at a pH between 5 and 7 for reconstitution to prolong storage life. For hydrophobic versions of the peptide, initial dissolution in a small amount of an organic solvent like DMSO or DMF may be necessary before dilution in an aqueous buffer.[1] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Peptide solutions are generally stable for a few weeks to months when stored frozen.[3]
3. What are the recommended working concentrations for Lifeact in live-cell imaging?
The optimal working concentration of Lifeact, particularly when expressed as a fluorescent protein fusion (e.g., Lifeact-GFP), is highly cell-type dependent and must be empirically determined. It is critical to use the lowest possible expression level that allows for adequate visualization of F-actin structures to avoid artifacts.[5] Overexpression can lead to issues such as filament bundling, altered actin dynamics, and cytotoxicity.[6][7][8] A good starting point for plasmid transfection is to titrate the amount of DNA used, for example, from 0.25 µg to 3 µg, to find a concentration that provides a good signal with minimal artifacts.[5]
4. Can Lifeact interfere with normal actin dynamics?
Yes, particularly at high concentrations. While originally described as a non-interfering probe, subsequent studies have shown that Lifeact can have concentration-dependent effects on actin assembly and dynamics.[8][9] It has been demonstrated that Lifeact can compete with endogenous actin-binding proteins, such as cofilin and myosin, for binding to F-actin.[10][11][12][13] This competition can lead to alterations in cellular processes that are dependent on the actin cytoskeleton.[6][10][12]
Lifeact Properties and Storage Conditions
| Parameter | Recommendation | Citations |
| Lyophilized Storage | -20°C to -80°C with desiccant | [1][2][3][4] |
| Solution Storage | Aliquots at -20°C to -80°C; avoid freeze-thaw cycles | [3] |
| Reconstitution Buffer | Sterile buffer, pH 5-7 | |
| Dissociation Constant (Kd) for F-actin | ~1.2 - 2.2 µM | [9][14][15] |
| Live-Cell Imaging Concentration | Titrate to the lowest effective concentration | [5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | - Low Expression/Transfection Efficiency: The concentration of the Lifeact plasmid or peptide may be too low, or the transfection/delivery method may be inefficient.- Photobleaching: Excessive exposure to excitation light can diminish the fluorescent signal. | - Increase the concentration of the Lifeact plasmid or peptide.- Optimize the transfection or delivery protocol for your specific cell type.- Use an anti-fade mounting medium for fixed cells.- Reduce the intensity and duration of the excitation light during imaging. |
| High Background Fluorescence | - Overexpression: Excess unbound Lifeact-FP can result in a high cytoplasmic signal.- Peptide Aggregation: The this compound or fusion protein may form aggregates that do not specifically bind to F-actin. | - Titrate down the concentration of the Lifeact plasmid or peptide to the lowest level that provides clear F-actin staining.- Centrifuge the reconstituted this compound solution before use to pellet any aggregates. |
| Formation of Abnormal Actin Structures (e.g., bundles, aggregates) | - High Lifeact Concentration: Overexpression is a common cause of actin filament bundling and other cytoskeletal artifacts.[6][7]- Competition with ABPs: Lifeact can displace endogenous actin-binding proteins, leading to altered actin organization.[10][12] | - Significantly reduce the expression level of Lifeact.- Perform control experiments to compare the actin cytoskeleton in Lifeact-expressing cells to untransfected or mock-transfected cells.- Consider using alternative actin markers if artifacts persist. |
| Cellular Toxicity or Altered Cell Behavior | - High Lifeact Expression: Overexpression can be toxic to some cell types and interfere with normal cellular processes like motility and division.[7][8]- FP-induced Cytotoxicity: Certain fluorescent proteins can be cytotoxic.[16] | - Lower the concentration of Lifeact used.- Monitor cell health and morphology closely post-transfection/treatment.- If using a fusion protein, consider switching to a different fluorescent protein. |
| Inconsistent Results Between Experiments | - Inconsistent Reagent Preparation: Variations in the preparation of Lifeact solutions can lead to different effective concentrations.- Variable Transfection Efficiency: Differences in cell density or health can affect transfection outcomes. | - Prepare a large, quality-controlled stock of the Lifeact plasmid or peptide solution and aliquot for single use.[5]- Standardize cell seeding density and other culture conditions prior to and during transfection. |
Experimental Protocols
Protocol 1: Staining of F-actin in Fixed Cells with Fluorescently Labeled Lifeact
-
Cell Fixation:
-
Permeabilization:
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes to permeabilize the cell membranes.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image the cells using an appropriate fluorescence microscope.
-
Protocol 2: In Vitro Actin Polymerization Assay with Lifeact
This protocol is based on the use of pyrene-labeled actin, where the fluorescence intensity increases upon incorporation into a filament.
-
Preparation of G-actin:
-
Resuspend lyophilized pyrene-labeled and unlabeled G-actin in a G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).
-
Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to remove any aggregates.[11]
-
Use the supernatant for the assay. A final concentration of 1-4 µM actin with 5-10% pyrene-labeled actin is commonly used.[18]
-
-
Assay Setup:
-
In a fluorometer cuvette or a 96-well plate, combine the G-actin solution with the G-buffer and the desired concentration of this compound.
-
To initiate polymerization, add a polymerization buffer to bring the final concentrations to, for example, 50 mM KCl, 2 mM MgCl₂, and 1 mM ATP.[11]
-
-
Data Acquisition:
-
Analysis:
Visualizations
Caption: A typical experimental workflow for visualizing F-actin using Lifeact-GFP in live cells.
References
- 1. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 2. jpt.com [jpt.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. researchgate.net [researchgate.net]
adjusting imaging parameters for long-term Lifeact experiments
Technical Support Center: Long-Term Lifeact Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their long-term Lifeact imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lifeact and why is it used for imaging the actin cytoskeleton?
A1: Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein 140 (Abp140).[1] It is widely used as a fluorescent probe to visualize F-actin structures in living eukaryotic cells.[2] When fused to a fluorescent protein, such as GFP or RFP, Lifeact allows for the real-time imaging of actin dynamics without the need to label actin directly, which can sometimes interfere with its function.[1][3]
Q2: What are the main challenges in long-term Lifeact imaging experiments?
A2: The primary challenges in long-term live-cell imaging with Lifeact are phototoxicity, photobleaching, and maintaining focus.[4][5] Phototoxicity refers to the damage caused to cells by excessive light exposure, which can alter normal cellular processes and even lead to cell death.[4][6] Photobleaching is the irreversible loss of fluorescence due to photochemical destruction of the fluorophore upon prolonged or intense illumination.[4] Maintaining focus over extended periods can be difficult due to thermal and mechanical drift of the microscope stage and objective.[7][8]
Q3: Can Lifeact expression itself cause artifacts in my cells?
A3: Yes, overexpression of Lifeact can lead to artifacts. High concentrations of Lifeact have been shown to alter actin dynamics, cause filament bundling, and affect cell morphology and processes like cytokinesis.[2][9][10] It is crucial to titrate the expression level of the Lifeact-fusion protein to the lowest detectable level that still allows for clear visualization of actin structures.[10]
Q4: How can I minimize phototoxicity in my long-term experiments?
A4: To minimize phototoxicity, the general principle is to reduce the total light dose delivered to the sample. This can be achieved by:
-
Using the lowest possible illumination intensity that provides a sufficient signal-to-noise ratio.[11]
-
Maximizing the exposure time while decreasing the excitation light power.[12][13]
-
Minimizing the frequency of image acquisition to what is necessary to capture the dynamics of interest.
-
Using hardware that minimizes "illumination overhead," such as fast-switching LED light sources with TTL control, which ensures the sample is only illuminated when the camera is acquiring an image.[11][13]
-
Employing imaging modalities that are inherently less phototoxic, such as spinning disk confocal or light-sheet microscopy, which reduce out-of-focus illumination.[6][14]
Q5: What is the difference between phototoxicity and photobleaching?
A5: Phototoxicity is the damage caused to the live specimen by the imaging light, which can manifest as altered cell behavior, morphology changes, or cell death.[4][6] Photobleaching, on the other hand, is the photochemical destruction of the fluorophore, leading to a loss of the fluorescent signal.[4] While both are caused by light exposure, phototoxicity affects the health of the cell, whereas photobleaching affects the quality of the image.
Troubleshooting Guides
Problem 1: My cells are dying or behaving abnormally during the experiment.
This is likely due to phototoxicity.
| Possible Cause | Suggested Solution |
| Illumination intensity is too high. | Reduce the laser power or lamp intensity to the minimum required for a good signal-to-noise ratio.[11] |
| Exposure time is too short with high illumination. | Increase the exposure time while proportionally decreasing the illumination intensity to deliver the same total number of photons with less instantaneous power.[12][13] |
| Imaging frequency is too high. | Decrease the time-lapse interval to the longest possible duration that still captures the biological process of interest. |
| Suboptimal imaging medium. | Supplement the imaging medium with antioxidants like ascorbic acid to reduce the effects of reactive oxygen species (ROS) generated during imaging.[6] Consider using imaging media with reduced levels of components like riboflavin, which can contribute to phototoxicity.[6] |
| "Illumination overhead" from hardware. | If using a mechanical shutter or USB-controlled LED, the sample may be illuminated for longer than the set exposure time.[13] Use TTL-controlled light sources for precise synchronization of illumination and camera exposure.[11][13] |
Problem 2: The fluorescent signal from Lifeact is fading over time.
This is due to photobleaching.[4]
| Parameter to Adjust | Recommended Action |
| Excitation Light Intensity | Reduce to the lowest level that provides an adequate signal. |
| Exposure Time | Use the shortest exposure time necessary to obtain a clear image. While longer exposures with lower light can reduce phototoxicity, a balance must be found to also minimize bleaching.[12] |
| Detector Sensitivity | Increase the gain or use a more sensitive detector (e.g., EMCCD or sCMOS cameras) to allow for lower excitation power.[4] |
| Time-lapse Interval | Increase the time between acquisitions to allow the fluorophore some time to recover from a triplet state, though this has a minor effect. The primary benefit is reducing the total number of exposures. |
| Imaging Medium | Use an imaging medium with anti-bleaching agents. |
Problem 3: The actin filaments are going out of focus during the time-lapse.
This is caused by focus drift, which can result from thermal changes and mechanical instability.[7]
| Factor | Mitigation Strategy |
| Thermal Instability | Use a stage-top incubator or a full microscope enclosure to maintain a stable temperature.[8][15] Allow the entire system, including the sample and objective, to equilibrate to the set temperature before starting the experiment. An objective heater can also help.[8] |
| Mechanical Drift | Ensure the microscope is on a vibration-isolation table. Check that all components are securely fastened. Avoid bumping or leaning on the microscope table during the experiment. |
| Focus Correction | Utilize a hardware-based autofocus system. These systems often use near-infrared light to detect the position of the coverslip and actively correct for any drift without contributing to phototoxicity.[8][16] If a hardware solution is not available, some software-based autofocus routines can be used, but be aware that they may increase light exposure.[16] |
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Minimize Phototoxicity
-
Cell Preparation:
-
Plate cells on imaging-quality glass-bottom dishes or plates.
-
Transfect cells with your Lifeact-fluorescent protein construct. Titrate the amount of plasmid DNA to find the lowest expression level that allows for visualization of actin filaments.[10] Incubate for 24-48 hours to allow for expression.
-
Before imaging, replace the culture medium with pre-warmed live-cell imaging buffer, preferably one with low autofluorescence and supplemented with an antioxidant.[6]
-
-
Microscope Setup:
-
Turn on the microscope and environmental chamber and allow the temperature to stabilize at 37°C for at least 1-2 hours before placing the sample on the stage.[8]
-
If using an oil immersion objective, apply a small, fresh drop of immersion oil.
-
-
Parameter Optimization:
-
Find a Region of Interest: Locate a cell with a low to moderate expression of Lifeact, where distinct actin filaments are visible.
-
Set Initial Exposure Time: Start with a moderate exposure time (e.g., 100-200 ms).
-
Adjust Illumination Intensity: Begin with a very low illumination intensity and gradually increase it until the actin structures are clearly visible above the background noise.
-
Assess Signal-to-Noise Ratio (SNR): Check the image histogram to ensure the signal is not saturated and is sufficiently above the camera's read noise.
-
Test for Phototoxicity: Acquire a time-lapse series at a relatively high frame rate (e.g., every 30 seconds for 10-15 minutes) at your chosen settings. Observe the cell for any signs of stress, such as blebbing, retraction, or cessation of normal dynamic processes.
-
Refine Parameters: If signs of phototoxicity are observed, reduce the illumination intensity and/or decrease the imaging frequency. You can also try increasing the exposure time while further reducing the intensity.[11][12]
-
Establish Long-Term Imaging Protocol: Once you have found settings that do not induce acute phototoxicity, set your desired time-lapse interval for the long-term experiment (e.g., every 5-10 minutes for several hours).
-
Quantitative Data Summary
The optimal imaging parameters are highly dependent on the specific microscope, camera, and cell type. The following table provides a general starting point for optimization.
| Parameter | Starting Recommendation | Optimization Goal |
| Laser Power / Lamp Intensity | 1-5% of maximum | Use the lowest power that yields an acceptable SNR. |
| Exposure Time | 50 - 500 ms | Balance between minimizing photobleaching (shorter exposure) and reducing phototoxicity (longer exposure with lower power).[13] |
| Camera Binning | 1x1 or 2x2 | 2x2 binning can increase SNR, allowing for lower light levels, at the cost of spatial resolution.[11] |
| Time-lapse Interval | 5 - 15 minutes | The longest possible interval that captures the dynamics of interest. |
| Lifeact Plasmid DNA (for transfection) | 20 - 100 ng per well (24-well plate) | Titrate to the lowest concentration that provides a visible signal to avoid overexpression artifacts.[10][17] |
Visualizations
Caption: Troubleshooting workflow for long-term Lifeact imaging.
References
- 1. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Correcting Focus Drift in Live-Cell Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 8. 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab | Olympus LS [evidentscientific.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. How to minimize phototoxicity in fluorescence live cell imaging? – Line A [line-a.co.il]
- 14. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. A simple and stable auto focusing protocol for long multidimensional live cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lifeact vs. Phalloidin: A Comparative Guide for Super-Resolution Imaging of Actin
For researchers, scientists, and drug development professionals seeking to visualize the intricate architecture of the actin cytoskeleton with nanoscale precision, the choice of fluorescent probe is paramount. This guide provides an objective comparison of two of the most widely used F-actin probes, Lifeact and phalloidin (B8060827), for super-resolution microscopy, supported by experimental data and detailed protocols.
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), governs a multitude of cellular processes, including cell division, migration, and signaling. Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and stimulated emission depletion (STED) microscopy, have broken the diffraction barrier of light, enabling the visualization of these delicate structures in unprecedented detail. However, the quality of super-resolution images is critically dependent on the labeling strategy. This guide delves into the characteristics of Lifeact, a peptide-based probe, and phalloidin, a mycotoxin, to aid in the selection of the optimal tool for your research needs.
At a Glance: Lifeact vs. Phalloidin
| Feature | Lifeact | Phalloidin |
| Probe Type | 17-amino-acid peptide from yeast Abp140 | Bicyclic heptapeptide (B1575542) toxin from Amanita phalloides |
| Labeling Principle | Reversible binding to F-actin | High-affinity, irreversible binding to F-actin |
| Cell Permeability | Can be genetically encoded for live-cell imaging | Not membrane-permeable; requires cell fixation and permeabilization |
| Actin Dynamics | Minimal interference with actin dynamics at low expression levels | Stabilizes F-actin, preventing depolymerization; toxic to live cells |
| Super-Resolution Modality | Primarily used in reversible binding-based modalities like PAINT | Commonly used in dSTORM with photoswitchable dyes |
| Signal Stability | Continuous signal replenishment from a pool of unbound probes | Signal can diminish due to photobleaching and dissociation over time |
| Cost | Generally lower cost, especially when synthesized in-house | Higher cost |
Performance in Super-Resolution Imaging: A Quantitative Comparison
A key study by Mazloom-Farsibaf et al. (2021) provides a direct comparison of Lifeact and phalloidin for single-molecule-based super-resolution imaging in fixed HeLa and RBL-2H3 cells.[1][2][3] Lifeact, labeled with Atto 655, was used in a reversible binding modality, while AlexaFluor 647-labeled phalloidin was used in a dSTORM modality.[1][2][3]
Resolution
The study found that the achievable resolution with Lifeact was comparable to that of phalloidin.[1][2][3] Fourier Ring Correlation (FRC), a standard method for measuring image resolution in super-resolution microscopy, yielded similar values for both probes.
| Cell Line | Probe | FRC Resolution Range (nm) |
| HeLa | Lifeact-Atto655 | 52.7 - 60.5 |
| HeLa | Phalloidin-AF647 | 52.4 - 58.7 |
| RBL-2H3 | Lifeact-Atto655 | 49.5 - 59.2 |
| RBL-2H3 | Phalloidin-AF647 | 36.3 - 45.1 |
| Data from Mazloom-Farsibaf et al., 2021.[1] |
Filament Thickness and Continuity
Analysis of individual actin filaments revealed that Lifeact may provide a more continuous visualization of thinner filaments.[1] The apparent thickness of filaments was slightly less with Lifeact, and the labeling appeared more uniform along the filament length.[1][4]
| Probe | Average Apparent Filament Thickness (FWHM, nm) |
| Lifeact-Atto655 | ~30 |
| Phalloidin-AF647 | ~36 |
| Data from Mazloom-Farsibaf et al., 2021.[1] |
Experimental Considerations and Advantages
Lifeact offers several practical advantages, particularly for experiments requiring multiple acquisitions or sequential imaging.
-
Stability for Multiple Acquisitions: With Lifeact, the imaging buffer contains a pool of fluorescently labeled peptides that continuously bind to and unbind from the actin filaments.[1][5] This equilibrium ensures that the sample does not suffer from significant signal loss over time, allowing for the imaging of multiple regions of interest on the same coverslip, even hours after the imaging buffer is added.[1][6][7] In contrast, the signal from phalloidin can decrease during imaging due to dissociation of the probe from the filaments, making subsequent acquisitions on the same sample less reliable.[1][8]
-
Simplified Sequential Imaging: The reversible binding of Lifeact simplifies sequential super-resolution imaging of multiple structures within the same cell.[1][2] The Lifeact signal can be removed by a series of washes, after which another structure can be labeled and imaged.[2] Removing the phalloidin signal is a harsher process, often requiring photobleaching and chemical quenching.[2]
-
Cost-Effectiveness: Lifeact is a small peptide that can be synthesized at a relatively low cost, providing a large supply for numerous experiments.[1][2][3]
Phalloidin remains a robust and widely used tool, particularly for its high specificity and strong signal.
-
High Specificity: Phalloidin exhibits very high specificity for F-actin, resulting in low background signal.[9]
-
Established Protocols: As the gold standard for F-actin staining for many years, protocols for phalloidin labeling are well-established and widely available.[9][10]
Signaling Pathways and Experimental Workflows
Figure 1. Comparison of Lifeact and Phalloidin labeling workflows.
Experimental Protocols
Lifeact Labeling for Super-Resolution Imaging in Fixed Cells (Reversible Binding)
This protocol is adapted from Mazloom-Farsibaf et al., 2021.[1]
-
Cell Culture and Fixation:
-
Culture cells on high-precision glass coverslips.
-
Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block with 2% bovine serum albumin (BSA) in PBS for 30 minutes.
-
-
Labeling and Imaging:
-
Prepare the imaging buffer: 10 mM HEPES, 150 mM NaCl, 10% glucose, and 0.1% BSA, pH 7.0.[3]
-
Dilute the fluorescently labeled this compound (e.g., Lifeact-Atto655) to a final concentration of 0.7 nM in the imaging buffer.[3]
-
Mount the coverslip in an imaging chamber and add the Lifeact-containing imaging buffer.
-
Proceed with super-resolution imaging. The reversible binding of Lifeact will generate the blinking necessary for localization-based super-resolution.
-
Phalloidin Labeling for dSTORM Super-Resolution Imaging
This protocol is a standard procedure for phalloidin staining.[9]
-
Cell Culture, Fixation, and Permeabilization:
-
Follow the same steps for cell culture, fixation, and permeabilization as described in the Lifeact protocol.
-
-
Phalloidin Staining:
-
Dilute the fluorescently labeled phalloidin conjugate (e.g., phalloidin-AlexaFluor 647) in PBS with 1% BSA to the working concentration recommended by the manufacturer (typically 1:40 to 1:1000 from a stock solution).
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unbound phalloidin.
-
Prepare a dSTORM imaging buffer suitable for the chosen fluorophore (e.g., containing an oxygen scavenging system and a thiol).
-
Mount the coverslip and proceed with dSTORM imaging.
-
Conclusion
Both Lifeact and phalloidin are powerful tools for super-resolution imaging of the actin cytoskeleton. Phalloidin, the traditional choice, offers high specificity and robust staining in fixed cells. However, for experiments that demand long-term imaging stability, the ability to image multiple regions, or sequential labeling of different structures, Lifeact presents a compelling and cost-effective alternative with comparable resolution. The choice between these two probes will ultimately depend on the specific requirements of the experiment, with Lifeact being particularly advantageous for its flexibility and suitability for more complex imaging protocols. For live-cell super-resolution imaging, genetically encoded Lifeact is the preferred method, as phalloidin is toxic to living cells.[11][12][13]
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 10. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-cell super-resolution imaging of actin using LifeAct-14 with a PAINT-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Live-Cell Super-resolution Reveals F-Actin and Plasma Membrane Dynamics at the T Cell Synapse - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lifeact vs. F-tractin for Visualizing Actin Dynamics
For researchers, scientists, and drug development professionals investigating the intricate dance of the actin cytoskeleton, the choice of a reliable fluorescent probe is paramount. Among the most popular tools for live-cell imaging of filamentous actin (F-actin) are Lifeact and F-tractin. Both are small peptides that, when fused to a fluorescent protein, illuminate the dynamic world of actin. However, each comes with its own set of characteristics, advantages, and potential pitfalls. This guide provides an objective comparison of Lifeact and F-tractin, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Lifeact vs. F-tractin
| Feature | Lifeact | F-tractin |
| Origin | 17-amino-acid peptide from Saccharomyces cerevisiae Abp140[1][2] | 43-amino-acid peptide from rat inositol (B14025) 1,4,5-trisphosphate 3-kinase A[3][4] |
| Size | ~1.9 kDa (peptide only) | ~4.8 kDa (peptide only) |
| Binding Affinity (Kd for F-actin) | ~2.2 µM to 14.9 µM[5][6][7] | ~8.5 µM[7][8][9] |
| Binding Mechanism | Interacts with a hydrophobic pocket on F-actin, spanning two adjacent actin subunits[3][10][11]. | Binds to a similar hydrophobic pocket on F-actin as Lifeact, primarily through its C-terminal amphipathic helix[8][9][12]. |
| Commonly Reported Artifacts | Can alter cell morphology, disrupt actin assembly, and cause sterility in some organisms at high expression levels. May fail to label certain F-actin structures[3][4][10][11]. Competes with endogenous actin-binding proteins like cofilin and myosin[6][11]. | Can induce actin bundling, alter cell stiffness, and reduce cell migration at high expression levels. The N-terminal region is responsible for the bundling effect[8][9][12][13][14]. |
In-Depth Comparison
Mechanism of Action and Structural Insights
Both Lifeact and F-tractin function by binding to F-actin, allowing for the visualization of actin structures within living cells. Cryo-electron microscopy studies have revealed that both peptides bind to a similar hydrophobic pocket on the surface of the actin filament, spanning two adjacent actin subunits[3][8][9][10][11]. This binding site is also utilized by a number of endogenous actin-binding proteins, including cofilin and myosin[6][11]. This overlap in binding sites is the molecular basis for some of the artifacts observed with these probes, as they can compete with the cell's own machinery for actin interaction.
Recent structural work on F-tractin has shown that it consists of a flexible N-terminal region and a C-terminal amphipathic helix[8][9]. The C-terminal helix is responsible for F-actin binding, while the N-terminal region can cause actin bundling, an effect that is not reported for Lifeact[8][9][13]. An optimized version of F-tractin lacking this N-terminal region has been developed to minimize this bundling artifact while retaining strong actin labeling[9][15].
dot
Caption: Mechanism of Lifeact and F-tractin binding and competition.
Performance and Potential for Artifacts
The ideal F-actin probe would faithfully label all actin structures without perturbing their dynamics. In practice, both Lifeact and F-tractin can induce artifacts, particularly at high expression levels[3][4][8][9].
-
Lifeact: Overexpression of Lifeact has been shown to cause a range of issues, including altered cell morphology, disruption of actin assembly in yeast, and even infertility in Drosophila[3][4][10]. It can also fail to label certain dynamic actin structures, potentially due to its competition with endogenous actin-binding proteins[10][11].
-
F-tractin: While initially considered a potentially less disruptive alternative, F-tractin expression has also been linked to cellular artifacts. In some cell types, it can induce the formation of radial actin bundles and longer filopodia[8][14][16]. This bundling activity has been attributed to its flexible N-terminal region[8][9]. However, in other contexts, such as Drosophila oogenesis, F-tractin was found to cause fewer defects than Lifeact[4][16].
A direct comparison in tobacco pollen tubes revealed that at high expression levels, both markers significantly affected F-actin organization and cell growth[17][18]. However, at low expression levels, Lifeact-YFP showed a slightly lower tendency to cause perturbations compared to YFP-mTn (a talin-based probe), while YFP-FABD2 (a fimbrin-based probe) was generally more disruptive[17][18]. Another study comparing multiple probes concluded that F-tractin's localization was most similar to that of phalloidin (B8060827) (a gold-standard for fixed-cell actin staining), but it could also induce changes in cell morphology[19][20].
Quantitative Data Summary
| Parameter | Lifeact | F-tractin | Reference |
| Dissociation Constant (Kd) | 2.2 µM (FITC-Lifeact) | - | [5] |
| ~10 µM (mEGFP-Lifeact/Lifeact-mCherry) | - | [5] | |
| 14.9 ± 1.6 µM (Lifeact-mCherry) | 8.5 ± 1.2 µM (F-tractin_opt) | [6][7][8][9] | |
| FRAP Recovery Half-time | Generally fast | Similar to Lifeact | [7][20][21] |
Experimental Protocols
Below are generalized protocols for expressing Lifeact or F-tractin in cultured mammalian cells for live-cell imaging. Specific details may need to be optimized for your particular cell line and experimental setup.
1. Plasmid Construction and Transfection
-
Vector: A mammalian expression vector with a suitable promoter (e.g., CMV, CAG) is used. The coding sequence for Lifeact or F-tractin is inserted in-frame with a fluorescent protein (e.g., EGFP, mCherry).
-
Transfection:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Allow cells to adhere and reach 50-70% confluency.
-
Transfect cells with the Lifeact or F-tractin expression plasmid using a lipid-based transfection reagent or electroporation, following the manufacturer's instructions.
-
Incubate for 18-24 hours to allow for protein expression. It is crucial to use the lowest possible concentration of plasmid DNA that gives a detectable signal to minimize overexpression artifacts.
-
2. Live-Cell Imaging
-
Microscopy: A confocal or spinning-disk confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is ideal for live-cell imaging.
-
Imaging Parameters:
-
Replace the culture medium with imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with HEPES and serum).
-
Allow the cells to equilibrate in the microscope's environmental chamber.
-
Use the lowest possible laser power to excite the fluorescent protein to minimize phototoxicity.
-
Acquire time-lapse images at a frame rate appropriate for the dynamic process being studied.
-
dot
Caption: General experimental workflow for actin dynamics studies.
Conclusion and Recommendations
The choice between Lifeact and F-tractin is not always straightforward and may depend on the specific biological question and the experimental system.
-
Start with low expression levels: Regardless of the chosen probe, it is critical to use the lowest possible expression level that allows for adequate visualization. This will minimize the risk of artifacts that can confound data interpretation.
-
Consider the cell type: The impact of these probes can be cell-type dependent. It is advisable to perform pilot experiments to validate the chosen probe in your specific system.
-
For studies sensitive to actin bundling, be cautious with F-tractin: The original F-tractin has a known propensity to bundle actin. The use of an optimized F-tractin variant lacking the N-terminal region is recommended to mitigate this.
-
Validate your findings: When possible, confirm key observations using an alternative method, such as a different actin probe or phalloidin staining in fixed cells.
-
Stay informed about new developments: The field of fluorescent probes is continually evolving, with new and improved tools being developed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 4. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Structure of the F-tractin–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. Structure of the F-tractin-F-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Frontiers | Direct Comparison of the Performance of Commonly Employed In Vivo F-actin Markers (Lifeact-YFP, YFP-mTn and YFP-FABD2) in Tobacco Pollen Tubes [frontiersin.org]
- 18. Direct Comparison of the Performance of Commonly Employed In Vivo F-actin Markers (Lifeact-YFP, YFP-mTn and YFP-FABD2) in Tobacco Pollen Tubes [open.fau.de]
- 19. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Probing the Actin Cytoskeleton: A Comparative Guide to Lifeact and the Utrophin-CH Domain
A critical evaluation of two popular fluorescent probes for visualizing F-actin in live cells, this guide provides researchers with the data-driven insights needed to select the optimal tool for their experimental context.
The dynamic nature of the actin cytoskeleton is central to a vast array of cellular processes, from motility and division to intracellular transport. Visualizing these filamentous actin (F-actin) structures in living cells is paramount to understanding their function. Among the most widely used tools for this purpose are genetically encoded probes that are fused to fluorescent proteins. This guide offers an in-depth comparison of two of the most popular probes: Lifeact, a 17-amino-acid peptide from yeast, and the calponin-homology (CH) domain of human Utrophin.
Mechanism of Action and Binding Characteristics
Lifeact is a small peptide derived from the yeast actin-binding protein Abp140.[1] When fused to a fluorescent protein, it provides a convenient tool for labeling F-actin.[2] Structural analyses have revealed that Lifeact binds to a hydrophobic pocket on F-actin, spanning two adjacent actin subunits.[3][4] This interaction stabilizes the DNase I-binding loop (D-loop) of actin in a closed conformation.[3][4]
The Utrophin-CH domain (specifically Utr261, the first 261 amino acids) is a well-established F-actin probe derived from the human protein Utrophin, an autolog of dystrophin.[1][5] It consists of a tandem pair of calponin-homology domains (CH1 and CH2).[5] The actin-binding affinity of the tandem domain is primarily determined by its N-terminal CH1 domain.[6][7][8]
Quantitative Performance Comparison
The selection of an appropriate actin probe often hinges on its binding affinity and its potential to interfere with the very dynamics it is meant to observe. Overexpression of any actin-binding probe can lead to artifacts.[1][9]
| Parameter | Lifeact | Utrophin-CH Domain (Utr261) | Key Insights |
| Size | 17 amino acids | ~261 amino acids | Lifeact's smaller size is often considered less likely to cause steric hindrance. |
| Binding Affinity (Kd) | ~10 µM (for mEGFP-LifeAct)[10] | ~1.5 µM[11] | Utrophin-CH exhibits a significantly higher affinity for F-actin, which may contribute to more stable labeling but also a higher potential for altering dynamics if overexpressed. |
| Known Artifacts | Can inhibit actin assembly, alter filament dynamics, and compete with endogenous actin-binding proteins like cofilin and myosin.[3][4][10][12] High expression can cause severe cytoskeletal disorganization.[1][9] | Strong expression can cause sterility and severe actin defects, including cortical breakdown and filament aggregation in Drosophila.[1] Can perturb the cytoskeleton in some systems.[13] | Both probes must be expressed at the lowest possible levels to minimize artifacts. The specific artifacts can differ, with Lifeact known to directly compete with key regulatory proteins. |
| Localization Bias | Concentrates in dynamic structures like lamellipodia but may be excluded from more stable structures like lamellar networks and filopodia.[14][15] | Preferentially binds filaments in the lamellum and stable cortical networks but is weaker in dynamic lamellipodia.[14][15] | The probes show preferential binding to different subsets of actin networks, a critical consideration for the specific structure being studied. |
Impact on Actin Dynamics and Cellular Processes
A primary concern for any live-cell imaging probe is its potential to perturb the biological process under investigation.
Lifeact: Numerous studies have highlighted that Lifeact is not a passive observer of actin dynamics. At high concentrations, it can have significant, concentration-dependent effects on actin assembly.[10] It has been shown to inhibit actin assembly during endocytosis and the constriction of the cytokinetic contractile ring.[10] The structural basis for some of these artifacts lies in its binding site, which overlaps with those of crucial endogenous proteins like cofilin and myosin.[3][4][12] This competition can lead to altered cell morphology and dynamics.[3][4]
Utrophin-CH Domain: While often considered a gentler probe than Lifeact, the Utrophin-CH domain is not without its own potential for inducing artifacts, particularly when strongly expressed. In Drosophila oogenesis, high levels of Utrophin expression led to severe defects, including the breakdown of the cortical actin network.[1] Comparative studies have shown that different truncations of the Utrophin-CH domain have distinct localization patterns. The full-length Utr261 binds to lamellar filaments, while a shorter version (Utr230) is restricted to the most stable actin populations like stress fibers and cortical networks.[14][15] This suggests that even within the same probe family, the choice of construct can influence experimental outcomes.
Experimental Protocols
The following is a generalized protocol for expressing and imaging fluorescently-tagged Lifeact or Utrophin-CH in cultured mammalian cells. Optimization is critical for each cell type and experiment.
1. Plasmid Construction and Preparation:
-
Obtain or subclone the DNA sequence for Lifeact or the Utrophin-CH domain (Utr261) into a mammalian expression vector. The probe should be fused in-frame with a fluorescent protein (e.g., EGFP, mCherry).
-
Ensure the vector contains a suitable promoter for driving expression in the target cells (e.g., CMV for strong, constitutive expression).
-
Prepare high-quality, endotoxin-free plasmid DNA for transfection.
2. Cell Culture and Transfection:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect cells using a method optimized for the specific cell line (e.g., lipofection-based reagents, electroporation).
-
Crucially, titrate the amount of plasmid DNA used. Start with a low amount to achieve the lowest possible expression level that still allows for visualization. This minimizes artifacts.
3. Expression and Imaging:
-
Allow cells to express the probe for 18-48 hours post-transfection. The optimal time will vary.
-
Before imaging, replace the culture medium with an appropriate live-cell imaging medium (e.g., phenol (B47542) red-free medium buffered with HEPES).
-
Image cells on a microscope equipped for live-cell imaging, with environmental control (37°C, 5% CO2).
-
Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.
4. Control and Validation:
-
Always include untransfected control cells to monitor for normal morphology and behavior.
-
As a control for probe-induced artifacts, fix a sample of transfected cells and stain with a fluorescently-labeled phalloidin, which is often considered the gold standard for F-actin visualization in fixed cells.[13][14] Compare the localization of the expressed probe with the phalloidin staining pattern.
Conclusion and Recommendations
Neither Lifeact nor the Utrophin-CH domain is a perfect, passive reporter of the actin cytoskeleton. The choice between them depends heavily on the specific application.
-
Utrophin-CH may be preferable for studies where minimizing competition with endogenous actin-binding proteins is a priority and when visualizing more stable actin structures like the cell cortex or stress fibers. Its higher affinity may provide more robust labeling, but this necessitates careful control of expression levels.
-
Lifeact is often favored for its small size and its ability to label highly dynamic actin networks like those in lamellipodia.[14] However, researchers must be acutely aware of its potential to alter actin dynamics and compete with proteins like cofilin.[10][12]
Ultimately, the most rigorous studies will employ a multi-faceted approach. This includes expressing probes at the lowest possible levels, comparing results obtained with different probes, and validating key findings in fixed cells using phalloidin. By understanding the inherent biases and potential artifacts of each tool, researchers can more confidently interpret their observations of the intricate and dynamic world of the actin cytoskeleton.
References
- 1. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 3. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 4. Structure of the Lifeact-F-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
- 6. The actin binding affinity of the utrophin tandem calponin-homology domain is primarily determined by its N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 8. [PDF] The actin binding affinity of the utrophin tandem calponin-homology domain is primarily determined by its N-terminal domain. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Avoiding artefacts when counting polymerized actin in live cells with LifeAct fused to fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lifeact Imaging: A Comparative Guide to Alternative Actin Probes
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy to study the actin cytoskeleton, the choice of an appropriate fluorescent probe is paramount for obtaining accurate and reliable data. Lifeact, a 17-amino-acid peptide, has gained widespread popularity for visualizing F-actin in live cells. However, concerns about its potential to induce artifacts and its biased representation of certain actin structures necessitate careful validation of imaging results with alternative probes. This guide provides an objective comparison of Lifeact with other commonly used actin probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
Performance Comparison of Actin Probes
The selection of an F-actin probe should be guided by the specific cellular context and the actin structures of interest. Different probes exhibit distinct binding characteristics, potential for artifacts, and suitability for various imaging modalities. The following table summarizes key quantitative data from comparative studies of Lifeact and its alternatives.
| Probe | Target | Imaging Suitability | Potential Artifacts & Limitations | Resolution (Super-Resolution) | Binding Affinity (Kd) | Key Findings & Citations |
| Lifeact | F-actin | Live and fixed cells | Can fail to label certain actin structures (e.g., filopodia, cofilin-bound actin), may alter actin dynamics at high expression levels, can induce actin bundling and morphological changes.[1][2][3][4][5][6][7][8] | Comparable to phalloidin (B8060827) (e.g., 49.5-59.2 nm in RBL-2H3 cells).[1][3] | ~10 µM for Lifeact-mCherry/mEGFP.[9] | A versatile marker but requires careful control of expression levels to minimize artifacts.[6][10][11] Shows more continuous labeling of thin filaments than phalloidin in super-resolution.[1][3] |
| Phalloidin | F-actin | Fixed cells | Toxic to live cells as it stabilizes actin filaments and is not membrane permeable.[1] Does not bind to filaments with less than seven actin subunits.[1][3] | Gold standard for fixed-cell super-resolution (e.g., 36.3-45.1 nm in RBL-2H3 cells).[1][3] | High affinity | Provides a reliable and inexpensive alternative to Lifeact for actin visualization in fixed cells, particularly for super-resolution.[1] |
| F-tractin | F-actin | Live cells | Can induce organism-specific changes in cell morphology, such as increased filopodia.[2][12] | Not explicitly quantified in direct comparison to Lifeact. | Not specified in provided results. | Localization is most similar to phalloidin among live-cell probes.[2][12] |
| Utrophin (Utr261 & Utr230) | F-actin | Live cells | Utr261 weakly localizes to lamellipodia. Utr230 is restricted to more stable actin populations (cortical networks, stress fibers) and has slow fluorescence recovery.[2][12] Can induce actin aggregates.[13] | Not explicitly quantified in direct comparison to Lifeact. | Not specified in provided results. | Different variants show preference for distinct actin networks, offering specificity.[2][12] Utr230 may be more suitable for FRAP studies of stable actin.[2] |
| GFP-Actin | G-actin and F-actin | Live cells | Can be excluded from certain actin structures like lamellar networks and filopodia.[2][12] The bulky GFP tag can affect actin assembly.[14] | Not explicitly quantified in direct comparison to Lifeact. | Not specified in provided results. | Useful for studying actin turnover and dynamics via techniques like FRAP.[15] |
| SiR-Actin | F-actin | Live and fixed cells | Based on jasplakinolide, which can impact actin dynamics at higher concentrations.[13] Susceptible to efflux by plasma membrane pumps in some cell lines.[16] | High resolution compatible with STED and SIM.[17] | ~6.0 nM[17] | Fluorogenic probe that can be used in live cells without washing.[13] |
Experimental Protocols
Accurate comparison and validation of actin probes require standardized experimental procedures. Below are detailed methodologies for key experiments.
Live-Cell Imaging Protocol for Actin Probe Comparison
This protocol outlines the steps for transient transfection and imaging of cells expressing different fluorescent actin probes.
-
Cell Culture and Seeding:
-
Culture cells (e.g., HeLa, U2-OS) in appropriate growth medium.
-
Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of transfection.
-
-
Transient Transfection:
-
Prepare transfection complexes according to the manufacturer's instructions for your chosen transfection reagent. Use plasmids encoding for Lifeact, F-tractin, or Utrophin fused to a fluorescent protein (e.g., GFP, mCherry).
-
To minimize artifacts, it is crucial to titrate the amount of plasmid DNA to achieve low expression levels.[7]
-
Incubate cells with the transfection complexes for 4-6 hours.
-
Replace the medium with fresh growth medium and incubate for 24-48 hours to allow for protein expression.
-
-
Live-Cell Imaging:
-
Replace the growth medium with imaging medium (e.g., phenol (B47542) red-free medium supplemented with HEPES).
-
Mount the imaging dish on a confocal or spinning disk microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire images using appropriate laser lines and emission filters for the fluorescent proteins used.
-
For dynamic studies, acquire time-lapse series at desired intervals.
-
Fixed-Cell Staining with Phalloidin
This protocol describes the standard procedure for fixing and staining cells with fluorescently labeled phalloidin, which serves as a benchmark for F-actin distribution.
-
Cell Fixation:
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
-
Phalloidin Staining:
-
Wash the permeabilized cells twice with PBS.
-
Prepare a staining solution of fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) at the manufacturer's recommended concentration in PBS.
-
Incubate the cells with the phalloidin staining solution for 20-60 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the stained cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizing Experimental Workflows and Cellular Pathways
Understanding the experimental process and the underlying biological pathways is crucial for interpreting imaging data. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Workflow for validating Lifeact with alternative actin probes.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 4. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 9. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Direct Comparison of the Performance of Commonly Employed In Vivo F-actin Markers (Lifeact-YFP, YFP-mTn and YFP-FABD2) in Tobacco Pollen Tubes [frontiersin.org]
- 11. Direct comparison of the performance of commonly employed in vivo F-actin markers (Lifeact-YFP, YFP-mTn and YFP-FABD2) in tobacco pollen tubes - FAU CRIS [cris.fau.de]
- 12. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Choosing the Right Tool: A Guide to Alternatives for Sensitive Actin Studies
For researchers, scientists, and drug development professionals investigating the intricate dynamics of the actin cytoskeleton, the choice of a fluorescent probe is paramount. While Lifeact has been a widely adopted tool for visualizing filamentous actin (F-actin) in live cells, its use in sensitive applications can be hampered by potential artifacts and alterations to actin dynamics. This guide provides an objective comparison of prominent alternatives to Lifeact, supported by experimental data, to aid in the selection of the most appropriate probe for your specific research needs.
Performance Comparison of Actin Probes
The ideal actin probe should exhibit high specificity for F-actin, minimal perturbation of its natural dynamics, low cytotoxicity, and a strong, stable fluorescent signal. The following table summarizes the key quantitative performance metrics of Lifeact and its common alternatives.
| Probe | Type | Binding Affinity (Kd) to F-actin | Key Advantages | Potential Disadvantages |
| Lifeact | 17-amino-acid peptide | ~1.3-2.2 µM[1][2] | Small size, widely used and characterized. | Can alter actin dynamics at high expression levels, may not label all actin structures, relatively high background from G-actin binding.[3][4] |
| F-tractin | 43-amino-acid peptide | ~8.5-10 µM[5] | Localization is very similar to phalloidin, labels a broad range of actin structures. | Can induce actin bundling and changes in cell morphology at high expression levels.[6][7] |
| UtrCH (Utrophin Calponin Homology Domain) | Protein domain (261 aa) | ~0.4-12.5 µM (can be modulated by mutations)[8][9] | Labels stable actin filaments well, minimal effects on actin dynamics at low expression levels. | Larger size may cause steric hindrance, can cause cortical actin breakdown at high expression levels.[10] |
| SiR-actin | Small molecule dye (Jasplakinolide derivative) | ~6.0 nM[11] | Cell-permeable (no transfection needed), far-red fluorescence minimizes phototoxicity, fluorogenic (fluoresces upon binding).[12][13] | Based on a toxin that stabilizes actin filaments, can affect actin dynamics and cell proliferation at higher concentrations (>100 nM).[11][13] |
| SiR-XActin | Small molecule dye (modified Jasplakinolide derivative) | ~557 nM[11] | Reduced cytotoxicity and less perturbation of actin dynamics compared to SiR-actin due to lower binding affinity.[11][14] | Requires higher concentrations for labeling compared to SiR-actin.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for live-cell imaging using each of the discussed actin probes. Optimization for specific cell types and experimental conditions is highly recommended.
Lifeact, F-tractin, and UtrCH (Genetically Encoded Probes)
These probes are typically introduced into cells via transfection or transduction of a plasmid or viral vector encoding the probe fused to a fluorescent protein (e.g., GFP, RFP).
1. Plasmid Preparation:
-
Obtain a plasmid encoding the desired probe (e.g., Lifeact-GFP, F-tractin-EGFP, UtrCH-mRFP) from a repository like Addgene or a commercial source.
-
Amplify the plasmid in a suitable E. coli strain and purify it using a standard plasmid purification kit.
2. Cell Culture and Transfection:
-
Plate cells on a suitable imaging dish or coverslip to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells with the plasmid using a transfection reagent of choice (e.g., lipofection-based reagents or electroporation), following the manufacturer's instructions. Use a low amount of plasmid DNA to achieve low expression levels and minimize artifacts.
3. Expression and Imaging:
-
Allow cells to express the probe for 16-24 hours post-transfection.[15]
-
Replace the culture medium with pre-warmed imaging medium (e.g., phenol (B47542) red-free medium with HEPES) just before imaging.
-
Image the cells on a confocal or widefield fluorescence microscope equipped with the appropriate laser lines and filters for the chosen fluorescent protein.
SiR-actin and SiR-XActin (Small Molecule Dyes)
These probes are cell-permeable and can be added directly to the cell culture medium.
1. Reagent Preparation:
-
Prepare a 1 mM stock solution of SiR-actin or SiR-XActin in anhydrous DMSO. Store at -20°C, protected from light.[13]
2. Cell Staining:
-
Plate cells on an imaging dish or coverslip.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Replace the existing culture medium with the staining solution.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.[12]
3. Imaging:
-
Cells can be imaged directly without a washing step. However, a single wash with fresh, pre-warmed medium can improve the signal-to-noise ratio.[13]
-
Use a standard Cy5 filter set for imaging (Excitation/Emission: ~650/670 nm).[17][12]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in actin-based studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway regulating actin dynamics.
References
- 1. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 4. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the F-tractin–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterisation of filamentous actin probe expression in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Versatile Fluorescent Probes for Actin Filaments Based on the Actin-Binding Domain of Utrophin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. spirochrome.com [spirochrome.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. SiR-Actin live staining [bio-protocol.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of Lifeact and SiR-actin for Live-Cell Imaging of the Actin Cytoskeleton
For researchers, scientists, and drug development professionals seeking to visualize the intricate and dynamic world of the actin cytoskeleton in living cells, the choice of a suitable fluorescent probe is paramount. Among the most prominent tools are Lifeact and SiR-actin, each offering distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of the optimal probe for your specific research needs.
This comprehensive guide delves into a head-to-head comparison of Lifeact and SiR-actin, examining their performance based on available experimental data. We will explore their mechanisms of action, delivery methods, and key performance metrics such as specificity, photostability, and impact on cellular processes.
At a Glance: Lifeact vs. SiR-actin
| Feature | Lifeact | SiR-actin |
| Probe Type | 17-amino-acid peptide derived from yeast Abp140.[1] | Small molecule based on the F-actin binding natural product jasplakinolide (B32604) and the fluorophore silicon-rhodamine (SiR).[2] |
| Delivery Method | Genetic encoding (e.g., transfection with a plasmid expressing a Lifeact-fluorescent protein fusion).[3] | Cell-permeable, added directly to the cell culture medium.[2] |
| Fluorophore | Fused to a fluorescent protein (e.g., GFP, RFP). | Silicon-rhodamine (SiR), a far-red fluorophore.[2] |
| Excitation (max) | Dependent on the fused fluorescent protein (e.g., GFP: ~488 nm). | ~652 nm.[2][4] |
| Emission (max) | Dependent on the fused fluorescent protein (e.g., GFP: ~509 nm). | ~674 nm.[2][4] |
| Binding Affinity (Kd) | ~2.2 µM for F-actin.[5] | ~0.5 µM for F-actin. |
| Recommended Concentration | Dependent on expression levels to avoid artifacts.[1][6] | 50 nM - 1 µM for live-cell imaging.[7][8] |
| Phototoxicity | Can be a concern with some fluorescent proteins, especially at high laser power. | Minimized due to far-red excitation.[4] |
| Effect on Actin Dynamics | Minimal at low expression levels, but high concentrations can alter actin dynamics and cellular mechanical properties.[1][6][9] | Can modify actin dynamics, especially at concentrations above 100 nM, due to its jasplakinolide base.[2][10] |
| Signal-to-Noise Ratio | Can be affected by background fluorescence from unbound, diffuse probes. | High, as the probe is fluorogenic, meaning its fluorescence increases significantly upon binding to F-actin.[4][7] |
Mechanism of Action
Lifeact: A Genetically Encoded Peptide
Lifeact is a short peptide that, when fused to a fluorescent protein, binds to filamentous actin (F-actin).[1] Its delivery into cells requires genetic modification, typically through transfection with a plasmid encoding the Lifeact-fluorescent protein fusion. This allows for stable, long-term expression in cell lines. The choice of fluorescent protein dictates the spectral properties of the probe.
SiR-actin: A Cell-Permeable Small Molecule Probe
In contrast, SiR-actin is a small molecule probe that can directly permeate the cell membrane, eliminating the need for genetic manipulation.[2] It is based on the actin-stabilizing natural product jasplakinolide, conjugated to the far-red fluorophore silicon-rhodamine (SiR).[2] A key feature of SiR-actin is its fluorogenic nature; its fluorescence intensity dramatically increases upon binding to F-actin, leading to a high signal-to-noise ratio.[4][7]
Experimental Protocols
General Workflow for Live-Cell Actin Imaging
The following diagram illustrates a generalized workflow applicable to both Lifeact and SiR-actin, with probe-specific steps detailed in the subsequent protocols.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. spirochrome.com [spirochrome.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. spirochrome.com [spirochrome.com]
A Quantitative Showdown: Lifeact vs. Actin-GFP for Visualizing the Actin Cytoskeleton
For researchers, scientists, and drug development professionals, the accurate visualization of the actin cytoskeleton is paramount to understanding fundamental cellular processes and disease mechanisms. The two most common genetically encoded probes for live-cell imaging of actin are Lifeact, a 17-amino-acid peptide from yeast, and the fusion of actin itself with a green fluorescent protein (actin-GFP). While both have been instrumental in advancing our understanding of actin dynamics, they are not without their caveats. This guide provides a quantitative comparison of their performance, potential artifacts, and experimental considerations to aid in the selection of the most appropriate tool for your research needs.
Performance at a Glance: A Quantitative Comparison
The choice between Lifeact and actin-GFP can significantly impact experimental outcomes. Below is a summary of key quantitative data comparing their effects on various cellular parameters.
| Parameter | Lifeact-GFP | Actin-GFP | Cell Type | Key Findings |
| Cellular Mechanics | ||||
| Cell Modulus (Stiffness) | No significant change | Increase in cell modulus | Human mesenchymal stem cells (hMSCs) | Lifeact-GFP does not alter the biomechanical properties of the cell, whereas actin-GFP expression makes cells stiffer.[1][2] |
| Membrane Blebbing | Small increase (~10%) | Significant reduction | hMSCs | Lifeact-GFP may slightly weaken the membrane-cortex bond, while actin-GFP appears to stabilize it.[1][2] |
| Actin Dynamics & Cell Motility | ||||
| Retrograde Flow Speed | No significant effect (4 µm/min) | Reduced to ~half (approx. 2 µm/min) | Fibroblasts | Actin-GFP expression significantly slows down the retrograde flow of the actin cytoskeleton in lamellipodia.[3] |
| Chemotactic Migration Speed | No significant effect | Slower migration | Dendritic cells | Cells expressing actin-GFP exhibit reduced migratory capabilities in a collagen matrix.[3] |
| Neuronal Polarization | No significant effect | Reduced polarization efficiency | Neurons | Actin-GFP expression can impair the ability of neurons to polarize correctly.[3] |
| Binding & Potential Artifacts | ||||
| F-actin Binding Affinity (Kd) | ~1.3 - 2.2 µM | N/A (incorporates into filaments) | In vitro | Lifeact has a relatively low affinity for F-actin.[3] |
| G-actin Binding Affinity (Kd) | ~40 - 70 nM | N/A | In vitro | Lifeact exhibits a higher affinity for G-actin than F-actin, which can potentially perturb actin dynamics.[3][4] |
| F-actin Organization | Can cause disruptions at high expression levels | Can form non-functional aggregates | Various | Overexpression of both probes can lead to artifacts, but high levels of Lifeact-GFP have been shown to disrupt sarcomere structure in cardiomyocytes.[5][6] |
| Imaging Quality | ||||
| F-actin Visualization | Clearer visualization of F-actin organization | Greater cytoplasmic signal (likely G-actin) | hMSCs | Lifeact-GFP provides a better signal-to-noise ratio for imaging filamentous actin structures compared to actin-GFP.[1][2] |
| Photobleaching Recovery | Rapid recovery | Slower mobility | MDCK cells | The low affinity of Lifeact for F-actin results in a faster exchange rate, which is reflected in rapid fluorescence recovery after photobleaching.[3] |
Delving Deeper: Experimental Methodologies
Reproducibility and accuracy are cornerstones of scientific research. Below are generalized protocols for the expression and imaging of Lifeact-GFP and actin-GFP, based on methodologies cited in the literature.
General Transfection Protocol for Mammalian Cells
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells on an appropriate imaging dish or coverslip to reach 50-70% confluency on the day of transfection.
-
Transfection Reagent Preparation: Prepare the transfection mix according to the manufacturer's instructions. A common method involves using a liposomal-based transfection reagent.
-
Plasmid DNA: Use a plasmid encoding either Lifeact-GFP or actin-GFP.
-
Transfection: Add the transfection complex to the cells and incubate for 24-48 hours to allow for protein expression.
-
Imaging: Proceed with live-cell imaging. It is crucial to use the lowest possible laser power to minimize phototoxicity.
Micropipette Aspiration for Measuring Cell Mechanics
This technique is used to assess the mechanical properties of single cells.
-
Cell Preparation: Transfected cells are detached from the culture dish, typically using trypsin, and resuspended in an appropriate imaging medium.
-
Micropipette Setup: A calibrated glass micropipette with a known inner diameter is used.
-
Cell Aspiration: A single cell is brought into contact with the micropipette tip, and a defined aspiration pressure is applied.
-
Data Acquisition: The deformation of the cell as it is aspirated into the pipette is recorded over time using a microscope and camera.
-
Analysis: The viscoelastic properties of the cell, such as the cell modulus, are calculated based on the aspiration pressure and the extent and rate of cell deformation.[1][2]
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. A comparative overview of the cellular effects of expressing Lifeact-GFP versus actin-GFP.
Figure 2. A generalized experimental workflow for expressing and imaging fluorescently-tagged actin probes.
Conclusion: Making an Informed Decision
The choice between Lifeact-GFP and actin-GFP is not a one-size-fits-all decision and depends heavily on the specific biological question being addressed.
Lifeact-GFP emerges as the superior choice for studies where preserving the native biomechanical properties and motility of the cell is critical.[1][2][3] Its low affinity for F-actin and minimal impact on actin dynamics make it a less invasive probe. However, researchers should be mindful of potential artifacts at high expression levels and its higher affinity for G-actin, which could subtly alter the G-actin/F-actin equilibrium.[4][5][6]
Actin-GFP , while a more direct label for actin, has been shown to significantly alter cellular mechanics, making cells stiffer and less motile.[1][2][3] This makes it less suitable for studies focusing on cell migration, biomechanics, or other processes sensitive to cytoskeletal perturbations. The cytoplasmic signal from G-actin-GFP can also reduce the clarity of F-actin structures.[1]
References
- 1. Differential effects of LifeAct-GFP and actin-GFP on cell mechanics assessed using micropipette aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of LifeAct-GFP and actin-GFP on cell mechanics assessed using micropipette aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 6. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Lifeact Staining with Electron Microscopy for Accurate Actin Cytoskeleton Visualization
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of filaments crucial for a multitude of cellular processes, including cell motility, morphogenesis, and intracellular transport. Visualizing the architecture and dynamics of the actin cytoskeleton is paramount for understanding these fundamental processes in both health and disease. Two powerful techniques are at the forefront of actin visualization: fluorescent labeling with probes like Lifeact in living cells and high-resolution imaging using electron microscopy (EM).
Lifeact is a 17-amino-acid peptide that binds to filamentous actin (F-actin) and is typically fused to a fluorescent protein for live-cell imaging.[1] Its small size and relatively low interference with actin dynamics have made it a popular tool.[1] However, like any probe, it is not without its limitations, and overexpression can lead to artifacts.[2][3][4][5]
Electron microscopy, on the other hand, provides unparalleled resolution, revealing the ultrastructure of the actin cytoskeleton in fixed samples.[6][7][8] Techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and cryo-electron microscopy (cryo-EM) offer detailed snapshots of actin filament organization.[6][8] However, EM requires complex sample preparation that can introduce its own set of artifacts and does not permit live-cell imaging.[6][9]
Given the distinct advantages and disadvantages of each technique, a direct comparison and cross-validation are essential for the accurate interpretation of experimental results. This guide provides an objective comparison of Lifeact staining and electron microscopy for actin cytoskeleton visualization, supported by experimental protocols and a discussion of best practices for correlative approaches.
Comparative Analysis of Lifeact Staining and Electron Microscopy
A direct quantitative comparison between Lifeact fluorescence intensity and the physical actin filament density observed by electron microscopy is not extensively documented in single studies. However, by combining findings from various studies, a comparative overview can be assembled. Correlative Light and Electron Microscopy (CLEM) is the most direct approach for such cross-validation, allowing researchers to image the same cell first with fluorescence microscopy (using Lifeact) and subsequently with electron microscopy.[10][11][12][13]
| Feature | Lifeact Staining (Fluorescence Microscopy) | Electron Microscopy (EM) |
| Principle | A fluorescently tagged peptide binds to F-actin, allowing visualization with a light microscope. | A beam of electrons is used to generate a high-resolution image of a fixed and stained sample. |
| Resolution | Diffraction-limited (~250 nm); Super-resolution techniques can achieve ~20-50 nm.[14] | High resolution (~0.1 nm to a few nm), revealing individual filaments and associated proteins.[8] |
| Live-cell Imaging | Yes, allows for the study of dynamic processes in real-time.[1] | No, requires fixed and processed samples.[7] |
| Sample Preparation | Relatively simple for live-cell imaging (transfection or addition of a cell-permeable probe). Fixation protocols are also straightforward. | Complex and lengthy, involving fixation, dehydration, embedding, sectioning, and staining. Can introduce artifacts.[9] |
| Potential Artifacts | Overexpression can lead to filament bundling, altered actin dynamics, and stabilization of actin structures.[2][3][4] May not label all F-actin populations equally.[15] | Fixation and dehydration can cause shrinkage and distortion of delicate structures. Staining can be uneven.[9] |
| Quantitative Analysis | Fluorescence intensity can be used as a semi-quantitative measure of actin density. Dynamics can be quantified (e.g., FRAP, speckle microscopy). | Allows for direct quantification of filament number, density, length, and orientation from images.[9] |
| Throughput | High-throughput imaging of many cells is possible. | Low-throughput due to laborious sample preparation and imaging. |
Experimental Protocols
Protocol 1: Lifeact Staining for Live-Cell Fluorescence Microscopy
This protocol provides a general guideline for transiently transfecting mammalian cells with a Lifeact-GFP plasmid for live-cell imaging.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium and supplements
-
Plasmid DNA encoding Lifeact-GFP (or other fluorescent protein fusion)
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped for live-cell imaging (with environmental control)
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection:
-
Prepare DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, pre-warmed culture medium.
-
-
Expression: Incubate the cells for 18-24 hours to allow for the expression of Lifeact-GFP. It is crucial to use the lowest possible concentration of plasmid DNA that gives a detectable signal to avoid overexpression artifacts.[5]
-
Live-Cell Imaging:
-
Mount the imaging dish on the microscope stage within a chamber maintained at 37°C and 5% CO2.
-
Use the lowest possible laser power to excite the fluorophore to minimize phototoxicity.
-
Acquire images using appropriate filter sets and exposure times. Time-lapse imaging can be performed to observe actin dynamics.
-
Protocol 2: Correlative Light and Electron Microscopy (CLEM) for Cross-Validation
This protocol outlines a general workflow for CLEM to image Lifeact-GFP expressing cells, allowing for direct correlation between the fluorescent signal and the ultrastructure.
Materials:
-
Lifeact-GFP expressing cells cultured on gridded coverslips or dishes
-
Fluorescence microscope
-
Fixative solution (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer)
-
Reagents for EM processing (e.g., osmium tetroxide, uranyl acetate (B1210297), ethanol (B145695) series, resin)
-
Ultramicrotome
-
Transmission Electron Microscope (TEM)
Procedure:
-
Live-Cell Imaging:
-
Identify cells of interest expressing Lifeact-GFP on the gridded coverslip using a fluorescence microscope.
-
Acquire fluorescence and brightfield images, carefully noting the coordinates of the cells on the grid.
-
-
Fixation:
-
Immediately after live-cell imaging, fix the cells by replacing the culture medium with the fixative solution.
-
Incubate for 1 hour at room temperature.
-
-
EM Processing:
-
Post-fix the cells with 1% osmium tetroxide.
-
Dehydrate the sample through a graded series of ethanol concentrations.
-
Infiltrate the sample with resin and polymerize.
-
-
Sectioning and Staining:
-
Separate the resin block from the coverslip.
-
Using the grid pattern and previously acquired images, trim the block to the area containing the cell of interest.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on EM grids.
-
Stain the sections with uranyl acetate and lead citrate (B86180) to enhance contrast.
-
-
TEM Imaging:
-
Place the grid in the TEM and relocate the cell of interest using the grid pattern and low-magnification maps.
-
Acquire high-resolution images of the actin cytoskeleton.
-
-
Correlation:
-
Overlay the fluorescence image with the TEM image using fiduciary markers (e.g., the grid pattern, cellular features) to align the images. This allows for direct comparison of Lifeact signal with the underlying actin filament organization.
-
Signaling Pathway Regulating the Actin Cytoskeleton
The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[16][17][18][19][20] They act as molecular switches that, in their active GTP-bound state, trigger downstream signaling cascades that control actin polymerization, branching, and contractility. The diagram below illustrates a simplified overview of this signaling pathway.
Rho GTPase signaling to the actin cytoskeleton.
Experimental Workflow for Cross-Validation
The following diagram illustrates the workflow for the cross-validation of Lifeact staining with electron microscopy using the CLEM approach.
CLEM workflow for Lifeact and EM cross-validation.
Conclusion
References
- 1. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding artefacts when counting polymerized actin in live cells with LifeAct fused to fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Imaging Cytoskeleton Components by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scanning electron microscopy preparation of the cellular actin cortex: A quantitative comparison between critical point drying and hexamethyldisilazane drying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Correlative Light and Electron Microscopy: From Live Cell Dynamic to 3D Ultrastructure | Springer Nature Experiments [experiments.springernature.com]
- 12. zeiss.com [zeiss.com]
- 13. Imaging Cytoskeleton Components by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 15. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. mdpi.com [mdpi.com]
- 18. The Cytoskeleton and Cell Migration - Rho-GTPases [cellix.imba.oeaw.ac.at]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Lifeact: A Comparative Guide to Visualizing the Actin Cytoskeleton in Model Organisms
For researchers, scientists, and drug development professionals, the accurate visualization of the actin cytoskeleton is paramount to understanding fundamental cellular processes. Lifeact, a 17-amino-acid peptide, has emerged as a widely used tool for labeling filamentous actin (F-actin) in living cells. However, its performance can vary significantly across different model organisms, and its use is not without caveats. This guide provides an objective comparison of Lifeact with other common actin markers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Introduction to F-Actin Visualization
The dynamic nature of the actin cytoskeleton necessitates tools that can faithfully report its organization and remodeling in real-time. The ideal F-actin probe should bind specifically to filaments, exhibit a high signal-to-noise ratio, and, most importantly, not perturb the very dynamics it is meant to visualize. Historically, fluorescently labeled phalloidin (B8060827) has been the gold standard for staining F-actin in fixed cells due to its high affinity and specificity. However, its toxicity and inability to cross the membrane of living cells limit its use in dynamic studies.[1][2] This has led to the development of genetically encoded probes, such as fluorescent protein fusions of actin itself or of actin-binding proteins and peptides, including Lifeact.
Lifeact: A Popular but Imperfect Tool
Lifeact, derived from the yeast actin-binding protein Abp140, is prized for its small size and its ability to label F-actin in a wide range of organisms.[3] However, numerous studies have highlighted that its expression level is critical. Overexpression of Lifeact can lead to significant artifacts, including disruption of actin dynamics, altered cell morphology, and even lethality in some model systems.[2][4][5] These effects are thought to stem from its competition with endogenous actin-binding proteins, such as cofilin and myosin, for binding sites on F-actin.[6]
Performance of Lifeact Across Model Organisms
The suitability of Lifeact as an F-actin marker is highly dependent on the experimental context and the model organism being studied. Below is a comparative overview of Lifeact's performance alongside common alternatives in various systems.
Mammalian Cells
In cultured mammalian cells, Lifeact-GFP is a workhorse for live-cell imaging. However, its limitations are also well-documented. At high concentrations, it can alter both nuclear and cytoplasmic actin filaments.[4] For super-resolution microscopy in fixed cells, Lifeact offers comparable resolution to phalloidin and can provide more continuous labeling of single filaments.[7][8]
| Marker | Advantages | Disadvantages | Quantitative Data (in HeLa and RBL-2H3 cells) |
| Lifeact | Good for live-cell imaging; comparable resolution to phalloidin in super-resolution microscopy; lower cost than phalloidin for some applications.[7][8] | Can cause artifacts at high expression levels; may not label all F-actin structures.[4][9] | Resolution (FRC): 49.5 - 60.5 nm. Apparent Filament Thickness: ~30 nm. Filament Continuity: 93.4% (mean).[7] |
| Phalloidin | Gold standard for fixed cells; high specificity and affinity.[1] | Toxic to live cells; can stabilize actin filaments, preventing dynamic studies.[1] | Resolution (FRC): 36.3 - 58.7 nm. Apparent Filament Thickness: ~36 nm. Filament Continuity: 90.3% (mean).[7] |
| Utrophin CH domain (UtrCH) | Binds F-actin with high specificity; often considered less disruptive than Lifeact.[9] | Can form aggregates at high expression levels.[10] | N/A |
| F-tractin | Generally provides a more accurate representation of F-actin distribution compared to GFP-actin.[1] | Can still exhibit biases in localization compared to phalloidin.[1] | N/A |
| SiR-actin | Cell-permeable and fluorogenic, reducing background fluorescence; suitable for super-resolution microscopy.[11][12] | Based on jasplakinolide, which can affect actin dynamics at higher concentrations.[10] | N/A |
Caenorhabditis elegans
In the nematode C. elegans, the expression level of Lifeact is a critical determinant of its utility. Low-level expression from a single-copy transgene can effectively label sarcomeric actin filaments in body wall muscles. However, overexpression from extrachromosomal arrays leads to severe muscle disorganization and is lethal.[4] This underscores the necessity of carefully controlled expression when using Lifeact in this model organism.
| Marker | Advantages | Disadvantages |
| Lifeact | Can label sarcomeric actin at low expression levels.[4] | Overexpression is toxic and causes severe actin defects.[4][5] |
| Actin-GFP | Can be used to study actin dynamics. | Overexpression can lead to non-functional protein and artifacts.[10] |
Drosophila melanogaster
Similar to C. elegans, high levels of Lifeact expression in the fruit fly Drosophila melanogaster are detrimental, causing sterility and disorganization of F-actin in the ovary.[4][5] Therefore, researchers using Lifeact in Drosophila must carefully select promoters that drive low to moderate expression levels to avoid artifacts.
| Marker | Advantages | Disadvantages |
| Lifeact | Widely used for live imaging. | Overexpression leads to sterility and actin defects.[4][5] |
| Utrophin CH domain (UtrCH) | An alternative for live imaging with potentially fewer artifacts than Lifeact at high expression levels. | Can still cause aggregates.[10] |
| F-tractin | Another viable alternative for live imaging. | May not label all actin populations equally. |
Zebrafish (Danio rerio)
In zebrafish, overexpression of Lifeact has been shown to cause cardiac dysfunction, highlighting its potential to interfere with normal physiological processes.[4][5] As with other model organisms, careful dose- and time-dependent studies are essential to validate its use and minimize off-target effects.
| Marker | Advantages | Disadvantages |
| Lifeact | Enables live imaging of actin dynamics during development. | Overexpression can impair cardiac function.[4][5] |
| Actin-GFP | Allows for tracking of actin dynamics. | Potential for artifacts due to the size of the GFP tag and overexpression.[10] |
Yeast (Saccharomyces cerevisiae and Schizosaccharomyces pombe)
The original source of the Lifeact peptide, yeast, is also susceptible to its overexpression artifacts. In fission yeast, high levels of Lifeact can prolong endocytosis and cytokinesis by interfering with cofilin activity.[4][13] This demonstrates that even in the organism from which it is derived, careful control of Lifeact expression is crucial.
| Marker | Advantages | Disadvantages |
| Lifeact | Widely used for visualizing the actin cytoskeleton. | Overexpression interferes with endocytosis and cytokinesis.[4][13] |
| Cofilin-GFP | Can be used to study actin turnover. | Labels a specific population of actin filaments undergoing disassembly. |
| Abp140-GFP | The full-length protein from which Lifeact is derived. | Larger than Lifeact, with potential for more significant steric hindrance. |
Signaling Pathways and Experimental Workflows
The visualization of F-actin is often a key component in dissecting complex signaling pathways that regulate cell migration, morphogenesis, and division. Below are diagrams illustrating a generic signaling pathway leading to actin polymerization and a typical experimental workflow for using Lifeact.
Caption: Generic signaling pathway leading to actin polymerization.
Caption: Experimental workflow for using Lifeact.
Experimental Protocols
Plasmid Construction for Lifeact Expression:
-
Obtain Lifeact Sequence: The 17-amino-acid sequence of Lifeact (MGVADLIKKFESISKEE) can be synthesized as complementary oligonucleotides with appropriate restriction sites for cloning.
-
Vector Selection: Choose an expression vector suitable for your model organism, containing a fluorescent protein (e.g., EGFP, mCherry) and a promoter that drives the desired level of expression. For minimal perturbation, inducible or weak constitutive promoters are recommended.
-
Cloning: Ligate the annealed Lifeact oligonucleotides into the expression vector in-frame with the fluorescent protein.
-
Verification: Sequence the resulting plasmid to confirm the correct insertion and reading frame of the Lifeact-fluorescent protein fusion.
Transfection of Mammalian Cells with Lifeact-GFP:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24 hours before transfection.
-
Transfection Reagent: Use a commercial transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Prepare a mix of the Lifeact-GFP plasmid DNA and the transfection reagent in serum-free medium.
-
Transfection: Add the DNA-reagent complex to the cells and incubate for 4-6 hours.
-
Expression: Replace the medium with complete growth medium and allow the cells to express the Lifeact-GFP fusion protein for 18-24 hours before imaging.
-
Imaging: Mount the cells on a microscope equipped for live-cell imaging with appropriate environmental control (37°C, 5% CO2).
Generation of Transgenic C. elegans with Single-Copy Lifeact Expression:
-
Vector Construction: Clone the Lifeact-fluorescent protein fusion construct into a vector designed for single-copy integration in C. elegans (e.g., using MosSCI).
-
Microinjection: Inject the targeting plasmid along with a Mos1 transposase-expressing plasmid into the gonad of young adult hermaphrodites.
-
Screening: Screen the progeny for successful integration events, typically by looking for a selectable marker or the absence of an extrachromosomal array marker.
-
Outcrossing: Outcross the transgenic animals to the wild-type background to remove any unintegrated transgenes and potential background mutations.
-
Verification: Confirm the single-copy insertion and expression level of the Lifeact fusion protein by microscopy and/or qPCR.
Conclusion
Lifeact remains a valuable tool for visualizing F-actin dynamics, but its use requires careful consideration and validation. The potential for artifacts, particularly at high expression levels, necessitates the use of the lowest effective concentration and the comparison with alternative probes whenever possible. For fixed-cell imaging, phalloidin remains a reliable standard. For live-cell studies, alternatives such as UtrCH, F-tractin, and the newer SiR-actin probes offer promising options that may be less disruptive in certain contexts. By understanding the strengths and weaknesses of each tool and by carefully controlling experimental parameters, researchers can continue to unravel the intricate and dynamic world of the actin cytoskeleton.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function [frontiersin.org]
- 3. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Lifeact in the C. elegans body wall muscle causes sarcomere disorganization and embryonic or larval lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 7. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
- 10. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lifeact vs. Actin Chromobody for Live-Cell Actin Imaging
For researchers, scientists, and drug development professionals seeking to visualize the intricate and dynamic world of the cellular actin cytoskeleton, the choice of a fluorescent probe is paramount. The ideal tool must faithfully report on actin dynamics without interfering with the very processes being observed. Two of the most prominent genetically encoded probes for live-cell actin imaging are Lifeact and the Actin Chromobody. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This comparison guide delves into the key performance indicators of Lifeact and Actin Chromobody, including their binding properties, potential for artifacts, and impact on cellular processes. We present a summary of quantitative data in a clear tabular format, detail experimental protocols for their use, and provide visualizations of their mechanisms to facilitate a comprehensive understanding.
Performance Comparison at a Glance
The selection between Lifeact and Actin Chromobody often hinges on the specific experimental context, including the cell type, the actin structures of interest, and the sensitivity of the biological process to potential perturbations. While Lifeact has been widely adopted, a growing body of evidence highlights its potential to induce artifacts. The Actin Chromobody is presented as a probe with minimal interference with actin dynamics.
| Feature | Lifeact | Actin Chromobody | Key Considerations |
| Origin | 17-amino-acid peptide from yeast Abp140[1][2][3] | Single-chain antibody fragment (VHH/nanobody) from alpaca[4] | The smaller size of the Lifeact peptide may be advantageous in some contexts, but its binding mechanism can lead to competition with endogenous actin-binding proteins. |
| Binding Target | Preferentially binds to F-actin, but also shows affinity for G-actin[1] | Specifically recognizes an epitope on filamentous actin (F-actin)[4] | Lifeact's affinity for G-actin can perturb the G-actin/F-actin equilibrium, potentially leading to artifacts.[1] The high specificity of the Chromobody is a key advantage. |
| Affinity (Kd) | F-actin: ~2.2 µM; G-actin: ~70 nM[5] | Not explicitly quantified in the provided results, but described as having carefully balanced on- and off-rates to prevent interference.[4] | The lower Kd for G-actin contributes to the potential for Lifeact-induced artifacts. |
| Potential for Artifacts | Can alter cell morphology, disturb actin assembly, and compete with endogenous actin-binding proteins like cofilin and myosin.[3][5][6][7] | Considered to have a minimal effect on actin dynamics and cell viability.[4][6] | The level of Lifeact expression is critical; overexpression is more likely to cause artifacts.[3] The transient binding of the Actin Chromobody is designed to minimize such interference.[8] |
| Localization Bias | Concentrates in lamellipodial actin networks but can be excluded from lamellar networks and filopodia.[9][10] | Generally provides a more uniform and complete labeling of various actin structures.[4] | The choice of probe may depend on the specific actin network being investigated. |
| Toxicity | Overexpression can lead to cellular toxicity, infertility in Drosophila, and impaired cardiac function.[3] | Generally considered non-toxic and does not interfere with normal animal development.[8] | Careful titration of probe expression is crucial to mitigate toxicity. |
Delving Deeper: Understanding the Mechanisms
To appreciate the nuances of these two powerful tools, it is essential to understand their distinct mechanisms of action and how they interact with the actin cytoskeleton.
Lifeact: A Peptide with a Propensity for Perturbation
Lifeact's interaction with F-actin is not without consequences. Its binding site on the actin filament overlaps with that of crucial endogenous actin-binding proteins, such as cofilin and myosin.[6][7] This competition can disrupt the natural regulation of actin dynamics, leading to the observed artifacts.
Actin Chromobody: A Gentle Observer
The Actin Chromobody, derived from a single-domain antibody, is designed for minimal interference. Its larger size compared to the this compound does not appear to be a hindrance, and its binding is characterized by a transient interaction that is less likely to displace endogenous actin regulators.[8] This "gentle touch" approach allows for the visualization of actin dynamics with a higher degree of confidence in the fidelity of the observation.
Experimental Protocols
Successful live-cell imaging with either Lifeact or Actin Chromobody relies on careful experimental execution. Below are generalized protocols for plasmid-based transfection. It is crucial to optimize parameters such as plasmid concentration and cell density for each specific cell line and experimental setup.
General Workflow for Live-Cell Imaging
Protocol: Plasmid Transfection for Lifeact or Actin Chromobody Expression
Materials:
-
Cells cultured on glass-bottom dishes or chambered coverslips suitable for microscopy.
-
Lifeact or Actin Chromobody plasmid DNA (e.g., fused to a fluorescent protein like GFP or RFP).
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Complete cell culture medium.
-
Live-cell imaging medium.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in your imaging vessel to reach 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the plasmid DNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator to allow for protein expression.[11]
-
Imaging:
-
Gently replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the imaging dish on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.
-
Proceed with live-cell imaging using appropriate laser lines and acquisition settings to minimize phototoxicity.
-
Note: The amount of plasmid DNA should be carefully optimized. For Lifeact, it is particularly important to use the lowest possible concentration that allows for visualization to minimize potential artifacts.[5]
Conclusion
Both Lifeact and the Actin Chromobody are valuable tools for the visualization of actin dynamics in living cells. However, they are not interchangeable. Lifeact, while widely used, carries a significant risk of introducing artifacts, especially at high expression levels, due to its binding characteristics and competition with endogenous proteins. The Actin Chromobody, with its specific and transient binding, offers a less invasive alternative that is more likely to report on the true, unperturbed dynamics of the actin cytoskeleton. For studies where the preservation of normal cellular function is critical, the Actin Chromobody may be the superior choice. As with any experimental tool, careful validation and control experiments are essential to ensure the reliability and accuracy of the obtained results.
References
- 1. researchgate.net [researchgate.net]
- 2. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Lifeact-GFP Disrupts F-Actin Organization in Cardiomyocytes and Impairs Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin Chromobody: Visualization of actin dynamics – NOT alteration | Proteintech Group [ptglab.com]
- 5. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 7. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Under the Microscope: Single-Domain Antibodies for Live-Cell Imaging and Super-Resolution Microscopy [frontiersin.org]
- 9. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Lifeact vs. Phalloidin for F-Actin Staining in Fixed Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate visualization of filamentous actin (F-actin) is crucial for understanding a myriad of cellular processes. For decades, phalloidin (B8060827) has been the gold standard for staining F-actin in fixed cells. However, the peptide probe Lifeact has emerged as a viable alternative. This guide provides an objective comparison of the limitations of Lifeact compared to phalloidin for F-actin labeling in fixed cells, supported by experimental data and detailed protocols.
Executive Summary
Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, exhibits a high affinity and specificity for F-actin, making it a robust and widely used tool for fluorescently labeling actin filaments in fixed and permeabilized cells.[1][2] Lifeact, a 17-amino-acid peptide derived from a yeast actin-binding protein, also labels F-actin and has gained popularity, particularly for live-cell imaging.[3] However, when applied to fixed cells, Lifeact presents distinct limitations compared to the established performance of phalloidin. The primary drawback of Lifeact is its lower binding affinity to F-actin, which can result in less robust and potentially incomplete labeling of all actin structures.[3][4]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for Lifeact and phalloidin based on published experimental data.
| Parameter | Lifeact | Phalloidin | Source |
| Dissociation Constant (Kd) for F-actin | ~1.2 - 2.2 µM | ~36 nM (unlabeled) | [3][4][5] |
| Binding Specificity | Binds to F-actin and G-actin[4] | Highly specific for F-actin[1][6] | [1][4][6] |
| Resolution in Super-Resolution Microscopy (HeLa cells) | 52.7 nm to 60.5 nm | 52.4 nm to 58.7 nm | [7] |
| Resolution in Super-Resolution Microscopy (RBL-2H3 cells) | 49.5 nm to 59.2 nm | 36.3 nm to 45.1 nm | [7] |
Key Limitations of Lifeact in Fixed Cells
While Lifeact offers advantages in certain contexts, such as lower cost and utility in some super-resolution modalities, its limitations in fixed-cell applications are significant for researchers requiring comprehensive and artifact-free F-actin visualization.[7][8]
-
Lower Binding Affinity: Lifeact exhibits a significantly lower binding affinity (micromolar range) for F-actin compared to phalloidin (nanomolar range).[3][4] This can lead to a less stable and potentially incomplete staining of F-actin, especially after extensive washing steps.[3] Although robust labeling can be achieved in fixed cells because the peptide is trapped, the initial binding is less avid.[3]
-
Binding to G-actin: Unlike phalloidin, which is highly specific for F-actin, Lifeact has been shown to also bind to globular actin (G-actin).[3][4] This lack of absolute specificity can contribute to higher background fluorescence and may complicate the interpretation of results, particularly when quantifying F-actin levels.
-
Incomplete Labeling of Actin Structures: Several studies have reported that Lifeact fails to label certain actin structures within cells that are readily visualized with phalloidin.[4][7] This can include fine structures like filopodia and actin populations bound by specific actin-binding proteins.[7] This suggests that Lifeact's binding may be sensitive to the conformational state of the actin filament or the presence of other binding partners.
-
Potential for Artifacts: Although more of a concern in live-cell imaging, the interaction of Lifeact with actin can, in some instances, alter the organization of the actin cytoskeleton.[9][10] While fixation should preserve the cellular structure at a specific point in time, the lower affinity and potential for dynamic interaction prior to complete fixation could subtly influence the final stained image.
Phalloidin: The Robust Standard for Fixed-Cell Imaging
Phalloidin remains the preferred reagent for F-actin staining in fixed cells for several reasons:
-
High Affinity and Specificity: Phalloidin binds to F-actin with high affinity and specificity, ensuring a strong and reliable signal that accurately reflects the distribution of filamentous structures.[1][2][11] It does not bind to monomeric G-actin, resulting in low background and high-contrast images.[1][6]
-
Stabilization of F-actin: Phalloidin stabilizes actin filaments by preventing their depolymerization.[11][12] This property is advantageous in fixed-cell applications as it helps to preserve the integrity of the actin cytoskeleton during the staining procedure.
-
Broad Applicability: Phalloidin conjugates are effective across a wide range of species, including animal and plant cells, due to the highly conserved nature of the actin protein.[2][11]
Experimental Protocols
Below are detailed methodologies for staining F-actin in fixed cells using fluorescently labeled Lifeact peptide and phalloidin.
Protocol 1: Staining with Fluorescently Labeled this compound
This protocol is adapted from studies comparing Lifeact and phalloidin for super-resolution microscopy.[7]
-
Cell Culture and Fixation:
-
Plate cells on coverslips at the desired density and culture overnight.
-
Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes at room temperature to reduce non-specific binding.
-
-
Lifeact Staining:
-
Dilute the fluorescently labeled this compound (e.g., Atto 655-Lifeact) in blocking buffer to the desired concentration (e.g., 1 µM).
-
Incubate the cells with the Lifeact solution for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three to five times with PBS to remove unbound peptide.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Protocol 2: Staining with Fluorescently Labeled Phalloidin
This is a standard protocol for phalloidin staining.[2][5]
-
Cell Culture and Fixation:
-
Follow the same procedure as for Lifeact staining (Protocol 1, step 1).
-
-
Permeabilization:
-
Follow the same procedure as for Lifeact staining (Protocol 1, step 2).
-
-
Blocking (Optional):
-
Follow the same procedure as for Lifeact staining (Protocol 1, step 3).
-
-
Phalloidin Staining:
-
Dilute the fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in blocking buffer to the recommended concentration (typically 50-200 nM).
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells two to three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of Lifeact and phalloidin for F-actin staining in fixed cells.
Conclusion
For routine and high-fidelity visualization of F-actin in fixed cells, phalloidin remains the superior choice due to its high affinity, specificity, and the extensive validation it has undergone over decades of use. While Lifeact can be a useful tool, particularly in specific super-resolution imaging applications, researchers must be aware of its significant limitations, including lower binding affinity, potential for incomplete labeling, and binding to G-actin. When the goal is a comprehensive and accurate representation of the total F-actin cytoskeleton in a fixed sample, phalloidin provides a more robust and reliable result. Careful consideration of these factors is essential for selecting the appropriate probe to achieve the desired experimental outcome.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 8. Dryad | Data: Comparing Lifeact and Phalloidin for super-resolution imaging of actin in fixed cells [datadryad.org]
- 9. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to F-Actin Reporters in Drosophila: Lifeact vs. F-tractin vs. Utrophin
For researchers, scientists, and drug development professionals studying actin dynamics in Drosophila melanogaster, the choice of a fluorescent reporter for filamentous actin (F-actin) is critical. The ideal probe should faithfully label F-actin structures without perturbing their dynamics or causing cellular artifacts. This guide provides a comparative analysis of three widely used F-actin reporters—Lifeact, F-tractin, and Utrophin—in Drosophila model systems, with a focus on their performance, potential artifacts, and supporting experimental data.
Introduction to F-Actin Probes
Visualizing the dynamic remodeling of the actin cytoskeleton is essential for understanding a multitude of cellular processes, from cell migration and division to tissue morphogenesis. In Drosophila, as in other model organisms, this is often achieved by expressing a fluorescently tagged F-actin binding probe. Lifeact, F-tractin, and the calponin-homology (CH) domain of Utrophin are three such probes, each derived from a different actin-binding protein.[1]
-
Lifeact: A 17-amino-acid peptide derived from the yeast actin-binding protein 140 (Abp140).[2] Its small size is thought to minimize interference with actin dynamics.
-
F-tractin: A 43-amino-acid peptide from rat inositol (B14025) triphosphate 3-kinase.[1][3] It is another relatively small probe designed for live-cell imaging.
-
Utrophin: The N-terminal calponin-homology domain (Utr-CH) of human utrophin, a large actin-binding protein.[1][4] This probe is often used to label more stable actin filaments.[5]
The selection of the most appropriate probe depends on the specific experimental context, including the cell type, the level of probe expression, and the particular actin-dependent process being investigated.
Performance Comparison in Drosophila
The performance of these probes has been most extensively compared in Drosophila oogenesis, a developmental process involving dramatic and well-characterized actin rearrangements.[1][6] Studies in Drosophila S2 cells have also provided valuable insights into their differential labeling of various actin structures.[7][8]
Data Presentation: Quantitative and Qualitative Observations
| Probe | Origin | Size (approx.) | Performance in Drosophila Oogenesis (Germline Expression) | Performance in Drosophila S2 Cells | In Vitro F-actin Binding Affinity (Kd) |
| Lifeact | Saccharomyces cerevisiae Abp140 | 17 aa | Strong Expression: Female sterility, severe actin defects (cortical breakdown, aggregates, disorganized bundles), nuclear F-actin formation in the germinal vesicle.[1][6] Weak Expression: Mild defects in cortical actin and bundle organization, but fertility is not significantly altered.[6] | Concentrates in lamellipodial actin networks but is excluded from lamellar networks and filopodia.[7][8] | 14.9 ± 1.6 μM[9] |
| F-tractin | Rat inositol triphosphate 3-kinase | 43 aa | Labels cytoplasmic F-actin structures well without causing sterility or striking actin defects, even at higher temperatures.[1][6] Considered the most suitable for studying F-actin dynamics in nurse cells.[10] | Localization is most similar to phalloidin (B8060827) staining, labeling radial, filamentous actin structures.[7][8] | 8.5 ± 1.2 µM (optimized version)[11] |
| Utrophin (CH domain) | Human Utrophin | ~261 aa | Strong Expression: Female sterility, severe actin defects (cortical breakdown, aggregates, disorganized bundles), F-actin formation in nurse cell nuclei and germinal vesicle.[1][6] Weak Expression with Temperature Optimization: Can label F-actin with minimal defects.[1][6] | Binds filaments of the lamellum but only weakly localizes to lamellipodia. A shorter variant (Utr230) is restricted to stable cortical networks and stress fibers.[7][8] | Not specifically determined for Drosophila actin. |
Note: In vitro binding affinities were not determined using Drosophila actin and may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable use of these F-actin reporters. The following are summarized protocols for key experiments cited in the comparative analysis.
Expression of F-actin Probes in the Drosophila Germline
The UAS/GAL4 system is a powerful tool for targeted gene expression in Drosophila.[12][13] To express Lifeact, F-tractin, or Utrophin in the germline, transgenic flies carrying a UASp-driven construct of the probe (e.g., UASp-Lifeact-mEGFP) are crossed to a driver line that expresses GAL4 in the desired cells (e.g., nanos-GAL4 for germline-specific expression).[1][6] The level of expression can be modulated by using different GAL4 drivers with varying strengths or by altering the temperature at which the flies are raised.[1][6] For instance, a weaker germline driver in combination with a higher temperature can be used to achieve adequate labeling with Utrophin while minimizing defects.[1][6]
Immunofluorescence Staining of Drosophila Ovaries
-
Dissection: Ovaries are dissected from adult female flies in either 1X PBS or Schneider's medium.
-
Fixation: Ovaries are fixed in a solution of 4% paraformaldehyde in 1X PBS for 15-20 minutes at room temperature.
-
Permeabilization: The tissue is washed three times in 1X PBS with 0.3% Triton X-100 (PBT) to permeabilize the cell membranes.
-
Blocking: Ovaries are blocked in PBT containing 5% normal goat serum for at least 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: For detecting GFP-tagged probes, a primary antibody against GFP (e.g., rabbit anti-GFP) is used. The ovaries are incubated in the primary antibody solution overnight at 4°C.
-
Washing: The tissue is washed extensively with PBT.
-
Secondary Antibody and Phalloidin Staining: A fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a fluorescently conjugated phalloidin (e.g., Alexa Fluor 568 phalloidin) to counterstain F-actin are added. Incubation is carried out for at least 2 hours at room temperature in the dark.
-
Mounting: After final washes, the ovaries are mounted on a slide in a suitable mounting medium (e.g., Vectashield) for imaging.
Live Imaging of Drosophila Egg Chambers
-
Dissection and Preparation: Ovaries are dissected in a live imaging medium (e.g., Schneider's medium supplemented with fetal bovine serum and insulin). Individual egg chambers are separated.
-
Mounting: Egg chambers are placed in a small drop of imaging medium on a gas-permeable membrane within a specialized imaging chamber or on a glass-bottom dish. A coverslip is gently placed over the sample.
-
Microscopy: Imaging is typically performed on an inverted confocal microscope. For time-lapse imaging, images are acquired at appropriate intervals (e.g., every 1-5 minutes) to capture the dynamics of the actin cytoskeleton. Laser power should be minimized to reduce phototoxicity.[14][15]
Visualization of Experimental Workflows and Concepts
Experimental Workflow for Comparing F-actin Probes
References
- 1. Immunostaining of germline stem cells and the niche in Drosophila ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection and Staining of Drosophila Pupal Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the Lifeact–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting and Immunostaining Drosophila melanogaster Egg Chambers [protocols.io]
- 11. Structure of the F-tractin–F-actin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GAL4/UAS system - Wikipedia [en.wikipedia.org]
- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 14. Live Imaging Provides New Insights on Dynamic F-Actin Filopodia and Differential Endocytosis during Myoblast Fusion in Drosophila | PLOS One [journals.plos.org]
- 15. tootlelab.com [tootlelab.com]
Choosing the Right Tool: A Comparative Guide to Actin Probes for Visualizing Cellular Dynamics
For researchers, scientists, and drug development professionals investigating the intricate dance of the actin cytoskeleton, selecting the optimal fluorescent probe is a critical first step. The ideal probe should brightly illuminate actin structures without perturbing their natural behavior. This guide provides an objective comparison of commonly used actin probes, supported by experimental data, to aid in making an informed decision for your specific cellular process of interest.
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), orchestrates a multitude of cellular processes, from cell migration and division to phagocytosis and morphogenesis. Visualizing these processes in real-time or in fixed states requires robust and specific labeling of F-actin. This guide compares the performance of the most prevalent genetically encoded and synthetic actin probes, offering insights into their strengths and limitations.
Performance Comparison of Common Actin Probes
The choice of an actin probe significantly impacts the interpretation of experimental results. Factors such as binding affinity, potential to disrupt actin dynamics, and suitability for different microscopy techniques vary considerably between probes. Below is a summary of quantitative and qualitative performance data for popular actin probes.
| Probe | Type | Binding Affinity | Effect on Actin Dynamics | Signal-to-Noise Ratio | Photostability | Best For | Limitations |
| Phalloidin (B8060827) Conjugates | Small Molecule (Toxin) | Very High | Stabilizes F-actin, inhibits depolymerization | Very High | Dependant on fluorophore | Fixed-cell imaging, super-resolution (dSTORM) | Toxic to live cells, not cell-permeable.[1] |
| Lifeact | Genetically Encoded Peptide | Low | Minimal perturbation at low expression levels | Moderate | Dependant on fluorescent protein | Live-cell imaging of dynamic processes | Can cause artifacts at high expression levels, may not label all actin structures.[2] |
| F-tractin | Genetically Encoded Peptide | Moderate | Can induce morphological changes in some cell types | High | Dependant on fluorescent protein | Live-cell imaging, labels most actin structures | Potential for artifacts and altering cell morphology. |
| UtrCH (Utrophin) | Genetically Encoded Domain | Moderate | Minimal perturbation at low expression levels | Moderate | Dependant on fluorescent protein | Live-cell imaging of stable actin structures | May preferentially label stable actin populations.[3] |
| GFP-Actin | Genetically Encoded Protein | N/A (incorporation) | Can perturb actin dynamics and filament formation | Low to Moderate | Dependant on fluorescent protein | FRAP studies to measure actin turnover | Can be excluded from certain actin structures. |
| SiR-Actin | Small Molecule (Jasplakinolide-based) | High | Can stabilize F-actin, similar to Jasplakinolide | High (fluorogenic) | High | Live-cell imaging, super-resolution (STED) | Cell-permeable but can be subject to efflux pumps, may alter actin dynamics.[4] |
| Actin Chromobody | Genetically Encoded Nanobody | High | Minimal interference with actin dynamics | High | Dependant on fluorescent protein | Live-cell imaging of endogenous actin | Requires transfection. |
Key Cellular Processes and Recommended Probes
The selection of an actin probe should be tailored to the specific cellular process under investigation.
-
Cell Migration: This highly dynamic process involves rapid actin polymerization and depolymerization at the leading edge. Lifeact and Actin Chromobody are excellent choices for live-cell imaging of cell migration due to their minimal interference with actin dynamics at appropriate expression levels. For high-resolution visualization of actin organization in fixed migratory cells, phalloidin remains the gold standard.
-
Phagocytosis: The engulfment of particles is driven by localized actin polymerization. Lifeact or F-tractin can be used to visualize the formation of the phagocytic cup in real-time. SiR-Actin is also a suitable option for live-cell imaging of this process, offering the benefits of a small molecule probe.
-
Cytokinesis: The formation and constriction of the contractile actin ring is a crucial step in cell division. Due to the dynamic nature of the contractile ring, Lifeact is a preferred probe for live-cell studies of cytokinesis.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible actin labeling. Below are protocols for commonly used actin probes.
Protocol 1: Phalloidin Staining of Fixed Cells
This protocol is adapted for adherent cells grown on coverslips.
-
Fixation:
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fix the cells with 3.7% formaldehyde (B43269) solution in PBS for 10 minutes at room temperature.[5] Note: Using methanol-free formaldehyde is recommended as methanol (B129727) can disrupt actin filaments.[5]
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Incubate the cells with 0.1% Triton X-100 in PBS for 5 minutes to permeabilize the cell membranes.[5]
-
Wash the cells twice with PBS.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.[5]
-
-
Phalloidin Staining:
-
Dilute the fluorescently labeled phalloidin conjugate in PBS containing 1% BSA to the manufacturer's recommended concentration.
-
Incubate the cells with the phalloidin staining solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Protocol 2: Live-Cell Imaging with SiR-Actin
This protocol provides a general guideline for staining live cells with SiR-Actin.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of SiR-Actin in DMSO.
-
On the day of the experiment, dilute the SiR-Actin stock solution in pre-warmed cell culture medium to the desired final concentration (typically 50-500 nM). For some cell lines, the addition of verapamil (B1683045) (1-10 µM), an efflux pump inhibitor, may be necessary to prevent the probe from being removed from the cells.[4]
-
-
Staining:
-
Replace the culture medium in the imaging dish with the SiR-Actin staining solution.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.[6] Optimal staining time may vary between cell types.
-
-
Imaging:
-
Imaging can be performed directly in the staining solution. For improved signal-to-noise, the staining solution can be replaced with fresh pre-warmed culture medium just before imaging.
-
Use a standard Cy5 filter set for imaging (Excitation/Emission: ~650/670 nm).
-
Protocol 3: Live-Cell Imaging with Lifeact (Transfection)
This protocol outlines the general steps for transient transfection of a Lifeact-fluorescent protein fusion vector.
-
Plasmid Preparation:
-
Obtain a plasmid encoding Lifeact fused to a fluorescent protein of choice (e.g., EGFP, mCherry).
-
-
Cell Seeding:
-
The day before transfection, seed cells in a glass-bottom dish at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, use a commercially available transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Prepare a mixture of the Lifeact plasmid DNA and the transfection reagent in serum-free medium.
-
Add the transfection mixture to the cells and incubate for the time recommended by the reagent manufacturer (typically 4-6 hours).
-
After the incubation period, replace the transfection medium with complete growth medium.
-
-
Expression and Imaging:
-
Allow the cells to express the Lifeact-fluorescent protein for 24-48 hours. It is crucial to use the lowest possible expression level that allows for visualization to minimize potential artifacts.
-
Image the cells using the appropriate filter set for the chosen fluorescent protein.
-
Visualizing Actin-Related Signaling and Workflows
Understanding the signaling pathways that regulate actin dynamics is as important as visualizing the filaments themselves. The following diagrams, generated using the DOT language, illustrate key concepts.
By carefully considering the specific requirements of the cellular process under investigation and the characteristics of each probe, researchers can select the most appropriate tool to accurately visualize and quantify the dynamic world of the actin cytoskeleton.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of Actin Dynamics During Macropinocytosis and Exocytosis | Semantic Scholar [semanticscholar.org]
- 3. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spirochrome.com [spirochrome.com]
- 5. Protocol for Phalloidin-FITC | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lifeact Peptide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. While Lifeact peptide is a valuable tool for visualizing F-actin structures, its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1] Although not classified as a hazardous substance, adhering to established disposal protocols for non-hazardous chemical waste is essential.[2] This guide provides a comprehensive, step-by-step approach to the safe and effective disposal of this compound.
Pre-Disposal Hazard Assessment
Before beginning any disposal process, a thorough hazard assessment is crucial. While this compound is not categorized as hazardous, its toxicological properties have not been fully investigated.[3] Therefore, it should be handled with caution. Key principles to follow include:
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[3]
-
Adhere to Institutional Guidelines: Always follow your institution's specific protocols for chemical waste disposal.[1][3]
-
Consult the Safety Data Sheet (SDS): The SDS for this compound confirms it is not a hazardous substance or mixture.[2] However, reviewing the SDS for any chemical is a critical first step in safe handling and disposal.[1]
Recommended Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound in both liquid and solid forms, typically used in a research laboratory setting.
1. Inactivation of Liquid Waste (Recommended)
For liquid waste containing this compound, an inactivation step is recommended to ensure the complete degradation of the peptide before disposal.[3] This is typically achieved through chemical hydrolysis.
Experimental Protocol for Inactivation:
-
Acid Hydrolysis:
-
In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.
-
Ensure the container is properly sealed and clearly labeled.
-
Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[3]
-
-
Base Hydrolysis:
-
Alternatively, in a chemical fume hood, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.
-
Seal and label the container appropriately.
-
Let the mixture stand for at least 24 hours.[3]
-
2. Neutralization
After the 24-hour inactivation period, the acidic or basic solution must be neutralized.
-
Slowly add a base (e.g., sodium bicarbonate or NaOH) to the acidic solution, or an acid to the basic solution, until the pH is between 6.0 and 8.0.[3]
3. Collection and Storage of Waste
-
Aqueous Waste: Once neutralized, the treated liquid waste should be collected in a clearly labeled container for "Non-Hazardous Chemical Waste."
-
Solid Waste: All solid waste contaminated with this compound, such as vials, pipette tips, and gloves, should be placed in a designated solid waste container, also labeled "Non-Hazardous Chemical Waste" with the name of the contaminant listed.[3]
-
Store all waste containers in a designated and secure secondary containment area, away from incompatible materials, pending disposal.[3]
4. Final Disposal
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Provide all necessary documentation regarding the contents of the waste containers.
Quantitative Data for Disposal Procedures
The following table summarizes the key quantitative parameters for the recommended inactivation and neutralization of this compound waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to hydrolyze peptide bonds.[3] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[3] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for disposal into institutional waste streams.[3] |
| Storage Temperature | Room Temperature (in a secure area) | Standard for non-hazardous chemical waste pending disposal.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
